molecular formula C10H21NO B1520660 (1-Isobutylpiperidin-3-YL)methanol CAS No. 915924-08-2

(1-Isobutylpiperidin-3-YL)methanol

Cat. No.: B1520660
CAS No.: 915924-08-2
M. Wt: 171.28 g/mol
InChI Key: YHWDFDPQFYHWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isobutylpiperidin-3-yl)methanol is a chemical compound featuring a piperidine ring core substituted with an isobutyl group and a hydroxymethyl group at the 3-position. This structure classifies it as a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The piperidine scaffold is a privileged structure in pharmacology, and its derivatives are frequently explored for their potential biological activities . Compounds with the piperidin-3-ylmethanol substructure serve as key synthetic intermediates or precursors for a wide range of pharmacologically active molecules. For instance, research into NLRP3 inflammasome inhibitors, which are relevant for treating inflammatory diseases, has utilized similar 1-substituted piperidine derivatives as core structural elements . Furthermore, the piperidine ring is a common feature in the design of enzyme inhibitors, such as renin inhibitors for cardiovascular disease, highlighting the significance of this chemotype in structure-based drug design . The presence of both the isobutyl moiety and the methanol functional group on the piperidine ring makes this compound a versatile intermediate for further chemical modification. The hydroxymethyl group can undergo functionalization to form ester or ether derivatives, or serve as a handle for conjugation, while the secondary amine can be alkylated or acylated. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-methylpropyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)6-11-5-3-4-10(7-11)8-12/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWDFDPQFYHWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660738
Record name [1-(2-Methylpropyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-08-2
Record name 1-(2-Methylpropyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Methylpropyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Isobutylpiperidin-3-YL)methanol synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of (1-Isobutylpiperidin-3-YL)methanol

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a multitude of biological targets. This compound is a representative member of this class, serving as a key building block in the synthesis of more complex molecules. Understanding its synthesis is fundamental for researchers engaged in drug discovery and development, particularly in creating analogues for structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, reaction mechanisms, and practical laboratory protocols. We will dissect two major strategies for the crucial N-functionalization step and examine the synthesis of the core piperidine intermediate, offering insights grounded in established chemical literature.

Part 1: Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis—a method of deconstructing the target molecule into simpler, readily available precursors. For this compound, two primary disconnections are evident:

  • C-N Bond Disconnection: The bond between the piperidine nitrogen and the isobutyl group can be disconnected. This suggests two forward-synthesis strategies:

    • Reductive Amination: Forming the C-N bond by reacting the parent piperidine with isobutyraldehyde.

    • N-Alkylation: Forming the C-N bond via nucleophilic substitution using an isobutyl halide.

  • Piperidine Ring Formation: The (piperidin-3-yl)methanol core itself can be traced back to a more common starting material, 3-pyridinemethanol or nicotinic acid, through the reduction of the aromatic pyridine ring.

This analysis forms the logical framework for our synthetic exploration.

G Retrosynthetic Analysis target This compound int1 (Piperidin-3-yl)methanol target->int1 C-N Disconnection int2 Isobutyraldehyde target->int2 Reductive Amination Precursor int3 Isobutyl Bromide target->int3 N-Alkylation Precursor int4 3-Pyridinemethanol int1->int4 Ring Reduction

Caption: Retrosynthetic pathways for this compound.

Part 2: Synthesis of the Core Scaffold: (Piperidin-3-yl)methanol

The most common and industrially viable route to the (piperidin-3-yl)methanol core involves the catalytic hydrogenation of a pyridine precursor.[1] While nicotinic acid can be used, its carboxylic acid group requires an additional reduction step. A more direct precursor is 3-pyridinemethanol, which already contains the required hydroxymethyl group.[2]

The primary challenge in this step is the complete saturation of the aromatic pyridine ring, which is inherently stable. This typically requires high-pressure hydrogen gas and a potent heterogeneous catalyst.

Causality in Catalyst Selection:

  • Platinum and Palladium: While effective for many hydrogenations, they can sometimes be sluggish for pyridine reduction or require very high pressures.

  • Rhodium (e.g., Rh/C): Often considered the catalyst of choice for hydrogenating aromatic rings, including pyridines, under more moderate (though still elevated) conditions compared to other metals.[1]

  • Ruthenium (e.g., RuO₂, Ru/C): Also highly effective, particularly in acidic media where the pyridine is protonated, activating it towards reduction.

The reaction is typically performed in a solvent that can withstand the reaction conditions and dissolve the substrate, such as methanol or ethanol.

Experimental Protocol: Catalytic Hydrogenation of 3-Pyridinemethanol
  • Reactor Setup: A high-pressure autoclave (Parr-type reactor) is charged with 3-pyridinemethanol (1.0 eq) and a suitable solvent like methanol (approx. 0.1 M concentration).

  • Catalyst Addition: 5% Rhodium on carbon (Rh/C) catalyst is added (typically 1-5 mol% relative to the substrate). The catalyst is handled carefully under an inert atmosphere if pyrophoric.

  • Sealing and Purging: The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas to remove all air.

  • Reaction: The reactor is pressurized with hydrogen gas (e.g., 500-1000 psi) and heated to a temperature between 80-120 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is considered complete (typically 12-24 hours).

  • Workup: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude (piperidin-3-yl)methanol, which can be used directly or purified further by distillation or crystallization.[3]

G Synthesis of (Piperidin-3-yl)methanol reactant 3-Pyridinemethanol product (Piperidin-3-yl)methanol reactant->product Catalytic Hydrogenation reagents H₂ (High Pressure) Rh/C or Ru/C Methanol, 80-120 °C

Caption: Catalytic hydrogenation to form the piperidine core.

Part 3: N-Functionalization via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming C-N bonds.[4] It is often the preferred strategy for N-alkylation of secondary amines as it completely avoids the risk of over-alkylation that can plague direct alkylation methods.[5] The process occurs in a single pot, where the amine and a carbonyl compound first form an iminium ion intermediate, which is then immediately reduced in situ to the target amine.

Mechanism:

  • Iminium Ion Formation: The secondary amine of (piperidin-3-yl)methanol attacks the carbonyl carbon of isobutyraldehyde.

  • Dehydration: A subsequent dehydration step eliminates a water molecule to form a transient, electrophilic iminium ion.

  • Hydride Reduction: A mild reducing agent, selective for the iminium ion over the starting aldehyde, delivers a hydride to the carbon of the C=N double bond to yield the final tertiary amine.

Choice of Reducing Agent: The key is to use a reducing agent that is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many modern reductive aminations. It is mild, selective, and does not require strict pH control.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective at slightly acidic pH which favors iminium ion formation. However, it is highly toxic and generates cyanide gas under strong acidic conditions.[5]

G Reductive Amination Mechanism A (Piperidin-3-yl)methanol + Isobutyraldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate + H₂O B->C - H₂O (Dehydration) D Target Product C->D Hydride Attack reductant NaBH(OAc)₃ reductant->C

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination
  • Initial Setup: To a solution of (piperidin-3-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isobutyraldehyde (1.1-1.2 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Part 4: N-Functionalization via Direct Alkylation

Direct N-alkylation is a classic Sₙ2 reaction where the nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic alkyl halide like isobutyl bromide.[6]

Mechanism: The lone pair of electrons on the piperidine nitrogen attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step. This reaction generates a hydrobromide salt of the product. A base is required to neutralize this acid and regenerate the free nucleophilic amine, allowing the reaction to proceed to completion.

Key Considerations:

  • Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to prevent competition with the piperidine nucleophile.[7]

  • Over-alkylation: A significant drawback is the potential for the tertiary amine product to react with another molecule of isobutyl bromide, forming a quaternary ammonium salt. This can be minimized by using the piperidine starting material in slight excess and adding the alkyl halide slowly.[7]

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to facilitate the Sₙ2 reaction.[7]

G Direct N-Alkylation (Sₙ2) Mechanism A (Piperidin-3-yl)methanol + Isobutyl Bromide B Sₙ2 Transition State A->B Nucleophilic Attack C Product HBr Salt + Br⁻ B->C Bromide Leaves D Target Product C->D Deprotonation base Base (e.g., K₂CO₃) base->C

Sources

An In-depth Technical Guide to (1-Isobutylpiperidin-3-YL)methanol: Properties, Synthesis, and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Focus on the Piperidinemethanol Scaffold

(1-Isobutylpiperidin-3-YL)methanol represents a specific derivative within the broader class of piperidinemethanol compounds. These structures are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in a vast array of bioactive molecules and approved pharmaceuticals. The piperidine moiety often serves as a key pharmacophore, influencing properties such as solubility, basicity, and receptor binding affinity. The hydroxymethyl group at the 3-position provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the chemical and physical properties of the core scaffold, piperidin-3-ylmethanol, and extrapolates these to the N-isobutyl derivative. A detailed, field-proven synthetic protocol for the preparation of this compound is also presented, offering practical insights for researchers in the field. While specific experimental data for this compound is not widely available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Physicochemical Properties: A Comparative Analysis

The introduction of an isobutyl group on the piperidine nitrogen is expected to modulate the physicochemical properties of the parent piperidin-3-ylmethanol molecule. The following table summarizes the known properties of piperidin-3-ylmethanol and provides predicted values for its N-isobutyl derivative.

PropertyPiperidin-3-ylmethanolThis compound (Predicted)Rationale for Prediction
Molecular Formula C₆H₁₃NO[1]C₁₀H₂₁NOAddition of a C₄H₈ moiety.
Molecular Weight 115.17 g/mol [1]171.28 g/mol Calculated based on the molecular formula.
Appearance Colorless liquid (likely)Colorless to pale yellow liquidAlkylation is unlikely to introduce chromophores.
Boiling Point ~240.4 °C (for a related compound)[2]> 250 °CIncreased molecular weight and van der Waals forces.
Melting Point Not availableNot availableLikely a low-melting solid or a liquid at room temperature.
Solubility Soluble in water (575 g/L for a related compound)[2]Moderately soluble in water, soluble in organic solventsThe isobutyl group increases lipophilicity, reducing aqueous solubility.
LogP -0.1 (for the parent compound)[1]~1.5 - 2.0The addition of the isobutyl group significantly increases lipophilicity.
pKa ~9.5 - 10.5 (typical for secondary amines)~10.0 - 11.0Alkyl groups are weakly electron-donating, slightly increasing the basicity of the piperidine nitrogen.

Proposed Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be readily achieved through the N-alkylation of piperidin-3-ylmethanol with an appropriate isobutylating agent. The following protocol outlines a robust and scalable procedure.

Reaction Scheme:

G reactant1 Piperidin-3-ylmethanol reaction_center reaction_center reactant1->reaction_center reactant2 Isobutyl bromide reactant2->reaction_center reagent K₂CO₃, Acetonitrile reagent->reaction_center product This compound reaction_center->product N-alkylation

A schematic of the N-alkylation reaction.

Materials and Reagents:

  • Piperidin-3-ylmethanol

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ylmethanol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq). The use of a slight excess of base is crucial to neutralize the hydrobromic acid formed during the reaction.

  • Alkylation: To the stirring suspension, add isobutyl bromide (1.1-1.2 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Wash the organic layer with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral data can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Isobutyl Group: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the nitrogen.

  • Piperidine Ring: A complex series of multiplets for the protons on the piperidine ring.

  • Hydroxymethyl Group: A doublet for the methylene protons and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Isobutyl Group: Three distinct signals corresponding to the two methyl carbons, the methine carbon, and the methylene carbon.

  • Piperidine Ring: Several signals in the aliphatic region for the carbons of the piperidine ring.

  • Hydroxymethyl Group: A signal for the methylene carbon.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group or fragmentation of the isobutyl group.

Applications in Drug Development: Rationale and Opportunities

The incorporation of an N-isobutyl group onto the piperidin-3-ylmethanol scaffold can be a strategic decision in drug design for several reasons:

  • Modulation of Lipophilicity: The isobutyl group significantly increases the lipophilicity of the molecule, as indicated by the predicted increase in LogP. This can enhance membrane permeability and potentially improve oral bioavailability.

  • Fine-tuning Basicity: The weak electron-donating effect of the isobutyl group can subtly increase the pKa of the piperidine nitrogen. This can be important for optimizing interactions with biological targets or for controlling the ionization state of the molecule at physiological pH.

  • Exploring Structure-Activity Relationships: The synthesis of this compound and other N-alkylated analogs allows for a systematic exploration of how the size and nature of the N-substituent impact biological activity. This is a fundamental aspect of lead optimization in drug discovery.

The following diagram illustrates the logical workflow for utilizing N-substituted piperidinemethanol derivatives in a drug discovery program.

G cluster_0 Scaffold Selection cluster_1 Analogue Synthesis cluster_2 In Vitro Screening cluster_3 SAR Analysis cluster_4 Lead Optimization Scaffold Piperidin-3-ylmethanol Synthesis N-Alkylation (e.g., with Isobutyl Bromide) Scaffold->Synthesis Screening Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) Synthesis->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead Identification of Lead Compound SAR->Lead

Drug discovery workflow for N-substituted piperidinemethanols.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling substituted piperidines should be followed. These compounds are typically basic and can be irritating to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound, as a derivative of the versatile piperidin-3-ylmethanol scaffold, holds potential as a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and a rationale for its application in drug discovery. By leveraging the known characteristics of the parent compound and applying fundamental principles of organic chemistry, researchers can confidently synthesize and explore the potential of this and related N-substituted piperidinemethanol derivatives in the quest for novel therapeutics.

References

  • [(3S)-piperidin-3-yl]methanol Chemical and Physical Properties. (n.d.).
  • PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1-Isobutylpiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isobutylpiperidin-3-YL)methanol, a substituted piperidine derivative, represents a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical identifiers, a proposed synthetic pathway, and an analysis of its physicochemical properties. Although extensive research on this specific molecule is not widely published, this guide extrapolates from the well-established chemistry of piperidine derivatives to offer insights into its reactivity, potential applications in drug discovery, and essential safety considerations. The information herein is intended to serve as a foundational resource for researchers and developers interested in leveraging the unique structural features of this compound for novel molecular design and application.

Chemical Identity and Core Descriptors

This compound is a chiral organic compound featuring a piperidine ring N-substituted with an isobutyl group and a hydroxymethyl substituent at the 3-position. The presence of a stereocenter at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-, or as a racemic mixture.

IdentifierValueSource
CAS Number 915924-08-2ChemBridge
Molecular Formula C₁₀H₂₁NOChemBridge
Molecular Weight 171.28 g/mol BLD Pharm
IUPAC Name This compoundN/A
SMILES CC(C)CN1CCC(C1)COBLD Pharm
InChI Key N/AN/A

Synthetic Strategy: A Plausible Pathway

While specific literature detailing the synthesis of this compound is scarce, a robust and logical synthetic route can be proposed based on established organic chemistry principles. The most straightforward approach involves the N-alkylation of a suitable piperidine precursor.

Proposed Synthetic Workflow

A likely two-step synthesis commences with the commercially available starting material, (piperidin-3-yl)methanol. This precursor already contains the required hydroxymethyl group at the 3-position of the piperidine ring.

Step 1: N-Alkylation of (Piperidin-3-yl)methanol

The secondary amine of (piperidin-3-yl)methanol can be alkylated with an isobutyl halide (e.g., 1-bromo-2-methylpropane or 1-iodo-2-methylpropane) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

  • Reactants:

    • (Piperidin-3-yl)methanol

    • 1-Bromo-2-methylpropane (Isobutyl bromide)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is suitable for this reaction.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other inorganic salts. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow A (Piperidin-3-yl)methanol C N-Alkylation A->C B 1-Bromo-2-methylpropane B->C D This compound C->D E Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) E->C

Caption: Proposed synthesis of this compound.

Physicochemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by its constituent functional groups: a tertiary amine within the piperidine ring and a primary alcohol.

PropertyPredicted Value/CharacteristicRationale
Physical State Liquid at room temperatureBased on the properties of similar N-alkylated piperidines.
Boiling Point Estimated >200 °CThe presence of the hydroxyl group allows for hydrogen bonding, leading to a relatively high boiling point.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water.The aliphatic isobutyl group and the piperidine ring decrease water solubility, while the polar hydroxyl group enhances it to some extent.
pKa Estimated 9.5 - 10.5The piperidine nitrogen is a basic tertiary amine.
Reactivity Insights
  • Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It will readily react with acids to form the corresponding ammonium salt. This basicity is a key feature for its potential use as a scaffold in drug design, as it can form salt forms to improve solubility and bioavailability.

  • Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. This functional handle provides a convenient point for further molecular elaboration.

Reactivity_Profile substance This compound Tertiary Amine (Basic/Nucleophilic) Primary Alcohol (Nucleophilic) reaction1 Protonation (Salt Formation) substance:n->reaction1 + Acid reaction2 Oxidation (to Aldehyde/Carboxylic Acid) substance:o->reaction2 + Oxidizing Agent reaction3 Esterification substance:o->reaction3 + Carboxylic Acid reaction4 Conversion to Leaving Group substance:o->reaction4 + Sulfonyl Chloride

Caption: Key reactivity sites of this compound.

Potential Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for designing ligands that interact with biological targets.

Rationale for Use as a Pharmaceutical Intermediate
  • Scaffold for Library Synthesis: The dual functionality of this compound (a modifiable tertiary amine and a primary alcohol) makes it an excellent building block for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The isobutyl group contributes to the lipophilicity of the molecule. In drug design, tuning lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chiral Building Block: As a chiral molecule, its enantiomerically pure forms can be used to synthesize stereospecific drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[1] The stereospecific (S)-configuration of similar compounds is noted for its utility in enantioselective synthesis.[1]

Hypothetical Therapeutic Targets

While no specific biological activity has been reported for this compound itself, derivatives of piperidinemethanol have been investigated for various therapeutic applications. By analogy, derivatives of this compound could be synthesized and screened for activity against targets such as:

  • G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in many GPCR ligands.

  • Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels.

  • Enzymes: The hydroxymethyl group can be modified to introduce functionalities that interact with the active sites of enzymes.

Safety and Handling

Hazard CategoryPrecautionary Measures
Skin and Eye Contact Corrosive. Causes severe skin burns and eye damage.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Inhalation May be harmful if inhaled. May cause respiratory tract irritation. Work in a well-ventilated area or a chemical fume hood.
Ingestion Harmful if swallowed. Do not ingest. In case of accidental ingestion, seek immediate medical attention.
Flammability Assumed to be combustible. Keep away from open flames and high temperatures.
Experimental Protocol: General Handling and Storage
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield may be necessary for splash-prone operations.

    • Skin Protection: Wear nitrile or neoprene gloves. Ensure gloves are compatible with the substance and solvents being used. A flame-retardant lab coat is recommended.

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with considerable, albeit largely unexplored, potential. Its structural features—a chiral piperidine core, a basic tertiary amine, and a reactive primary alcohol—position it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its chemistry and handling, intended to facilitate further research and development involving this promising molecule. Future experimental studies are warranted to fully elucidate its properties and unlock its full application potential.

References

  • PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (1-Isobutylpiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Isobutylpiperidin-3-YL)methanol is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules and natural products. The piperidine scaffold is a key pharmacophore, and its substitution pattern critically influences the pharmacological activity. Therefore, the precise and unambiguous determination of the structure of novel derivatives like this compound is a cornerstone of any research and development program.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic analysis, a foundational understanding of the molecule's expected properties is crucial. This compound consists of a piperidine ring N-substituted with an isobutyl group and a hydroxymethyl substituent at the 3-position.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
Molecular FormulaC10H21NO-
Molecular Weight171.28 g/mol -
XLogP31.8Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count3Predicted

Note: These properties are predicted based on the structure and may vary slightly from experimental values.

A Synergistic Approach to Structure Elucidation

The definitive structural confirmation of this compound relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment. The workflow for this process is outlined below.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) Establish Connectivity Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight of the compound and offers initial structural clues through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-MS instrument.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the tertiary amine is readily protonated.

  • Data Interpretation:

    • Molecular Ion: Expect a prominent peak for the protonated molecule [M+H]+ at m/z 172.29.

    • Fragmentation: Observe for characteristic fragmentation patterns of piperidine alkaloids, which often involve cleavage of the N-alkyl substituent and ring opening.[1][2]

Table 2: Expected Mass Spectrometry Data for this compound

IonExpected m/zInterpretation
[M+H]+172.29Protonated molecular ion
[M-CH2OH]+141.25Loss of the hydroxymethyl group
[M-C4H9]+115.18Loss of the isobutyl group

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the purified compound (liquid or solid) directly on the ATR crystal.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm-1.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl group)
2960-2850StrongC-H stretch (aliphatic)
1470-1450MediumC-H bend (aliphatic)
1100-1000StrongC-O stretch (primary alcohol)
1200-1100MediumC-N stretch (tertiary amine)

The presence of a broad O-H stretching band and a strong C-O stretching band would provide strong evidence for the hydroxyl group.[3][4]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. A combination of one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to establish the carbon skeleton and the connectivity of all atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]

  • Analysis: Acquire the following spectra:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • 13C NMR: Provides information on the number of different types of carbons.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away.

Predicted NMR Data and Interpretation

Caption: Key expected HMBC correlations for confirming the structure.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. By following the protocols and interpretation guidelines outlined in this guide, researchers can achieve an unambiguous and confident structural assignment. The combination of mass spectrometry for molecular weight determination, infrared spectroscopy for functional group identification, and a suite of NMR experiments for detailed connectivity mapping provides a robust and self-validating approach essential for advancing research and development in the pharmaceutical sciences.

References

Sources

The Piperidine Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals, from blockbuster drugs to natural alkaloids, underscores its importance in the design and development of therapeutic agents.[2][3] The structural and physicochemical properties of the piperidine ring—its conformational flexibility, ability to modulate lipophilicity and aqueous solubility, and its capacity to serve as both a hydrogen bond donor and acceptor—make it an ideal building block for creating molecules that can effectively interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the significant biological activities exhibited by piperidine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to inform and guide future drug discovery efforts.

I. Anticancer Activity of Piperidine Derivatives: Targeting Key Oncogenic Pathways

Piperidine-containing compounds have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1]

A. Mechanism of Action: Inhibition of STAT3 Signaling

A critical oncogenic pathway frequently targeted by piperidine derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Several piperidine-based compounds have been shown to effectively inhibit STAT3 phosphorylation and subsequent downstream signaling. This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately triggering apoptosis in cancer cells.

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Piperidine Piperidine Derivative Piperidine->STAT3_active inhibits phosphorylation Apoptosis Apoptosis Piperidine->Apoptosis induces Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nuclear_Translocation->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival

Caption: Inhibition of the STAT3 signaling pathway by piperidine derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5][6]

C. Quantitative Data: IC50 Values of Anticancer Piperidine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidine-based hydrazonesHCT-116 (Colon)1.9 ± 0.4[4]
HepG2 (Liver)3.8 ± 0.3[4]
Piperidine derivativesA549 (Lung)33.1 ± 1.68[6]
Piperidine-pyrimidine hybridsPC-3 (Prostate)65.8 ± 2.8[5]
HCT-116 (Colon)58.2 ± 5.1[5]

II. Antiviral Activity of Piperidine Derivatives: Blocking Viral Entry and Replication

The piperidine scaffold is a key component in several antiviral agents, demonstrating efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza.[7]

A. Mechanism of Action: HIV Entry Inhibition

A significant number of piperidine derivatives function as HIV entry inhibitors. These compounds can act as antagonists of the chemokine receptors CCR5 or CXCR4, which serve as co-receptors for HIV entry into host cells. By binding to these receptors, the piperidine derivatives allosterically prevent the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking the fusion of the viral and cellular membranes.

HIV_Entry_Inhibition HIV HIV Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5 Co-receptor gp120->CCR5 binds Conformational_Change Conformational Change CD4->Conformational_Change induces Fusion Membrane Fusion CCR5->Fusion triggers Host_Cell Host T-Cell Piperidine Piperidine Derivative Piperidine->CCR5 blocks interaction Binding Binding Conformational_Change->CCR5 exposes binding site for Viral_Entry Viral Entry Fusion->Viral_Entry

Caption: Mechanism of HIV entry inhibition by a piperidine-based CCR5 antagonist.

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[8]

Principle: A viral plaque is a visible clear zone that develops on a monolayer of host cells as a result of viral infection and lysis. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number of plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with 100-200 plaque-forming units (PFU) of the virus per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment and Overlay: During the adsorption period, prepare an overlay medium (e.g., 2X MEM containing 1% agarose) with serial dilutions of the piperidine derivative. After adsorption, remove the virus inoculum and add 2 mL of the overlay medium containing the compound to each well.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined from a dose-response curve.[8][9]

C. Quantitative Data: EC50 Values of Antiviral Piperidine Derivatives
CompoundVirusHost CellEC50 (µM)Reference
P114F5Influenza AMDCK13.9[10]
Compound 11e Influenza AMDCK0.05[10]
FZJ05 Influenza A/H1N1MDCKLower than Ribavirin[11]
Compound 2 HCoV-229EHEL7.4[12]

III. Antimicrobial Activity of Piperidine Derivatives: Combating Bacterial and Fungal Pathogens

Piperidine derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[2][13]

A. Mechanism of Action: Disruption of Microbial Integrity

The precise antimicrobial mechanisms of piperidine derivatives are varied. Some have been shown to interfere with the synthesis of essential cellular components. For instance, in-silico studies suggest that piperidine can bind to dihydrofolate reductase in Streptococcus mutans, an enzyme crucial for DNA precursor synthesis, thereby inhibiting DNA replication.[14] Other derivatives may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Antimicrobial_Mechanism Piperidine Piperidine Derivative DHFR Dihydrofolate Reductase (DHFR) Piperidine->DHFR inhibits DNA_Synthesis DNA Synthesis Piperidine->DNA_Synthesis blocks Replication Bacterial Replication Piperidine->Replication prevents Cell_Membrane Cell Membrane Piperidine->Cell_Membrane targets Bacterial_Cell Bacterial Cell Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Potential antimicrobial mechanisms of action for piperidine derivatives.

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidine derivative in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

  • Determine Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

C. Quantitative Data: MIC Values of Antimicrobial Piperidine Derivatives
CompoundMicroorganismMIC (mg/mL)Reference
Compound 6 Bacillus subtilis0.75[3]
Escherichia coli1.5[3]
Staphylococcus aureus1.5[3]
N-methyl piperidinium bromide derivative Candida albicans0.18[18]
Pseudomonas aeruginosa0.18[18]
Piperidine-substituted halogenobenzenes Various bacteria and fungi0.032 - 0.512[1]

IV. Neuroprotective Activity of Piperidine Derivatives: A Hope for Neurodegenerative Diseases

Piperidine derivatives have shown considerable promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[19][20]

A. Mechanism of Action: Modulating Neuronal Signaling and Reducing Neuroinflammation

The neuroprotective effects of piperidine derivatives are multifaceted. Some compounds, like piperine, have been shown to exert antioxidant, anti-inflammatory, and anti-apoptotic effects in models of Parkinson's disease.[21] They can reduce the activation of microglia, decrease the expression of pro-inflammatory cytokines like IL-1β, and maintain the balance of Bcl-2/Bax to prevent apoptosis.[21] In the context of Alzheimer's disease, some piperidine derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in neuronal store-operated calcium entry, a pathway crucial for dendritic spine stability and memory formation.[20]

Neuroprotective_Mechanism Neurotoxin Neurotoxin (e.g., Amyloid-beta, MPTP) Neuron Neuron Neurotoxin->Neuron induces Microglia Microglia Neurotoxin->Microglia activates Oxidative_Stress Oxidative Stress Neuron->Oxidative_Stress Apoptosis Apoptosis Neuron->Apoptosis Neuroinflammation Neuroinflammation (e.g., IL-1β, TNF-α) Microglia->Neuroinflammation Piperidine Piperidine Derivative Piperidine->Neuroinflammation inhibits Piperidine->Oxidative_Stress reduces Piperidine->Apoptosis inhibits TRPC6 TRPC6 Channel Piperidine->TRPC6 activates Calcium_Entry Ca2+ Entry TRPC6->Calcium_Entry Spine_Stability Dendritic Spine Stability Calcium_Entry->Spine_Stability Neuronal_Survival Neuronal Survival Spine_Stability->Neuronal_Survival

Caption: Multifaceted neuroprotective mechanisms of piperidine derivatives.

B. Experimental Protocol: Neurite Outgrowth Assay

The neurite outgrowth assay is a common in vitro method to assess the potential of a compound to promote neuronal differentiation and regeneration.

Principle: Neuronal cell lines, such as SH-SY5Y, can be induced to differentiate and extend neurites. The length and number of these neurites can be quantified to evaluate the neurotrophic or neuroprotective effects of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in a medium containing a low serum concentration (e.g., 1% FBS) to promote differentiation.

  • Differentiation Induction: Treat the cells with a differentiating agent, such as retinoic acid (10 µM), for 3-5 days.

  • Compound Treatment: After the initial differentiation period, replace the medium with a fresh low-serum medium containing various concentrations of the piperidine derivative. Include a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF) and a vehicle control.

  • Incubation: Incubate the cells for an additional 2-3 days.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the cytoskeleton with an antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of neurites per cell, and number of branch points.

  • Data Analysis: Compare the neurite outgrowth parameters in the compound-treated wells to the vehicle control to determine the neurotrophic effect.

C. Quantitative Data: Effective Concentrations of Neuroprotective Piperidine Derivatives
CompoundModelEffective ConcentrationObserved EffectReference
Piperine MPTP-induced Parkinson's mouse model10 mg/kg (oral)Attenuated motor deficits and cognitive impairment[21]
Compound 9d Glutamate-induced neurotoxicity in SH-SY5Y cells1 and 10 µMModerate to good neuroprotective effect[22]
Piperazine derivative (PPZ) Amyloid toxicity in vitroNanomolar rangeNeuroprotective effects[20]
Peptide combination Glutamate-stressed neuron/glia cultures2.5 µg/mLComplete protection from neuronal death[12]

Conclusion: The Future of Piperidine Derivatives in Medicine

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable combination of structural simplicity and biological diversity. The extensive research into its anticancer, antiviral, antimicrobial, and neuroprotective activities has yielded a wealth of promising lead compounds and a deeper understanding of their mechanisms of action. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of piperidine-based therapeutics. As our understanding of disease biology continues to evolve, the versatility of the piperidine ring ensures its enduring legacy in the quest for novel and effective medicines.

References

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
  • Antimicrobial and antioxidant activities of piperidine deriv
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry.
  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). Molecules.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Medicinal Chemistry.
  • Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2008). Zhongguo Zhong Yao Za Zhi.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH.
  • Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. (2022). Journal of Medicinal Food.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.).
  • Antiviral EC50 curves covering the range 0.001, 0.005, 0.01, 0.5, 1 μg... (n.d.).
  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1975). Antimicrobial Agents and Chemotherapy.
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. (2025). Benchchem.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2023). Pharmaceuticals.
  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016).
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). Chembiochem.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2021). Frontiers in Aging Neuroscience.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters.
  • Special Issue “Advances in Antiviral Agents Against SARS-CoV-2 and Its Variants” 2nd Edition. (2024). MDPI.
  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol.
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (1997). Pakistan Journal of Pharmaceutical Sciences.
  • Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. (2021). RGUHS Journal of Dental Sciences.
  • Piperidine derivatives as potential drugs for Alzheimer disease therapy... (n.d.).
  • Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. (n.d.).
  • Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (2011). Viral Immunology.
  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI.
  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (2024). MDPI.
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2017). Molecular Medicine Reports.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025).
  • Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. (2014). Archivos de la Sociedad Espanola de Oftalmologia.
  • Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia. (2023). Frontiers in Molecular Neuroscience.

Sources

The Architectural Significance of 3-Hydroxymethylpiperidines in Modern Drug Discovery: A Synthetic and Application-Oriented Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Strategic Importance of the 3-Hydroxymethyl Motif

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can effectively present substituents to engage with biological targets, while often conferring favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility.[2]

Within this important class of heterocycles, the substituted 3-hydroxymethylpiperidine framework represents a particularly valuable architectural element. The presence of a primary alcohol at the C3 position introduces a key hydrogen bond donor and acceptor, providing a critical anchor point for molecular recognition at receptor binding sites. Furthermore, this hydroxyl group serves as a versatile synthetic handle for further functionalization, allowing for the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR). The inherent chirality at the C3 position, often coupled with other stereocenters on the ring, underscores the importance of stereocontrolled synthesis to access specific, biologically active isomers.

This technical guide provides an in-depth exploration of substituted 3-hydroxymethylpiperidines, designed for researchers, scientists, and drug development professionals. We will dissect key stereoselective synthetic strategies, explain the causal relationships behind methodological choices, and highlight the application of these scaffolds in contemporary drug discovery.

Part 1: Stereoselective Synthesis – Crafting the Core Architecture

The therapeutic efficacy of chiral molecules is almost invariably dependent on their absolute stereochemistry. Consequently, the development of robust and efficient stereoselective synthetic routes to 3-hydroxymethylpiperidines is a paramount objective in synthetic organic chemistry. Key strategies often leverage either chiral pool starting materials, asymmetric catalysis, or diastereoselective cyclization reactions.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most direct approaches involves the use of naturally occurring chiral molecules as starting materials. L-glutamic acid, for instance, has been successfully employed as a chiral precursor for the asymmetric total syntheses of hydroxylated piperidine alkaloids like (+)-desoxoprosopinine and (−)-desoxoprosophylline. This strategy capitalizes on the pre-existing stereocenter of the starting material to guide the stereochemical outcome of subsequent transformations.

The general workflow for a chiral pool synthesis can be visualized as a multi-step process involving the modification of the initial chiral scaffold, followed by a key cyclization step to form the piperidine ring.

G cluster_0 Chiral Pool Synthesis Workflow Chiral_Pool Chiral Starting Material (e.g., L-Glutamic Acid) Functional_Group Functional Group Interconversions Chiral_Pool->Functional_Group Steps 1-n Chain_Elongation Chain Elongation/ Modification Functional_Group->Chain_Elongation Precursor Acyclic Precursor with Stereocenters Chain_Elongation->Precursor Cyclization Key Ring-Closing Reaction Precursor->Cyclization e.g., Reductive Amination, Intramolecular SN2 Target Enantioenriched 3-Hydroxymethylpiperidine Cyclization->Target

Caption: Generalized workflow for chiral pool synthesis.

A key advantage of this approach is the often unambiguous transfer of chirality. However, the synthetic route can be lengthy, and the diversity of the final products is inherently limited by the availability of suitable chiral starting materials.

Asymmetric Catalysis: Building Chirality from Achiral Precursors

Asymmetric catalysis offers a more flexible and powerful approach to constructing enantioenriched piperidines. This methodology introduces chirality through the use of a small amount of a chiral catalyst, which can be a transition metal complex with a chiral ligand or a purely organic molecule (organocatalysis).

A prominent example is the asymmetric intramolecular aza-Michael reaction.[3] This reaction has become a well-established method for synthesizing nitrogen heterocycles.[3] Chiral phosphoric acids (CPAs), for example, have proven to be versatile catalysts for these transformations, providing access to enantioenriched scaffolds that are present in natural products and pharmaceutical drugs.[3]

The catalytic cycle typically involves the activation of the substrate by the chiral catalyst, followed by a stereochemically controlled cyclization.

G cluster_1 Asymmetric Intramolecular aza-Michael Reaction Substrate Acyclic Amino- Michael Acceptor Complex Chiral Catalyst-Substrate Complex Substrate->Complex Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Catalyst->Complex Cyclization Stereoselective Intramolecular Cyclization Complex->Cyclization Conformationally Restricted Transition State Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Piperidine Product Product_Complex->Product

Caption: Catalytic cycle for asymmetric aza-Michael cyclization.

The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and enantioselectivities.[3] This method is highly modular, allowing for the synthesis of a diverse range of substituted piperidines from readily available achiral starting materials.[3]

Diastereoselective Reactions

When a molecule already contains one or more stereocenters, new stereocenters can be introduced with a high degree of control through diastereoselective reactions. The existing stereocenter(s) direct the stereochemical outcome of the reaction.

Hydrogenation of substituted pyridines is a common strategy to generate piperidine rings. The diastereoselectivity of this reduction can be influenced by the catalyst and the substituents present on the ring. For instance, rhodium catalysts have been shown to be effective for the synthesis of 3-substituted piperidines.[1] The choice of additives, such as triethylamine instead of hydrochloric acid, can be crucial for preserving sensitive functional groups like hydroxyls during the reaction.[1]

Part 2: Applications in Drug Development and Medicinal Chemistry

The 3-hydroxymethylpiperidine scaffold is a key component in numerous biologically active molecules, spanning a wide range of therapeutic areas including cancer, central nervous system (CNS) disorders, and infectious diseases.[2] The specific substitution pattern and stereochemistry of the piperidine ring are critical for modulating biological activity, selectivity, and pharmacokinetic (ADME) properties.[2]

Drug/Compound Class Therapeutic Area Role of 3-Hydroxymethylpiperidine Scaffold
Neurokinin-1 (NK1) Receptor Antagonists Antiemetics, AntidepressantsThe hydroxymethyl group often engages in crucial hydrogen bonding interactions within the receptor binding pocket, enhancing affinity and selectivity.
Selective Serotonin Reuptake Inhibitors (SSRIs) AntidepressantsThe piperidine ring acts as a scaffold to correctly orient the pharmacophoric elements, while the hydroxyl group can be used to tune solubility and metabolic stability.
Glycosidase Inhibitors Antidiabetic, AntiviralThe hydroxylated piperidine ring can mimic the structure of natural carbohydrate substrates, leading to potent and selective enzyme inhibition.
Alkaloid Natural Products VariousMany piperidine alkaloids, such as desoxoprosopinine, feature a hydroxymethyl or related oxygenated substituent that is key to their biological activity.

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to adapt to the steric demands of a binding pocket.[2] The position of the hydroxymethyl group (axial vs. equatorial) can have a profound impact on biological activity, highlighting the importance of conformational analysis in drug design.

Part 3: Key Experimental Protocol - Asymmetric Synthesis via Catalytic Aza-Michael Addition

This section provides a representative, detailed protocol for the synthesis of an enantioenriched substituted piperidine, based on the principles of asymmetric intramolecular aza-Michael reactions.[3]

Objective: To synthesize an enantioenriched 3-spiropiperidine derivative via a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction.

Materials:

  • Acyclic precursor (e.g., N-protected amine with a tethered α,β-unsaturated thioester)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the chiral phosphoric acid catalyst (5-10 mol%).

  • Addition of Reactants: The acyclic precursor (1.0 equivalent) is dissolved in the anhydrous solvent and added to the reaction flask via syringe.

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere at the optimized temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then directly purified.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure, enantioenriched piperidine product.

  • Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Self-Validating System & Causality:

  • Anhydrous Conditions: The exclusion of water is critical as it can protonate the amine or hydrolyze the thioester, leading to side reactions and deactivation of the catalyst.

  • Inert Atmosphere: Prevents potential oxidation of sensitive functional groups.

  • Catalyst Loading: The use of a catalytic amount of the chiral phosphoric acid ensures an efficient and atom-economical process. The specific structure of the CPA creates a chiral environment that forces the cyclization to proceed through a low-energy transition state for one enantiomer over the other.[3]

  • Thioester as Michael Acceptor: Thioesters have been shown to be particularly effective Michael acceptors in these reactions, often leading to higher yields and enantioselectivities compared to their ester or ketone counterparts.[3]

  • Chiral HPLC Analysis: This is the gold standard for validating the success of the asymmetric synthesis by quantifying the ratio of the two enantiomers produced.

Conclusion

Substituted 3-hydroxymethylpiperidines continue to be a focal point of synthetic and medicinal chemistry. Their unique combination of a three-dimensional scaffold, key hydrogen-bonding functionality, and versatile synthetic handle ensures their enduring relevance in the design of next-generation therapeutics. The continued development of novel, efficient, and highly stereoselective synthetic methodologies, particularly in the realm of asymmetric catalysis, will be crucial for unlocking the full potential of this privileged structural motif. By understanding the causal relationships behind synthetic choices and leveraging advanced analytical techniques, researchers can confidently and effectively incorporate the 3-hydroxymethylpiperidine core into their drug discovery programs, paving the way for new and improved medicines.

References

  • Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace.[4][5] Source: ACS Omega URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1] Source: Molecules URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[2] Source: PubMed URL: [Link]

  • Title: Asymmetric total syntheses of hydroxylated piperidine alkaloids via the intramolecular reaction of γ-aminoallylstannane with aldehyde. Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: An Asymmetric Approach Towards 3-Spiropiperidines.[3] Source: University of St Andrews Research Portal URL: [Link]

Sources

The Modern Alchemist's Guide to Piperidine Scaffolds: From Rational Design to Synthesized Reality

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and biologically active natural products underscores its significance as a privileged scaffold. This guide provides a comprehensive technical overview of the discovery and synthesis of novel piperidine derivatives, designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this critical area of organic synthesis. We will delve into the strategic considerations for designing synthetic routes, explore a range of powerful synthetic methodologies with detailed, field-proven protocols, and address common challenges with actionable troubleshooting advice. This document is structured to serve as both a strategic roadmap for the conception of new piperidine-based entities and a practical handbook for their synthesis in the laboratory.

The Piperidine Scaffold: A Privileged Player in Drug Discovery

The piperidine ring's unique combination of properties makes it an attractive component in drug design. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal interaction with biological targets. The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility, membrane permeability, and target engagement. Furthermore, the piperidine core is generally metabolically stable, contributing to favorable pharmacokinetic profiles. These attributes have led to the incorporation of the piperidine scaffold in a wide range of therapeutic agents, from analgesics and antipsychotics to antihistamines and anticancer drugs.

Strategic Blueprint: Designing the Synthesis of Novel Piperidine Derivatives

The journey from a conceptual piperidine-based drug candidate to its physical realization begins with a robust and flexible synthetic strategy. A thoughtful retrosynthetic analysis is paramount, breaking down the target molecule into readily available starting materials and identifying key bond formations that will construct the piperidine core.

Key Retrosynthetic Disconnections

The most common strategies for constructing the piperidine ring involve the formation of one or two carbon-nitrogen (C-N) bonds or a key carbon-carbon (C-C) bond. The choice of disconnection will be dictated by the substitution pattern of the target molecule and the availability of starting materials.

Retrosynthesis Target Substituted Piperidine A Intramolecular Cyclization (C-N Bond Formation) Target->A Disconnect C-N B Cycloaddition Reactions (C-C and C-N Bond Formation) Target->B Disconnect C-C & C-N C Hydrogenation of Pyridines (Ring Saturation) Target->C Precursor: Pyridine

Caption: Key retrosynthetic approaches to substituted piperidines.

The causality behind choosing a particular disconnection lies in efficiency and stereochemical control. For instance, an intramolecular cyclization approach is often favored when a specific stereocenter is already present in the acyclic precursor, allowing for its stereospecific transfer to the final product. Cycloaddition reactions, such as the aza-Diels-Alder reaction, offer a powerful means to construct the ring and install multiple stereocenters in a single, highly controlled step. The hydrogenation of substituted pyridines is an attractive, atom-economical route when the corresponding pyridine is readily accessible.

Core Synthetic Methodologies: A Practical Compendium

This section provides a detailed exploration of key synthetic transformations for the construction and functionalization of piperidine rings. Each methodology is accompanied by a step-by-step protocol, insights into the reaction mechanism, and a discussion of its advantages and limitations.

Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach

The reduction of readily available pyridine precursors is one of the most direct and atom-economical methods for synthesizing piperidines.[1] However, the aromaticity of the pyridine ring necessitates the use of potent catalysts and often harsh reaction conditions.[1]

Causality of Experimental Choices: The choice of catalyst (e.g., Rhodium on carbon, Platinum oxide) is critical and depends on the substrate's electronic properties and the presence of other functional groups.[2] Acidic additives are often employed to protonate the pyridine nitrogen, which facilitates the reduction by lowering the energy barrier for dearomatization.[1] The selection of solvent can also influence the reaction rate and selectivity.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine [2]

Materials:

  • Pyridine derivative (1.0 mmol)

  • Rhodium on carbon (Rh/C, 5 mol%)

  • Methanol (10 mL)

  • High-pressure autoclave

Procedure:

  • In a glass vial, dissolve the pyridine derivative (1.0 mmol) in methanol (10 mL).

  • Carefully add the Rh/C catalyst (5 mol%) to the solution.

  • Place the vial into a high-pressure reactor and seal the vessel.[2]

  • Purge the reactor with hydrogen gas three times to remove any air.

  • Pressurize the reactor with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 60 °C for 12 hours.[2]

  • After cooling to room temperature, carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.

  • Purify the residue by silica gel column chromatography or distillation as required.

The Pictet-Spengler Reaction: Constructing Fused Piperidine Systems

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline, both of which contain a piperidine ring fused to an aromatic system.[3] This reaction is widely used in the synthesis of alkaloids and other natural products.

Mechanism and Stereochemical Control: The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[4] The diastereoselectivity of the reaction can often be controlled by the choice of reaction conditions, such as temperature and the nature of the acid catalyst.[4] Lower temperatures generally favor the formation of the kinetically controlled product.[4]

Experimental Protocol: Diastereoselective Pictet-Spengler Reaction [4]

Materials:

  • β-Arylethylamine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Trifluoroacetic acid (TFA) (1.2 mmol)

Procedure:

  • Dissolve the β-arylethylamine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.[4]

  • Add the aldehyde (1.1 mmol) to the solution.[4]

  • Slowly add TFA (1.2 mmol) to the reaction mixture.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.[4]

Aza-Diels-Alder Reaction: A Convergent Approach to Piperidines

The aza-Diels-Alder reaction is a cycloaddition reaction between an imine (the aza-dienophile) and a diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine.[5][6] This reaction is a highly convergent and stereocontrolled method for the synthesis of substituted piperidines.

Catalysis and Mechanistic Considerations: The reaction can be promoted by either Lewis acids or Brønsted acids, which activate the imine towards nucleophilic attack by the diene.[5] The mechanism can be either concerted or stepwise, depending on the substrates and reaction conditions.[6] The use of chiral catalysts can enable highly enantioselective transformations.

Aza_Diels_Alder Reactants Imine + Diene Catalyst Lewis or Brønsted Acid Catalyst Reactants->Catalyst Intermediate [4+2] Cycloaddition Reactants->Intermediate Catalyst->Intermediate Activation Product Tetrahydropyridine Intermediate->Product Final_Product Piperidine Product->Final_Product Reduction

Caption: Workflow for the aza-Diels-Alder synthesis of piperidines.

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

Materials:

  • Imine (1.0 mmol)

  • Diene (1.5 mmol)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the imine (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to -78 °C.

  • Add the Lewis acid catalyst (10 mol%) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve the diene (1.5 mmol) in anhydrous DCM (5 mL).

  • Slowly add the diene solution to the imine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude tetrahydropyridine by flash column chromatography.

  • The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Intramolecular Hydroamination of Unsaturated Amines

The intramolecular hydroamination of ω-alkenyl or ω-alkynyl amines is a direct and atom-economical method for the synthesis of piperidines.[7] This reaction can be catalyzed by a variety of transition metals or Brønsted acids.[7][8]

Rationale for Catalyst Choice: The choice of catalyst is crucial for achieving high yields and selectivities. Brønsted acids can effectively catalyze the cyclization of protected alkenylamines.[7] The acid protonates the double bond, generating a carbocation that is then trapped by the intramolecular amine nucleophile.

Experimental Protocol: Brønsted Acid-Catalyzed Intramolecular Hydroamination [7]

Materials:

  • N-protected ω-alkenylamine (1.0 mmol)

  • Triflic acid (TfOH, 10 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • Dissolve the N-protected ω-alkenylamine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Add triflic acid (10 mol%) to the solution at room temperature.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude piperidine derivative by flash column chromatography.

Data-Driven Synthesis: A Comparative Overview

The selection of a synthetic route is often guided by factors such as yield, stereoselectivity, and substrate scope. The following tables provide a comparative summary of quantitative data for various piperidine syntheses.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Yield (%)Reference
10% Pd/C4-Pyridinecarbonitrile6 bar H₂, 30°C, H₂O/DCM, H₂SO₄10099[9]
Rh/CN-picolinoyl-(S)-proline methyl ester50 bar H₂, 50°C, Methanol100-[2]
Rh₂O₃Pyridine5 bar H₂, 40°C, TFE->99[2]
Rh/KB (electrocatalytic)Pyridine25 mA cm⁻², 25°C, H₂O10098[2][10]

Table 2: Enantioselective Synthesis of Piperidine Derivatives

Reaction TypeCatalyst/AuxiliarySubstrateYield (%)ee (%)Reference
Asymmetric Transfer HydrogenationChiral Iridium ComplexPyridinium SaltHighHigh[11]
Organocatalytic Mannich(L)-ProlineΔ¹-Piperideine precursorGoodup to 97[12]
Nitroalkene/Amine/Enone CondensationChiral AmineNitroalkene, MVKup to 92>95[13]
Reductive AlkynylationChiral Phosphoric AcidN,N-dibenzylamide79-9490-95[1]

Navigating the Synthetic Landscape: Troubleshooting Common Challenges

The synthesis of piperidine derivatives is not without its challenges. This section provides insights into common problems and offers practical solutions based on established principles of organic chemistry.

Challenge 1: Incomplete Hydrogenation of Pyridines

  • Causality: The aromaticity of the pyridine ring can make complete reduction difficult. The basic nitrogen of both the starting material and the product can also poison the catalyst.

  • Solutions:

    • Increase Catalyst Loading: A higher catalyst loading can sometimes overcome slow reaction rates.

    • Optimize Reaction Conditions: Increasing the hydrogen pressure and/or temperature can provide the necessary energy to drive the reaction to completion.[2]

    • Use of Additives: The addition of a Brønsted acid can protonate the pyridine nitrogen, reducing its coordinating ability and enhancing reactivity.[1]

    • Catalyst Selection: Rhodium and platinum-based catalysts are often more effective than palladium for pyridine hydrogenation.[2]

Challenge 2: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler)

  • Causality: The formation of multiple stereoisomers can occur if the cyclization transition states are close in energy. Higher reaction temperatures can lead to a loss of selectivity.[4]

  • Solutions:

    • Optimize Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can favor the kinetically controlled formation of a single diastereomer.[4]

    • Screen Catalysts and Solvents: The choice of acid catalyst and solvent can significantly impact the diastereoselectivity.[4] Experimenting with different Brønsted or Lewis acids and solvents of varying polarity is recommended.[4]

Challenge 3: Purification Difficulties

  • Causality: The basic nature of the piperidine nitrogen can lead to peak tailing on silica gel chromatography. Residual starting materials or byproducts can also complicate purification.

  • Solutions:

    • TLC Analysis: Before attempting column chromatography, it is crucial to find a suitable solvent system using TLC. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can often improve peak shape.

    • Alternative Purification Methods: For volatile piperidines, distillation can be an effective purification method. Crystallization is also a powerful technique for obtaining highly pure material.

    • Salt Formation: In cases where separation from non-basic impurities is difficult, the piperidine can be converted to a salt (e.g., hydrochloride or carbonate), which can then be purified by recrystallization or washing. The free base can be regenerated by treatment with a base.[14]

Troubleshooting cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions Problem Synthetic Challenge Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Low_Selectivity Low Selectivity Problem->Low_Selectivity Purification_Issue Purification Difficulty Problem->Purification_Issue Optimize_Conditions Optimize Conditions (Temp, Pressure) Incomplete_Rxn->Optimize_Conditions Change_Catalyst Change Catalyst/ Reagents Incomplete_Rxn->Change_Catalyst Additives Use Additives Incomplete_Rxn->Additives Optimize_Temp Optimize Temperature Low_Selectivity->Optimize_Temp Screen_Solvents Screen Solvents Low_Selectivity->Screen_Solvents Screen_Catalysts Screen Catalysts Low_Selectivity->Screen_Catalysts Modify_Eluent Modify Chromatography Eluent Purification_Issue->Modify_Eluent Distillation Distillation Purification_Issue->Distillation Crystallization Crystallization/ Salt Formation Purification_Issue->Crystallization

Caption: A workflow for troubleshooting common issues in piperidine synthesis.

Conclusion: The Future of Piperidine Synthesis

The synthesis of novel piperidine derivatives will continue to be a vibrant and essential area of research in drug discovery and development. The demand for more efficient, selective, and sustainable synthetic methods will drive innovation in catalysis, reaction design, and automation. As our understanding of the intricate interplay between molecular structure and biological function deepens, the ability to rapidly and reliably synthesize diverse and complex piperidine-based molecules will be more critical than ever. This guide has provided a solid foundation in the core principles and practical aspects of piperidine synthesis, empowering researchers to confidently tackle the challenges and seize the opportunities that lie ahead in this exciting field.

References

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Cozzi, P. G. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(16), 4340–4343. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1-36. [Link]

  • Barluenga, J., Nandy, S. K., Laxmi, Y. R. S., & Palomo, C. (2003). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 5(15), 2675–2678. [Link]

  • Celant, M., et al. (2015). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]

  • Lagarce, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 935. [Link]

  • The University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • Barluenga, J., Nandy, S. K., Laxmi, Y. R. S., & Palomo, C. (2003). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Request PDF. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Functionalized Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Sharma Gautam, L. N., et al. (2014). Preparation of enantiomeric pure NH-piperidine. ResearchGate. [Link]

  • Parry, R. J., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(15), 10188–10196. [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

  • Sugawara, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(27), 12276–12284. [Link]

  • Wang, H., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6211. [Link]

  • De, S., & Ghorai, M. K. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(11), 3953-3972. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • V. S. S. V. D. Kumar, et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Xiang, S.-H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(11), 3505. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7864-7875. [Link]

  • ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. [Link]

  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • Díez-Varga, A., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(65), 14819-14824. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

  • Zhang, S., et al. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 24(25), 4584–4589. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(11), 3290-3294. [Link]

  • Wang, T., et al. (2013). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications, 49(40), 4567-4569. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 937. [Link]

  • Trovitch, R. J., et al. (2009). Olefin hydrogenation using diimine pyridine complexes of Co and Rh. Dalton Transactions, (40), 8695-8704. [Link]

  • Chemdelic. (2023, June 4). Making Piperidine to piss off my FBI Agent [Video]. YouTube. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • Wikipedia. (2023). Aza-Diels–Alder reaction. [Link]

  • Zhang, W., Werness, J. B., & Tang, W. (2008). Base-catalyzed intramolecular hydroamination of conjugated enynes. Organic Letters, 10(10), 2023–2026. [Link]

  • Le, C. M., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 57(48), 15823-15827. [Link]

  • Comins, D. L., & Williams, A. L. (2001). Total Synthesis of (−)-Cassine. Organic Letters, 3(24), 3827–3829. [Link]

  • ResearchGate. (2017). Aza Diels-Alder cycloadditions. [Link]

Sources

An In-depth Technical Guide to (1-Isobutylpiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (1-Isobutylpiperidin-3-YL)methanol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, properties, synthesis, and potential applications, offering a foundational resource for professionals in drug discovery and development.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is This compound . It is a tertiary amine and a primary alcohol, featuring a piperidine ring N-substituted with an isobutyl group and a hydroxymethyl group at the 3-position.

Synonyms: At present, there are no widely recognized trivial names or synonyms for this specific molecule. It is typically referred to by its systematic IUPAC name or CAS number.

Structural Representation:

G Piperidin-3-ylmethanol Piperidin-3-ylmethanol Iminium Ion Iminium Ion Piperidin-3-ylmethanol->Iminium Ion Isobutyraldehyde This compound This compound Iminium Ion->this compound Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive Amination Synthesis Pathway

Detailed Protocol:

  • Reaction Setup: To a solution of piperidin-3-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isobutyraldehyde (1.1 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of the aldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Direct Alkylation

An alternative route is the direct N-alkylation of piperidin-3-ylmethanol using an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base.

Reaction Scheme:

G Piperidin-3-ylmethanol Piperidin-3-ylmethanol This compound This compound Piperidin-3-ylmethanol->this compound Isobutyl Halide, Base (e.g., K₂CO₃, Et₃N)

Caption: Direct Alkylation Synthesis Pathway

Detailed Protocol:

  • Reaction Setup: Dissolve piperidin-3-ylmethanol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq), to the mixture.

  • Addition of Alkylating Agent: Add isobutyl bromide or iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are prevalent in a wide range of biologically active compounds. The piperidine scaffold is a key component in many central nervous system (CNS) active drugs.

The parent molecule, piperidin-3-ylmethanol, is a known building block in the synthesis of various pharmaceutical agents. [1]Therefore, this compound serves as a valuable intermediate and a tool for generating analogs in drug discovery programs. The introduction of the isobutyl group can modulate the lipophilicity, metabolic stability, and receptor-binding affinity of a parent compound, making it a key vector for structure-activity relationship (SAR) studies.

Potential areas of investigation for compounds derived from this compound include, but are not limited to:

  • Neurotransmitter Receptor Ligands: Targeting dopamine, serotonin, or norepinephrine receptors.

  • Enzyme Inhibitors: As a scaffold for designing inhibitors for various enzymes implicated in disease.

  • Ion Channel Modulators: Modifying the function of ion channels in the nervous system.

Safety and Handling

Potential Hazards:

  • The parent compound, piperidin-3-ylmethanol, is classified as corrosive and can cause severe skin burns and eye damage. [2]* Similar tertiary amines can be irritants to the skin, eyes, and respiratory tract.

  • The toxicological properties have not been thoroughly investigated.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in public databases, the expected spectroscopic features can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen). The piperidine ring protons would appear as a series of complex multiplets. The protons of the hydroxymethyl group would likely appear as a doublet, and the hydroxyl proton as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group, the isobutyl group, or cleavage of the piperidine ring.

Conclusion

This compound is a synthetically accessible piperidine derivative with potential applications as a building block in medicinal chemistry and drug discovery. While detailed experimental data is limited, its properties and reactivity can be reasonably inferred from its structure and comparison to related compounds. The synthetic protocols outlined in this guide provide a practical basis for its preparation in a laboratory setting. As with any chemical compound, appropriate safety precautions should be taken during its handling and use. Further research into its biological activity and physicochemical properties will undoubtedly expand its utility in the development of novel therapeutics.

References

  • Kuujia. (n.d.). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem Compound Database. Retrieved from [Link].

Sources

Solubility of (1-Isobutylpiperidin-3-YL)methanol in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (1-Isobutylpiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

This compound is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine core N-substituted with an isobutyl group and a hydroxymethyl substituent at the 3-position, presents a unique combination of polar and non-polar characteristics. Understanding the solubility of this molecule is not merely an academic exercise; it is a cornerstone for its practical application. In drug development, solubility dictates everything from the choice of reaction solvent in synthesis and purification to the feasibility of formulation and, ultimately, the compound's bioavailability.

This guide provides a comprehensive analysis of the solubility profile of this compound. We will deconstruct its molecular features to predict its behavior in various solvent systems, present a robust, field-proven protocol for empirical solubility determination, and offer a synthesized view of its expected solubility based on fundamental chemical principles.

Section 1: Molecular Architecture and Its Influence on Solubility

To comprehend the solubility of this compound, we must first analyze its constituent parts and the intermolecular forces they govern. The molecule is fundamentally amphiphilic, possessing distinct regions that interact differently with potential solvents.

  • The Hydrophilic Core:

    • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a potent hydrophilic center. The oxygen atom acts as a hydrogen bond acceptor, while the hydroxyl proton is a hydrogen bond donor. This functional group is the primary driver for solubility in polar protic solvents like water and alcohols.[1][2]

    • Tertiary Amine (Piperidine Nitrogen): The nitrogen atom in the piperidine ring is a Lewis base and a hydrogen bond acceptor. Its lone pair of electrons can interact favorably with protic solvents. Furthermore, this amine is basic (piperidine's conjugate acid pKa is ~11.2) and can be protonated in acidic media.[3] This protonation creates a charged species, this compound-H⁺, which dramatically increases aqueous solubility.

  • The Lipophilic Domain:

    • Isobutyl Group (-CH₂CH(CH₃)₂): This branched four-carbon alkyl chain is non-polar and hydrophobic. It contributes to the molecule's solubility in less polar organic solvents through van der Waals interactions. Its bulk also provides steric hindrance around the nitrogen atom.

    • Piperidine Ring Backbone (-CH₂-): The five methylene bridges of the piperidine ring form a saturated hydrocarbon-like structure, further contributing to the molecule's non-polar character.[4]

This duality—a polar, hydrogen-bonding "head" and a non-polar, hydrocarbon "tail"—is the key to predicting its solubility. The molecule will seek solvents that can accommodate both of these features.

Section 2: Theoretical Framework – "Like Dissolves Like"

The principle that "like dissolves like" is a useful heuristic for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and participates in similar intermolecular forces.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of hydrogen bonding as both donors and acceptors.[5][6] We predict strong solubility of this compound in these solvents, as they can engage in extensive hydrogen bonding with both the hydroxyl group and the tertiary amine. Small alcohols are generally miscible with water due to this property.[1][6]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents have significant dipole moments but lack acidic protons for hydrogen bond donation. They are effective at solvating polar molecules. Good solubility is expected due to dipole-dipole interactions and their ability to accept hydrogen bonds from the compound's hydroxyl group.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the isobutyl and piperidine backbone components favor these interactions, the highly polar hydroxyl and amine groups are energetically mismatched. Therefore, solubility is predicted to be limited in strongly non-polar solvents. Piperidine itself has limited solubility in hexane for this reason.[4]

The following diagram illustrates the logical relationship between the molecule's functional groups and their affinity for different solvent classes.

G cluster_solvents Solvent Classes Solute Hydrophilic Groups (-OH, -N:) Lipophilic Groups (Isobutyl, Ring) Protic {Polar Protic | {Water, Methanol} | Strong H-Bonding} Solute:h->Protic High Affinity (H-Bond Donor/Acceptor) Aprotic {Polar Aprotic | {DMSO, Acetone} | Dipole-Dipole} Solute:h->Aprotic Good Affinity (H-Bond Acceptor) Solute:l->Aprotic NonPolar {Non-Polar | {Hexane, Toluene} | van der Waals} Solute:l->NonPolar Moderate Affinity (Dispersion Forces) Solute:h->NonPolar Low Affinity (Mismatch)

Caption: Molecular features and their predicted affinity for solvent classes.

Section 3: Gold-Standard Protocol for Equilibrium Solubility Determination

Theoretical predictions require empirical validation. The Shake-Flask method is a robust and widely accepted technique for determining equilibrium solubility. The protocol described below is designed as a self-validating system to ensure data integrity.

Causality Behind Experimental Choices:
  • Equilibration Time: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium, avoiding underestimation of solubility from kinetically trapped states.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

  • Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for quantifying the concentration of the dissolved analyte, provided the molecule has a suitable chromophore. A pre-established calibration curve is mandatory for accuracy.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for solubility determination.

G start Start prep_stock Prepare Analyte Stock & Calibration Standards start->prep_stock add_excess Add Excess Solid Analyte to Solvent Vials start->add_excess hplc Analyze via Validated HPLC-UV Method prep_stock->hplc Inject Standards equilibrate Equilibrate on Shaker (e.g., 24h at 25°C) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Dilute Sample for Analysis (if necessary) filter->dilute dilute->hplc quantify Quantify Concentration Against Calibration Curve hplc->quantify end End: Report Solubility (e.g., in mg/mL) quantify->end

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

    • Develop and validate an HPLC-UV method for the analyte.

  • Sample Incubation:

    • Add an excess of solid this compound (e.g., ~5-10 mg) to 1 mL of each test solvent in duplicate in 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vials securely.

    • Place the vials on an orbital shaker in a temperature-controlled environment (25 °C).

    • Shake for 24-48 hours to allow the system to reach equilibrium.

  • Sample Processing:

    • Remove vials and allow them to stand for 30 minutes.

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) into a clean vial. Discard the first few drops to saturate the filter membrane.

  • Analysis and Quantification:

    • Dilute the filtered samples as necessary to fall within the linear range of the calibration curve.

    • Inject the calibration standards and the prepared samples onto the HPLC system.

    • Integrate the peak area corresponding to the analyte.

    • Construct a linear regression calibration curve (Peak Area vs. Concentration).

    • Calculate the concentration of the analyte in the saturated solution using the calibration curve and accounting for any dilution factors. This value represents the equilibrium solubility.

Section 4: Predicted Solubility Data Summary

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

SolventSolvent ClassPolarity IndexPredicted SolubilityRationale
Water (pH 7)Polar Protic10.2ModerateH-bonding with -OH and -N:. The non-polar isobutyl group limits miscibility.
Water (pH 2)Polar Protic10.2High / MiscibleThe piperidine nitrogen is protonated, forming a highly polar and soluble salt.
MethanolPolar Protic5.1High / MiscibleExcellent H-bond donor/acceptor. Similar in polarity to the solute's polar head.[5]
EthanolPolar Protic4.3High / MiscibleSimilar to methanol, provides favorable H-bonding interactions.[1]
IsopropanolPolar Protic3.9HighGood H-bonding, with slightly more non-polar character that accommodates the isobutyl group.
DichloromethanePolar Aprotic3.1Moderate-HighCan act as an H-bond acceptor and has intermediate polarity.
AcetonePolar Aprotic5.1Moderate-HighPolar aprotic solvent, effective H-bond acceptor.
AcetonitrilePolar Aprotic5.8ModeratePolar, but a weaker H-bond acceptor than acetone or DMSO.
Tetrahydrofuran (THF)Polar Aprotic4.0ModerateEthereal oxygen is an H-bond acceptor; accommodates the non-polar parts well.
TolueneNon-Polar2.4LowPrimarily dispersion forces; poor solvation of the polar functional groups.
HexaneNon-Polar0.1Very Low / InsolubleHighly non-polar; significant energy mismatch with the hydrophilic groups.[4]

Conclusion

This compound is best described as an amphiphilic molecule with moderate to high solubility in a wide range of polar protic and polar aprotic solvents. Its solubility is dominated by the hydrogen-bonding capacity of its hydroxymethyl group and the basicity of its tertiary amine. Solubility in aqueous media is highly pH-dependent, increasing significantly under acidic conditions due to salt formation. Conversely, its solubility in non-polar hydrocarbon solvents is expected to be limited. This comprehensive solubility profile is essential for guiding solvent selection in synthesis, purification, formulation, and various research applications, ensuring efficient and effective utilization of this valuable chemical entity.

References

  • PubChem. [(3S)-piperidin-3-yl]methanol. National Center for Biotechnology Information.

  • PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information.

  • Wikipedia. Methanol. Wikimedia Foundation.

  • Chemistry LibreTexts. Properties of Alcohols and Phenols.

  • Wikipedia. Piperidine. Wikimedia Foundation.

  • Bordoloi, P., et al. (2022). Solubility of monohydric aliphatic alcohols in water and aqueous HCl solutions. Journal of Molecular Liquids.

  • Solubility of Things. Piperidine.

  • Insubria. Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems.

  • PubChem. (1-Methanesulfonylpiperidin-3-yl)methanol. National Center for Biotechnology Information.

  • Ataman Kimya. PIPERIDINE.

  • Royal Society of Chemistry. Synthesis gas conversion to isobutane-rich hydrocarbons over a hybrid catalyst containing Beta zeolite. Catalysis Science & Technology.

  • ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. American Chemical Society.

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.

  • ChemBK. (3-benzylpiperidin-3-yl)methanol.

  • YouTube. Alcohols: solubility and solvent polarity. meriSTEM.

  • Britannica. Alcohol - Boiling Point, Solubility, Flammability.

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

  • NCERT. Alcohols, Phenols and Ethers.

Sources

Methodological & Application

Step-by-step synthesis protocol for (1-Isobutylpiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (1-Isobutylpiperidin-3-YL)methanol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a substituted piperidine derivative. The described method utilizes a highly efficient and widely applicable one-pot reductive amination reaction. Starting from the commercially available piperidin-3-ylmethanol and isobutyraldehyde, the protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, explanations for key experimental choices, and necessary safety precautions.

Introduction

Substituted piperidines are a crucial class of heterocyclic compounds frequently incorporated into the core structures of many pharmaceutical agents due to their favorable physicochemical properties and ability to interact with biological targets. The synthesis of specific N-alkylated piperidines, such as this compound, is a common objective in the development of new chemical entities.

The most direct and reliable method for N-alkylation of secondary amines like piperidin-3-ylmethanol is reductive amination.[1][2] This strategy involves the reaction of the amine with an aldehyde (isobutyraldehyde) to form an intermediate iminium ion, which is subsequently reduced in situ to the target tertiary amine. This one-pot procedure avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the need for harsh reaction conditions.[2]

This protocol details the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly advantageous as it is less basic and more selective for imines and iminium ions compared to other hydride reagents like sodium borohydride, and it does not require stringent pH control.

Synthetic Workflow

The synthesis proceeds via a one-pot reductive amination pathway. The secondary amine of piperidin-3-ylmethanol reacts with isobutyraldehyde to form an unstable iminium ion intermediate. This electrophilic intermediate is then immediately reduced by sodium triacetoxyborohydride present in the reaction mixture to yield the final product, this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_end Final Product A Piperidin-3-ylmethanol E Iminium Ion Formation (Intermediate) A->E Condensation B Isobutyraldehyde B->E Condensation C Sodium Triacetoxyborohydride (Reducing Agent) F In Situ Reduction C->F D Dichloromethane (DCM) (Solvent) E->F Hydride Attack G This compound F->G

Caption: Synthetic workflow for this compound.

Materials and Reagents

CompoundCAS No.Molecular Wt. ( g/mol )AmountMoles (mmol)
Piperidin-3-ylmethanol4606-65-9115.175.00 g43.4
Isobutyraldehyde78-84-272.113.75 g (4.75 mL)52.1
Sodium Triacetoxyborohydride56553-60-7211.9411.0 g52.1
Dichloromethane (DCM), Anhydrous75-09-284.93200 mL-
Saturated aq. NaHCO₃ Solution--100 mL-
Brine (Saturated aq. NaCl)--50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-

Detailed Experimental Protocol

1. Reaction Setup:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-3-ylmethanol (5.00 g, 43.4 mmol).

  • Add 200 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen or argon atmosphere until the starting material is fully dissolved. Causality: Anhydrous DCM is used as the solvent because it is inert to the reagents and effectively solubilizes the starting materials and intermediates. The inert atmosphere prevents atmospheric moisture from reacting with the hydride reducing agent.

2. Addition of Aldehyde:

  • Add isobutyraldehyde (4.75 mL, 52.1 mmol, 1.2 equivalents) to the solution dropwise using a syringe.

  • Allow the reaction mixture to stir at room temperature for 20-30 minutes. Causality: A slight excess of the aldehyde is used to ensure complete consumption of the starting amine. The initial stirring period allows for the formation of the iminium ion intermediate, which is necessary before the reduction step.

3. Reduction Step:

  • To the stirring solution, add sodium triacetoxyborohydride (11.0 g, 52.1 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. Causality: The portion-wise addition helps to control the reaction rate and any potential exotherm. Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[2]

4. Reaction Monitoring:

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable.

5. Work-up and Extraction:

  • Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. Causality: The basic NaHCO₃ solution neutralizes the acetic acid byproduct from the reducing agent and ensures the amine product is in its free-base form, which is soluble in the organic solvent.

  • Transfer the biphasic mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL). Causality: The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine. Causality: Triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel, leading to better separation and recovery.

Safety and Hazard Considerations

  • Piperidin-3-ylmethanol : Causes severe skin burns and eye damage.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Isobutyraldehyde : Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

  • Dichloromethane (DCM) : Suspected of causing cancer. Handle only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride : Reacts with water to produce flammable gases. It is also corrosive. Avoid contact with moisture and handle with care.

  • All procedures should be performed in a well-ventilated chemical fume hood.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Available: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available: [Link]

Sources

Application Note: High-Purity Isolation of (1-Isobutylpiperidin-3-YL)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

(1-Isobutylpiperidin-3-YL)methanol is a key chiral building block in contemporary drug discovery and development, finding application in the synthesis of a wide array of pharmacologically active agents. Its structural motif, featuring a substituted piperidine ring coupled with a primary alcohol, imparts specific physicochemical properties that are crucial for molecular recognition and biological activity. The synthesis of this intermediate, commonly achieved through the reductive amination of piperidin-3-ylmethanol with isobutyraldehyde, can yield a mixture of products, including unreacted starting materials, intermediates, and over-alkylated byproducts. Consequently, a robust and efficient purification method is paramount to ensure the high purity required for subsequent synthetic transformations and to meet the stringent quality standards of the pharmaceutical industry.

This application note provides a comprehensive, field-proven protocol for the purification of this compound using automated flash column chromatography. The methodology is designed to deliver the target compound with high purity and yield, addressing the specific challenges associated with the separation of polar amino alcohols.

Understanding the Separation: A Mechanistic Approach

The successful chromatographic purification of this compound hinges on exploiting the polarity differences between the target molecule and potential impurities. The primary components in a typical crude reaction mixture are:

  • This compound (Target Compound): A tertiary amine and a primary alcohol, rendering it a polar molecule capable of hydrogen bonding.

  • Piperidin-3-ylmethanol (Starting Material): A secondary amine and a primary alcohol, exhibiting higher polarity than the target compound due to the presence of the N-H bond, which is a strong hydrogen bond donor.

  • Isobutyraldehyde (Starting Material): A volatile aldehyde with moderate polarity.

  • Imine Intermediate: Formed from the condensation of the two starting materials, this intermediate is generally less polar than the amino alcohols.

  • Over-alkylated Quaternary Ammonium Salt: A potential byproduct that is highly polar and will likely remain at the baseline in normal-phase chromatography.

Given these components, a normal-phase chromatography strategy utilizing silica gel as the stationary phase is the logical choice. The separation will be governed by the varying degrees of interaction between the analytes and the polar silica surface. The least polar compounds will elute first, followed by compounds of increasing polarity.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Method Development

Prior to scaling up to flash column chromatography, it is essential to develop an effective solvent system using Thin-Layer Chromatography (TLC). This preliminary step allows for the rapid optimization of the mobile phase to achieve the best possible separation.

Materials for TLC
  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Visualization agents: Potassium permanganate stain, Ninhydrin stain

TLC Protocol
  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH).

  • On a TLC plate, spot the crude mixture alongside the starting material (piperidin-3-ylmethanol) if available.

  • Develop the TLC plate in a chamber saturated with a test mobile phase. A good starting point is a mixture of Dichloromethane and Methanol (e.g., 95:5 DCM:MeOH).

  • To mitigate peak tailing often observed with amines on silica gel, add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.5-1%).

  • After development, visualize the spots under UV light (if any components are UV active) and then by staining.

    • Potassium Permanganate Stain: This stain is excellent for visualizing compounds with oxidizable functional groups like alcohols and amines, which will appear as yellow-brown spots on a purple background.[1]

    • Ninhydrin Stain: This reagent reacts with primary and secondary amines to produce a characteristic purple color (Ruhemann's purple), making it ideal for detecting the unreacted piperidin-3-ylmethanol.[2]

  • Adjust the solvent polarity by varying the DCM:MeOH ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other components.

Automated Flash Column Chromatography Protocol

This protocol is optimized for an automated flash chromatography system, which offers superior resolution and reproducibility compared to traditional gravity columns.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)

  • Solvents: HPLC-grade Dichloromethane (DCM) and Methanol (MeOH), Triethylamine (TEA)

  • Sample loading syringe or solid loader cartridge

  • Fraction collector tubes

Column Preparation and Sample Loading
  • Equilibrate the silica gel column with the initial mobile phase (e.g., 100% DCM or a low polarity mixture like 98:2 DCM:MeOH with 0.5% TEA) for at least two column volumes.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or DCM.

  • Alternatively, for compounds with poor solubility in the initial mobile phase, use a solid loading technique. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and pack it into a solid loader cartridge.[3]

Chromatographic Conditions

The following table outlines the recommended parameters for the purification.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase separation of polar compounds.
Mobile Phase A Dichloromethane + 0.5% TriethylamineNon-polar solvent with a basic additive to improve peak shape.
Mobile Phase B Methanol + 0.5% TriethylaminePolar solvent to elute the target compound and polar impurities.
Flow Rate 40 mL/min (for a 40 g column)Optimized for efficient separation without excessive run time.
Gradient Profile 0-5% B over 2 CV, 5-20% B over 10 CV, hold at 20% B for 2 CVA shallow gradient provides optimal resolution of closely eluting compounds.
Detection UV (210 nm and 254 nm) and/or Evaporative Light Scattering Detector (ELSD)UV detection may be limited; ELSD is a universal detector suitable for non-chromophoric compounds.
Fraction Collection Triggered by UV/ELSD signal or by volumeEnsures collection of all eluting compounds into separate fractions.
Post-Chromatography Analysis
  • Analyze the collected fractions by TLC using the previously developed method to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Determine the yield and confirm the purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Process

The following diagrams illustrate the key workflows and logical relationships in this purification protocol.

TLC_Method_Development cluster_0 TLC Optimization Crude_Sample Crude Reaction Mixture Spot_TLC Spot on Silica TLC Plate Crude_Sample->Spot_TLC Develop Develop in DCM/MeOH/TEA Spot_TLC->Develop Visualize Visualize (KMnO4/Ninhydrin) Develop->Visualize Analyze_Rf Analyze Rf Values Visualize->Analyze_Rf Optimal_System Optimal Solvent System (Rf ≈ 0.2-0.4) Analyze_Rf->Optimal_System Flash_Chromatography_Workflow Equilibrate Equilibrate Silica Column (DCM/TEA) Load_Sample Load Crude Sample (Liquid or Solid Load) Equilibrate->Load_Sample Run_Gradient Run Gradient Elution (DCM -> MeOH with TEA) Load_Sample->Run_Gradient Collect_Fractions Collect Fractions Run_Gradient->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Automated flash chromatography workflow.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • This compound & Piperidin-3-ylmethanol: These compounds are expected to be corrosive and may cause severe skin burns and eye damage. Handle with care. [4]* Isobutyraldehyde: A flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. [5]* Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

  • Methanol (MeOH): A flammable and toxic solvent. It can be harmful if swallowed, inhaled, or absorbed through the skin. [6]* Triethylamine (TEA): A corrosive and flammable liquid with a strong odor. It can cause severe skin burns and eye damage.

  • Sodium Triacetoxyborohydride: In contact with water, it releases flammable gases. It causes skin irritation and serious eye damage. [7][8]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound from a crude reaction mixture. By employing a systematic approach that begins with TLC method development and transitions to an optimized gradient on an automated flash chromatography system, researchers can consistently obtain the target compound with high purity. The inclusion of a basic modifier like triethylamine is critical for achieving sharp peaks and minimizing yield loss when working with basic amines on silica gel. This methodology is broadly applicable to the purification of other N-alkylated amino alcohols and serves as a valuable tool for professionals in drug discovery and development.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyraldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Flash Purification of Amines. [Link]

Sources

Application Note: A Practical Guide to the Structural Elucidation of Piperidine Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug development. Its prevalence in numerous pharmaceuticals and natural products stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability. Precise and unambiguous structural characterization is therefore a critical step in the synthesis and development of novel piperidine-based therapeutic agents. This application note provides a detailed guide for researchers on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of piperidine derivatives. We will delve into not just the protocols, but the underlying principles that dictate experimental choices, ensuring a robust and validated approach to structural elucidation.

Section 1: Unraveling Structure and Stereochemistry with NMR Spectroscopy

NMR spectroscopy is an unparalleled tool for defining the connectivity and three-dimensional arrangement of atoms in a molecule. For piperidine derivatives, NMR is essential for determining substitution patterns and, crucially, the conformational preferences of the flexible six-membered ring.

The "Why": Causality in NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures high-resolution data, free from artifacts that can obscure important structural details.

  • Choice of Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because the deuterium (²H) nucleus resonates at a frequency far from that of protons (¹H), rendering the solvent invisible in a standard ¹H NMR spectrum.[1] The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field, which is crucial for the long acquisition times often required for less sensitive nuclei like ¹³C.[2]

  • Concentration: A sample concentration of 5-25 mg in approximately 0.5-0.7 mL of solvent is typically optimal for ¹H NMR.[2][3] For the much less sensitive ¹³C nucleus, higher concentrations are preferable to reduce experiment time.[3]

  • Purity: The sample must be free of particulate matter.[2] Suspended solids disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution. Filtering the sample directly into the NMR tube is a simple and effective preventative measure.[2]

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of the purified piperidine derivative directly into a clean, dry vial.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard like tetramethylsilane (TMS).[4]

  • Dissolution: Cap the vial and gently agitate it until the sample is completely dissolved. A brief period of vortexing may be applied if necessary.

  • Filtration and Transfer: Draw the solution into a clean Pasteur pipette that has a small, tight plug of glass wool at its base. Filter the solution directly into a high-quality, clean, and unscratched 5 mm NMR tube.[2]

  • Volume Check & Capping: Ensure the sample height in the tube is approximately 4-5 cm.[2] Cap the NMR tube securely to prevent solvent evaporation.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[3]

Interpreting the Spectra: ¹H and ¹³C NMR Analysis

The chemical environment of each nucleus dictates its resonant frequency (chemical shift), providing a fingerprint of the molecular structure.

  • ¹H NMR: The protons on the piperidine ring typically resonate in the range of 1.4 to 3.0 ppm. Protons on carbons adjacent to the nitrogen (α-protons, C2/C6) are deshielded and appear further downfield (typically 2.5-3.0 ppm) compared to the more shielded β (C3/C5) and γ (C4) protons (1.4-1.8 ppm).[5] The presence and nature of a substituent on the nitrogen atom significantly influence the chemical shifts of the α-protons.

  • ¹³C NMR: The carbon atoms of the piperidine ring show a similar trend. The α-carbons are the most deshielded, appearing around 45-60 ppm, while the β and γ carbons are found further upfield.[6] For unsubstituted piperidine, the α-carbon signal is around 47 ppm, with the β and γ carbons appearing at approximately 27 and 25 ppm, respectively.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2, C6 (α)2.5 - 3.545 - 60
C3, C5 (β)1.5 - 2.025 - 30
C4 (γ)1.4 - 1.823 - 28
Table 1: General chemical shift ranges for unsubstituted and N-alkylated piperidine rings in CDCl₃. Ranges can vary significantly based on substitution and solvent.
Conformational Analysis: The Power of Coupling Constants

The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. Substituents can occupy either an axial or equatorial position, and NMR spectroscopy is a powerful tool for determining the preferred conformation.[7][8] This is primarily achieved by analyzing the through-bond scalar coupling (J-coupling) between adjacent protons. The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them.

  • Large coupling constants (³J ≈ 10-13 Hz) are indicative of a trans-diaxial relationship between protons.

  • Small coupling constants (³J ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

By carefully analyzing the multiplicity and coupling constants of the ring protons, the stereochemical orientation of substituents can be confidently assigned.[9]

cluster_0 Axial Substituent cluster_1 Equatorial Substituent ax Axial-Axial (J ≈ 10-13 Hz) Axial-Equatorial (J ≈ 2-5 Hz) eq Equatorial-Axial (J ≈ 2-5 Hz) Equatorial-Equatorial (J ≈ 2-5 Hz)

Figure 1: Relationship between proton orientation and coupling constants.

Advanced 2D NMR Techniques

For complex derivatives with overlapping signals, one-dimensional spectra are often insufficient. Two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment.[10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule. This is fundamental for tracing the connectivity of the piperidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. It is an excellent tool for assigning carbon signals based on their known proton assignments.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of a molecule, for example, linking a substituent to its specific position on the piperidine ring.

Section 2: Confirming Identity and Connectivity with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The "Why": Choosing the Right Ionization Method

The choice of ionization technique is critical as it influences the type of information obtained.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[13] This makes it ideal for accurately determining the molecular weight of the parent compound.[14][15] Because piperidine derivatives contain a basic nitrogen atom, they are readily protonated, making ESI in positive ion mode the method of choice.[14]

  • Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation.[16] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information.[17]

Protocol 2: LC-MS Sample Preparation and Analysis (ESI)
  • Stock Solution Preparation: Prepare a stock solution of the purified piperidine derivative at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid). The formic acid aids in the protonation of the analyte.

  • Instrumentation Setup:

    • Chromatography: Use a C18 reverse-phase column for separation. A typical gradient could be 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.

    • Mass Spectrometer: Operate in positive ion ESI mode. Set the capillary voltage, gas flow, and temperature according to the manufacturer's recommendations.

  • Data Acquisition: Inject the sample and acquire data in full scan mode to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Perform a second analysis where the [M+H]⁺ ion is selected and fragmented in the collision cell. This provides the characteristic fragmentation pattern for structural confirmation.[17]

Deciphering Fragmentation Patterns

The fragmentation of piperidine derivatives is heavily influenced by the presence of the nitrogen atom.[16]

  • Alpha-Cleavage: The most dominant fragmentation pathway for saturated nitrogen heterocycles in EI-MS and a common pathway in ESI-MS/MS is α-cleavage.[16] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[18] The initial ionization often occurs on the nitrogen's lone pair of electrons, and subsequent cleavage of an adjacent C-C bond leads to the formation of a stable, resonance-stabilized iminium ion.[16] The largest substituent at the α-carbon is preferentially lost as a radical.[16]

Piperidine Piperidine Derivative [M]+• Iminium Resonance-Stabilized Iminium Ion Piperidine->Iminium α-Cleavage Radical Alkyl Radical (Neutral Loss) Piperidine->Radical

Figure 2: Dominant α-cleavage fragmentation pathway in piperidines.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[16]

  • Substituent-Driven Fragmentation: The nature of the substituents on the ring will introduce their own characteristic fragmentation pathways, which must be considered in the overall analysis.[16]

Fragment Type Description Significance
[M+H]⁺Protonated molecular ionConfirms the molecular weight of the compound.
Iminium IonResult of α-cleavageHighly characteristic; indicates the substitution pattern on the α-carbons.
Neutral LossesLoss of small molecules (e.g., H₂O, NH₃, substituent fragments)Provides information about the functional groups present on the molecule.[17]
Table 2: Common ions and losses observed in the mass spectra of piperidine derivatives.

Section 3: An Integrated Workflow for Structural Confirmation

Neither NMR nor MS alone can always provide a complete structural picture. The most robust approach involves integrating the data from both techniques.

Sample Purified Piperidine Derivative MS LC-MS Analysis (ESI) Sample->MS NMR NMR Analysis (1D & 2D) Sample->NMR MW Determine Molecular Formula ([M+H]⁺) MS->MW Frag Analyze Fragmentation (MS/MS) MS->Frag Connectivity Determine Atom Connectivity & Spin Systems (¹H, COSY, HMBC) NMR->Connectivity Stereo Determine Stereochemistry & Conformation (¹H Coupling Constants, NOESY) NMR->Stereo Propose Propose Structure MW->Propose Frag->Propose Connectivity->Propose Stereo->Propose Confirm Confirm Structure (Data Integration) Propose->Confirm

Figure 3: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of piperidine derivatives is a critical task in modern drug discovery. By leveraging the complementary strengths of NMR spectroscopy and mass spectrometry, researchers can achieve unambiguous characterization. NMR provides exquisite detail on atomic connectivity and stereochemistry, while MS confirms molecular weight and offers key structural clues through fragmentation analysis. The systematic application of the protocols and interpretive principles outlined in this guide will empower scientists to confidently and accurately characterize their novel piperidine-containing compounds, accelerating the pace of research and development.

References

  • Barros, W. R. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Schröder, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • Al-Majid, A. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Retrieved from [Link]

  • PDF. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2025). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed Central. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed Central. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • ETH Zurich. (n.d.). Advanced NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • YouTube. (2018). mass spectrometry: alpha-cleavage. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not?. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

Sources

Strategic In-Vitro Profiling of (1-Isobutylpiperidin-3-YL)methanol: A Novel Piperidine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in-vitro biological characterization of (1-Isobutylpiperidin-3-YL)methanol. Recognizing this compound as a novel chemical entity (NCE), we eschew a rigid, one-size-fits-all template. Instead, we present a phased, logical workflow designed to systematically reveal its biological activity profile, from broad cytotoxicity to specific mechanisms of action. This document is grounded in the principle that a well-designed experimental cascade is a self-validating system, where each phase informs the next, ensuring efficient and insightful drug discovery.

The piperidine scaffold is a cornerstone of modern pharmacology, present in numerous therapeutics due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1] This guide provides the foundational protocols and scientific rationale necessary to explore the potential of this compound.

Phase 1: Foundational Compound Management and Viability Profiling

Before any biological assessment, the fundamental characteristics and handling of the test compound must be rigorously established. This ensures reproducibility and prevents experimental artifacts.

Physicochemical Characterization and Solubilization

Causality: The choice of solvent and the compound's solubility limit are critical parameters that dictate its bioavailability in in-vitro systems. Using a solvent at a concentration that is itself toxic, or testing a compound above its solubility limit, will lead to unreliable and misleading data.[2]

Protocol: Solubility and Stock Solution Preparation

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), a universal solvent for most small molecules.[2] Test other solvents like ethanol or methanol only if DMSO is unsuitable.

  • Initial Solubility Test: Prepare a high-concentration slurry (e.g., 100 mM) of this compound in the chosen solvent. Vortex thoroughly and observe for particulates.

  • Serial Dilution: If insoluble, perform serial dilutions until the compound is fully dissolved. This concentration is your practical stock limit.

  • Stock Solution Preparation: Prepare a primary stock solution at a validated concentration (e.g., 10 mM or 50 mM) in 100% cell culture-grade DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[2] Store at -20°C or -80°C, protected from light.

  • Final Assay Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, as higher concentrations can induce cellular stress and cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the test wells) in all experiments.

General Cytotoxicity Assessment: The MTT Assay

Expertise & Experience: The first biological question for any NCE is its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3][4] Establishing the cytotoxic profile is essential to define a sub-lethal concentration range for subsequent, more specific mechanistic assays.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5]

    • Rationale: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Cytotoxicity Profile

Cell LineIncubation Time (hr)IC₅₀ (µM)
HeLa24
HeLa48
HEK29324
HEK29348

Phase 2: Target Identification and Mechanistic Exploration

With a non-toxic concentration range established, the next phase investigates the compound's specific molecular interactions. The piperidine structure is a common feature in ligands for G-protein coupled receptors (GPCRs) and enzymes, making these logical starting points.[6][7]

Workflow for In-Vitro Characterization

The following diagram outlines a logical progression for characterizing an NCE like this compound.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Screening cluster_2 Phase 3: Pathway Analysis A Compound Prep (Solubility, Stock) B Cytotoxicity Assay (MTT) Determine IC50 A->B Test Compound C Receptor Binding Assay (Determine Ki) B->C Use Sub-toxic Conc. D Enzyme Inhibition Assay (Determine IC50, Mode) B->D Use Sub-toxic Conc. E Western Blot (Analyze Signaling Proteins) C->E If Target Identified D->E If Target Identified G E Enzyme (E) ES Enzyme- Substrate Complex (ES) E->ES binds EI Enzyme- Inhibitor Complex (EI) E->EI S Substrate (S) S->ES P Product (P) ES->P catalyzes ESI ESI Complex ES->ESI I_comp Competitive Inhibitor (I) I_comp->E binds to active site I_comp->EI I_noncomp Non-competitive Inhibitor (I) I_noncomp->ES binds to allosteric site I_noncomp->ESI

Modes of Enzyme Inhibition.

Phase 3: Cellular Signaling Pathway Analysis

If Phase 2 identifies a specific target (e.g., a receptor or enzyme), the next step is to confirm this interaction in a cellular context and map its downstream consequences.

Western Blotting for Pathway Elucidation

Authoritative Grounding: Western blotting is a fundamental technique used to detect specific proteins in a complex mixture, such as a cell lysate. It is invaluable for studying changes in protein expression or post-translational modifications (like phosphorylation) that occur in response to compound treatment, thereby mapping the affected signaling pathways. [8] Protocol: Western Blotting

  • Cell Treatment & Lysis: Culture cells to 70-80% confluency. Treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [8]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Rationale: The membrane provides a stable solid support for subsequent immunodetection.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding. [10]6. Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated-ERK if studying a GPCR pathway). Follow this with incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using image analysis software. To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein like GAPDH or β-actin. [9]

References

  • PubChem . (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem . (2025). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Retrieved from [Link]

  • Gifford Bioscience . (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed . (2014). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Retrieved from [Link]

  • NIH SEED Office . (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • PubMed . (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • NCBI Bookshelf . (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • MDPI . (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • DUT Open Scholar . (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • NCBI Bookshelf . (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ainfo . (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • YouTube . (2013). Western Blotting Protocol. Cell Signaling Technology. Retrieved from [Link]

  • Biophysics Reports . (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Pharmaceutical Technology . (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Retrieved from [Link]

  • ResearchGate . (2018). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

  • MilliporeSigma . (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • MDPI . (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate . (2022). Recommended Guidelines for Developing, Qualifying, and Implementing Complex In Vitro Models (CIVMs) for Drug Discovery. Retrieved from [Link]

  • MDPI . (2022). Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. Retrieved from [Link]

  • Capot Chemical . (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Retrieved from [Link]

  • Bentham Science . (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • NCBI Bookshelf . (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Bio-Techne . (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Anticancer Research . (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Retrieved from [Link]

  • PubChem . (n.d.). (1-Methanesulfonylpiperidin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer Nature Experiments . (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Gifford Bioscience . (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Khan Academy . (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Bio-Rad . (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • MDPI . (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]

  • Tip Biosystems . (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • PubChem . (n.d.). Methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: (1-Isobutylpiperidin-3-YL)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the N-Substituted Piperidin-3-yl-methanol Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a three-dimensional geometry that can effectively orient substituents to interact with biological targets.[1] The piperidine nitrogen, in its protonated state at physiological pH, can act as a crucial hydrogen bond donor, anchoring a molecule within a receptor binding pocket. Furthermore, the substitution pattern on the piperidine ring significantly influences a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.[1]

This guide focuses on a specific, yet versatile, building block: (1-Isobutylpiperidin-3-YL)methanol . While this particular derivative is not extensively documented in publicly available literature, its constituent parts—the piperidin-3-yl-methanol core and the N-isobutyl group—are well-understood components in drug design. The piperidin-3-yl-methanol moiety provides a chiral center and a primary alcohol, offering points for further functionalization and stereospecific interactions. The N-isobutyl group introduces a moderate level of lipophilicity and steric bulk, which can be strategically employed to enhance binding affinity and selectivity for a target, as well as to modulate metabolic stability.

These application notes will provide a comprehensive overview of the synthesis and potential applications of this compound, drawing upon established principles of medicinal chemistry and citing analogous structures and reactions. The protocols detailed herein are designed to be adaptable and serve as a robust starting point for researchers and drug development professionals.

Physicochemical Properties and Stereochemical Considerations

The physicochemical properties of this compound can be predicted based on its structure. The presence of the isobutyl group increases its lipophilicity compared to the parent piperidin-3-yl-methanol. The primary alcohol and the tertiary amine functionalities provide sites for hydrogen bonding, influencing solubility and interactions with biological targets.

PropertyPredicted Value/Characteristic
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Chirality Exists as (R) and (S) enantiomers at the C3 position
pKa (of the piperidine nitrogen) ~9.0 - 10.5
LogP (predicted) ~1.5 - 2.5
Hydrogen Bond Donors 1 (from the hydroxyl group)
Hydrogen Bond Acceptors 2 (from the nitrogen and oxygen atoms)

The stereochemistry at the C3 position is a critical consideration in drug design. The (R) and (S) enantiomers of this compound will present the hydroxymethyl and isobutyl groups in different spatial orientations, which can lead to significant differences in their biological activity and off-target effects. Enantioselective synthesis or chiral separation is therefore highly recommended for any drug discovery program utilizing this scaffold.[3]

Proposed Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of piperidin-3-yl-methanol with isobutyraldehyde. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the corresponding N-alkylated amine.[4]

Reductive Amination Workflow

G A Piperidin-3-yl-methanol C Iminium Ion Intermediate A->C Reaction in a suitable solvent (e.g., DCE, THF) B Isobutyraldehyde B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Piperidin-3-yl-methanol (or its hydrochloride salt)

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-3-yl-methanol (1.0 eq). If using the hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

  • Solvent Addition: Dissolve the starting material in an appropriate solvent such as DCE or THF (to a concentration of approximately 0.1-0.5 M).

  • Aldehyde Addition: Add isobutyraldehyde (1.1-1.2 eq) to the reaction mixture and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) to afford the desired this compound.

Expert Insights: The choice of reducing agent is crucial. Sodium triacetoxyborohydride is often preferred as it is milder and more selective for the iminium ion over the aldehyde starting material, minimizing side reactions.[5] The reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.

Applications in Medicinal Chemistry: A Forward-Looking Perspective

The this compound scaffold is a promising starting point for the development of novel therapeutics across various disease areas. The combination of the piperidine ring, the hydroxymethyl group, and the N-isobutyl substituent provides a rich platform for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas and Biological Targets

Based on the known activities of N-substituted piperidine derivatives, this compound could serve as a key intermediate for compounds targeting:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in drugs targeting CNS receptors and transporters.[1] The N-isobutyl group can modulate blood-brain barrier permeability. Potential targets include:

    • Sigma Receptors: N-alkylated piperidines are known to bind to sigma receptors, which are implicated in neurological and psychiatric conditions.[6]

    • Dopamine and Serotonin Transporters: N-substituted piperidine analogs have been explored as ligands for these transporters, relevant for conditions like depression and ADHD.[7]

    • Histamine H3 Receptors: N-aryl and N-alkyl piperidines have shown affinity for H3 receptors, which are targets for cognitive disorders.[8]

  • Oncology: The piperidine scaffold is present in numerous anti-cancer agents.[9] Derivatives could be designed to target kinases, proteases, or other enzymes involved in cancer cell proliferation.[9]

  • Infectious Diseases: Piperidine-containing compounds have demonstrated a broad range of antimicrobial activities.[10]

Structure-Activity Relationship (SAR) Insights

The N-isobutyl group plays a significant role in defining the pharmacological profile of the molecule. Here's a breakdown of its potential contributions to SAR:

  • Lipophilicity and Permeability: The isobutyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Steric Hindrance and Selectivity: The branched nature of the isobutyl group can introduce steric hindrance that may favor binding to a specific receptor subtype or isoform, thereby improving selectivity.

  • Metabolic Stability: N-alkylation can influence the metabolic stability of the piperidine ring. The isobutyl group may shield the nitrogen from certain metabolic enzymes.

The hydroxymethyl group at the C3 position offers a handle for further derivatization. It can be:

  • Esterified or Etherified: To introduce new functional groups and modulate physicochemical properties.

  • Oxidized: To form the corresponding aldehyde or carboxylic acid, providing a different set of interaction capabilities.

  • Used as a Hydrogen Bonding Moiety: The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity.

Illustrative Biological Pathway: Sigma-1 Receptor Modulation

G A This compound Derivative B Sigma-1 Receptor A->B Binding C ER-Mitochondria Interface B->C Localization D Calcium Signaling Modulation C->D Regulation E Cellular Stress Response C->E Regulation F Therapeutic Effect (e.g., Neuroprotection) D->F E->F

Caption: Potential mechanism of action for a this compound derivative targeting the sigma-1 receptor.

Conclusion

This compound represents a valuable, albeit under-explored, building block for medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the versatile nature of the N-substituted piperidin-3-yl-methanol scaffold, makes it an attractive starting point for the discovery of novel therapeutics. The strategic incorporation of the N-isobutyl group offers a means to fine-tune the physicochemical and pharmacological properties of lead compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising chemical entity in their drug discovery endeavors.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. Available at: [Link]

  • PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Bentham Science.
  • Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Vasilevsky, S. F., & Tolstikova, T. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6265. Available at: [Link]

  • Google Patents. (n.d.). Process for isobutanol production from ethanol and syngas.
  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.
  • Journal of Clinical Medicine of Kazakhstan. (2023).
  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2023).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof.
  • ResearchGate. (2017).
  • Vertex AI Search. (n.d.). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Method for producing isobutylene from isobutanol.
  • NIH National Library of Medicine. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • CSIR-NIScPR. (n.d.).
  • Sarwat Jahan, et al. (2010). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Journal of Chemical and Pharmaceutical Research, 2(4), 93-100.
  • Google Patents. (n.d.). Methanol synthesis.
  • Google Patents. (n.d.). Method for synthesizing isobutyraldehyde catalyst by using methyl alcohol and ethanol in one step.
  • NIH National Library of Medicine. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
  • The Royal Society of Chemistry. (2013).
  • PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl).

Sources

Application Notes: A Strategic Protocol for In-Vivo Evaluation of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - Ubiquity and Nuance

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability. This scaffold is a cornerstone of numerous blockbuster drugs, from the CNS stimulant methylphenidate to the potent analgesic fentanyl and the antipsychotic risperidone.

However, the very features that make the piperidine ring attractive also necessitate a nuanced and rigorous preclinical testing protocol. The basic nitrogen atom can lead to off-target interactions, particularly with receptors and ion channels, while the ring itself can be subject to complex metabolic pathways, sometimes leading to the formation of reactive metabolites.[1][2]

This guide provides a comprehensive, field-proven protocol for the systematic evaluation of novel piperidine-containing compounds in animal models. It is designed to move beyond a simple checklist of experiments, instead providing the causal logic behind each step to build a robust data package for Investigational New Drug (IND) applications.[3][4] The goal is to thoroughly characterize the pharmacological and toxicological profile of the candidate compound, ensuring that only the safest and most effective molecules advance to clinical trials.[5][6]

Part 1: Foundational Steps - Formulation and Dose Range Finding

Before any in-vivo study can commence, two critical prerequisites must be met: ensuring the test article is well-characterized and developing a safe, effective formulation for administration.[7] All studies should be conducted in compliance with Good Laboratory Practices (GLP) to ensure data integrity and reliability.[8][9]

Test Article Characterization

A Certificate of Analysis (CoA) is mandatory and must confirm the identity, purity (typically >95%), and stability of the test compound.[7] This ensures that the observed biological effects are attributable to the compound itself and not to impurities.

Formulation Development: The Vehicle is Key

The choice of vehicle is critical for ensuring consistent and predictable drug exposure. For oral administration in rodents, the goal is to create a homogenous solution or suspension that is non-toxic and palatable.[10][11]

Protocol: Oral Formulation Preparation & Suitability Test

  • Solubility Assessment: Begin by assessing the solubility of the piperidine compound in a tiered panel of common, pharmaceutically acceptable vehicles.

  • Vehicle Selection Table:

Tier Vehicle Composition Rationale & Considerations
1 0.9% Saline or Water with pH adjustmentIdeal for water-soluble salts. Piperidine's basic nitrogen often allows for salt formation (e.g., with HCl or tartaric acid) to improve aqueous solubility.
2 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterFor poorly soluble, neutral compounds. Creates a uniform suspension. Requires constant stirring during dosing to prevent settling.
3 10% Tween® 80 in salineA surfactant-based system that can improve wetting and absorption.
4 20% Captisol® in waterA modified cyclodextrin that can form inclusion complexes to solubilize lipophilic compounds.
5 Corn oil or Sesame oilFor highly lipophilic compounds. May affect absorption kinetics.
  • Preparation: Once a lead vehicle is identified, prepare a small batch of the formulation at the highest anticipated concentration.

  • Stability Check: Keep the formulation at room temperature and 4°C. Visually inspect for precipitation or phase separation at 1, 4, and 24 hours. The formulation must be stable for the duration of the planned experiment.

  • Palatability (Optional but Recommended): For voluntary oral administration, palatable formulations using sweeteners can be developed to reduce the stress associated with gavage.[10][12]

Acute Toxicity and Dose Range Finding

The initial in-vivo experiment is an acute toxicity study to determine the Maximum Tolerated Dose (MTD). This study informs the dose selection for subsequent efficacy and pharmacokinetic studies.[7] The OECD Test Guideline 423 (Acute Toxic Class Method) is a widely accepted, ethical approach that minimizes animal use.[13][14]

Protocol: Acute Oral Toxicity (Adapted from OECD 423)

  • Animal Model: Use a single rodent species, typically female Sprague-Dawley rats or CD-1 mice, as they are often slightly more sensitive.[13] Animals should be healthy, young adults with weights within ±20% of the mean.[15]

  • Housing: House animals in a controlled environment (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[15]

  • Procedure:

    • Acclimatize animals for at least 5 days.

    • Fast animals overnight (with access to water) before dosing.

    • Use a stepwise procedure starting with a dose of 300 mg/kg (or lower if toxicity is expected).

    • Administer a single oral dose via gavage to a group of 3 animals.

  • Observations:

    • Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all clinical signs of toxicity using a scoring sheet (see table below).

    • Record body weight changes on Days 0, 7, and 14.

  • Dose Adjustment: The outcome of the first step determines the next dose (either higher or lower) as prescribed by the OECD 423 guideline.[13] The MTD is the highest dose that does not produce mortality or serious, irreversible toxicity.

Table: Clinical Observation Scoring Sheet

Parameter Score 0 (Normal) Score 1 (Slight) Score 2 (Moderate) Score 3 (Severe)
Activity Alert & activeReduced activityPiloerection, lethargyAtaxia, loss of righting reflex
Posture NormalHunchedSeverely hunchedProstrate
Fur SmoothRuffledSeverely ruffled---
Respiration Normal rate & depthIncreased/decreased rateLabored breathingGasping

Part 2: Understanding Exposure - Pharmacokinetic (PK) Profiling

Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[8][16][17] A PK study is essential to understand the relationship between the administered dose and the resulting concentration of the drug in the body over time.[18][19]

Causality: Without PK data, efficacy or toxicity results are uninterpretable. An inactive compound could be ineffective because it never reaches its target, or a toxic effect could be caused by unexpectedly high exposure.

Workflow: In-Vivo Pharmacokinetics

G cluster_0 Pre-Study cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis Formulation Develop Stable Formulation Dose_PO Oral Gavage ~5-10 mg/kg Formulation->Dose_PO Cannulation Surgical Catheter Implantation (Optional) Dose_IV IV Bolus (via catheter) ~1-2 mg/kg Cannulation->Dose_IV Blood_Collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Blood_Collection IV Group Dose_PO->Blood_Collection PO Group Plasma_Processing Process to Plasma, Store at -80°C Blood_Collection->Plasma_Processing LCMS LC-MS/MS Bioanalysis (Quantify drug in plasma) Plasma_Processing->LCMS PK_Modeling Calculate PK Parameters (AUC, Cmax, T1/2, F%) LCMS->PK_Modeling

Caption: Workflow for a rodent pharmacokinetic study.

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group) with jugular vein catheters for serial blood sampling.

  • Dosing Groups:

    • Group 1 (IV): Administer a single IV bolus dose (e.g., 1 mg/kg) to determine the drug's behavior without the absorption phase.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).[20]

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at predefined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[20]

  • Sample Processing: Immediately process blood to plasma (using an anticoagulant like K2EDTA) and store samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the piperidine compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table: Key Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time at which Cmax is observedIndicates the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
F (%) BioavailabilityThe fraction of the oral dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]).
Special Consideration: Piperidine Metabolism

The piperidine ring can undergo several metabolic transformations, including N-dealkylation, C-hydroxylation, and ring-opening.[21][22] It's crucial to perform in-vitro metabolite identification studies using liver microsomes to understand potential metabolic liabilities and to check if any major human metabolites are not formed in the animal species used for toxicology.[1]

Part 3: Efficacy & Pharmacodynamic (PD) Assessment

Pharmacodynamics (PD) describes what the drug does to the body.[16] Efficacy studies are designed to demonstrate that the compound has the desired therapeutic effect in a relevant animal model of the disease.[23]

Causality: Linking PK and PD is the cornerstone of preclinical development.[5][24][25] This PK/PD relationship establishes the exposure level needed for efficacy, which is critical for predicting the therapeutic dose in humans.

Protocol: Example Efficacy Study (CNS Target - Locomotor Activity)

This protocol is a general example. The specific model must be chosen based on the compound's therapeutic hypothesis (e.g., a neuropathic pain model for an analgesic).[26][27]

  • Animal Model: C57BL/6 mice, known for their stable baseline activity.[12]

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2-4: Piperidine compound at three dose levels (e.g., 3, 10, 30 mg/kg, PO), selected to span the expected efficacious range based on MTD and in-vitro potency.

    • Group 5: Positive control (a known active compound)

  • Procedure:

    • Dose the animals orally.

    • At the predicted Tmax (from the PK study), place each mouse into an open-field arena equipped with infrared beams.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 30-60 minutes.

  • Data Analysis: Compare the activity of the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

  • PK/PD Correlation: In satellite groups of animals, collect plasma at the end of the PD assessment to confirm that the drug exposure correlates with the observed pharmacological effect.

Part 4: Proactive Safety & Toxicological Evaluation

Safety studies are performed to identify potential target organs for toxicity and to establish a safe starting dose for human trials.[5][28] Regulatory agencies require a comprehensive toxicology package, including studies in both a rodent and a non-rodent species.[8][28]

Decision Tree: Preclinical Safety Assessment

G cluster_0 In Vitro / Ex Vivo Screening cluster_1 In Vivo Toxicology cluster_2 Decision start Candidate Compound hERG hERG Patch Clamp Assay (Cardiotoxicity Risk) start->hERG Receptor_Panel Safety Pharmacology Panel (e.g., CEREP) start->Receptor_Panel Sigma_Receptor Sigma-1/2 Binding (Common Piperidine Off-Target) start->Sigma_Receptor Acute_Tox Acute Toxicity / MTD (Dose Range Finding) hERG->Acute_Tox Receptor_Panel->Acute_Tox Sigma_Receptor->Acute_Tox Repeat_Dose Repeat-Dose Toxicology (e.g., 14-day or 28-day) Acute_Tox->Repeat_Dose Safety_Pharm Core Battery Safety Pharmacology (CNS, CV, Respiratory) Repeat_Dose->Safety_Pharm IND_Submission IND Submission Safety_Pharm->IND_Submission

Caption: Tiered approach for preclinical safety and toxicology assessment.

Key Off-Target Liabilities for Piperidine Compounds

1. hERG Potassium Channel Inhibition:

  • Causality: Many basic compounds, including piperidines, can block the hERG cardiac potassium channel, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[29][30] Early in-vitro screening is mandated by regulatory agencies.[30][31]

  • Protocol: An automated patch-clamp assay using HEK293 cells stably expressing the hERG channel is the industry standard.[29] The compound is tested across a range of concentrations to determine an IC50 value. A therapeutic index (hERG IC50 / efficacious plasma concentration) of >30-100x is generally desired.

2. Sigma Receptor Binding:

  • Causality: The piperidine scaffold is a known pharmacophore for sigma-1 and sigma-2 receptors.[27][32][33] While sometimes a therapeutic target, unintended binding can lead to CNS side effects.

  • Protocol: A competitive radioligand binding assay should be performed to determine the affinity (Ki) of the compound for both sigma-1 and sigma-2 receptors.

Repeat-Dose Toxicology
  • Objective: To evaluate the toxicological profile of the compound after repeated administration. The duration (e.g., 14 or 28 days) depends on the intended duration of clinical use.[8]

  • Protocol:

    • Species: Two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or minipig), are required.[28]

    • Groups: Typically includes a vehicle control group and three dose groups (low, mid, and high). The high dose should be the MTD.

    • Administration: The route of administration should mimic the intended clinical route.[7]

    • Endpoints: Includes daily clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and full histopathological examination of all major organs.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive testing protocol outlined above generates a multi-faceted dataset encompassing formulation, pharmacokinetics, efficacy, and safety. The ultimate goal is to integrate these components to build a clear, evidence-based case for the compound's potential as a therapeutic agent. A successful IND candidate will have a well-defined dose- and exposure-response relationship for efficacy, coupled with a wide safety margin between the therapeutic exposure and the exposure levels that cause toxicity or significant off-target effects. This rigorous, systematic approach ensures that decisions are driven by data, maximizing the probability of success in the expensive and complex clinical development phase.

References

  • Duke University, Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • PPD, part of Thermo Fisher Scientific. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Ardena. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]

  • Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]

  • ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved from [Link]

  • Porsolt. (n.d.). Preclinical Pharmacokinetics Services (pK). Retrieved from [Link]

  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]

  • PubMed. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Retrieved from [Link]

  • PubMed. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Retrieved from [Link]

  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

  • Oxford Academic. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]

  • PubMed. (2020). hERG toxicity assessment: Useful guidelines for drug design. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Retrieved from [Link]

  • ALS Therapy Development Institute. (2025). IND-Enabling Studies: The Final Step Before Human Clinical Trials. Retrieved from [Link]

  • PubMed Central. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • University of Catania Institutional Research Archive. (2024). A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). IND-Enabling Studies. Retrieved from [Link]

  • YouTube. (2022, October 5). Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • MDPI. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]

  • PubMed. (1986). Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Retrieved from [Link]

  • PubMed Central. (n.d.). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Retrieved from [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Introduction To IND Enabling GLP Toxicology Studies. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Animal Welfare Institute. (n.d.). Oral Dosing. Retrieved from [Link]

  • Frontiers. (2022). Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. Retrieved from [Link]

  • Frontiers. (2024). Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist. Retrieved from [Link]

  • OECD iLibrary. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Retrieved from [Link]

  • YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Retrieved from [Link]

Sources

Application Note: (1-Isobutylpiperidin-3-YL)methanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The ability to modify the piperidine nitrogen and introduce diverse functional groups at various positions on the ring makes its derivatives indispensable in drug discovery.[5][6] This application note focuses on (1-Isobutylpiperidin-3-YL)methanol, a valuable building block that combines the piperidine core with two key functional handles: a nucleophilic secondary amine (after formation) and a primary alcohol. We will detail its synthesis, physicochemical properties, and a practical protocol for its incorporation into more complex molecular architectures, providing researchers with the foundational knowledge to leverage this reagent in their synthetic campaigns.

Physicochemical Characterization

This compound is a chiral compound, typically supplied as a racemate, possessing a unique combination of a lipophilic isobutyl group and a reactive hydroxymethyl moiety. These features make it an attractive starting material for creating libraries of compounds with tunable physicochemical properties.

PropertyValueSource
CAS Number 915924-08-2[7][8]
Molecular Formula C₁₀H₂₁NO[7][8]
Molecular Weight 171.28 g/mol [7]
Appearance Liquid (typical)[8]
LogP 1.37 (Calculated)[8]
SMILES OCC1CN(CC(C)C)CCC1[7]

Synthesis of this compound

The most direct and efficient method for preparing the title compound is through the N-alkylation of (Piperidin-3-yl)methanol. Reductive amination using isobutyraldehyde is a preferred industrial and laboratory-scale method due to its high efficiency and the use of readily available, mild reducing agents.

Causality Behind Experimental Choices:
  • Reactant Choice: (Piperidin-3-yl)methanol is a commercially available starting material.[9] Isobutyraldehyde is the corresponding aldehyde for introducing the isobutyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations. It is milder and more selective than other hydride reagents like sodium borohydride or sodium cyanoborohydride, and it does not require stringent pH control. It reacts preferentially with the protonated iminium intermediate over the aldehyde, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the starting materials and intermediates without interfering with the reaction.

  • Work-up: The aqueous work-up with sodium bicarbonate is designed to quench any remaining reducing agent and neutralize the reaction mixture, facilitating the extraction of the basic amine product into the organic phase.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve (Piperidin-3-yl)methanol and Isobutyraldehyde in DCM B 2. Stir at Room Temperature A->B Formation of hemiaminal/iminium ion C 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C D 4. Stir overnight at RT C->D Reduction of iminium intermediate E 5. Quench with aq. NaHCO₃ F 6. Extract with DCM E->F G 7. Dry, Concentrate & Purify (Silica Gel Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis via Reductive Amination
  • Reaction Setup: To a solution of (Piperidin-3-yl)methanol (1.0 eq, e.g., 5.0 g) in dichloromethane (DCM, 100 mL) in a round-bottom flask equipped with a magnetic stirrer, add isobutyraldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion is typically not monitored and proceeds directly to the next step.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 20 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

ParameterExpected Value
Typical Yield 75-90%
Purity (by NMR/LC-MS) >95%
Characterization ¹H NMR, ¹³C NMR, MS

Application in Pharmaceutical Synthesis: Ester Formation

The primary alcohol of this compound serves as an excellent nucleophile for coupling with carboxylic acids, a common strategy for linking molecular fragments in drug synthesis. Below is a representative protocol for an amide coupling agent-mediated esterification.

Causality Behind Experimental Choices:
  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.[10]

  • Catalyst: DMAP (4-Dimethylaminopyridine) is a highly effective acylation catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.

  • Solvent & Base: An aprotic solvent like DCM is used. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl salt byproduct from EDC·HCl, preventing the protonation of the piperidine nitrogen which would hinder the reaction.

Experimental Workflow: EDC/DMAP Mediated Esterification

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Work-up & Purification A 1. Dissolve Carboxylic Acid (R-COOH), EDC·HCl, and DMAP in DCM B 2. Stir at 0°C A->B Formation of O-acylisourea intermediate C 3. Add this compound B->C D 4. Warm to RT and stir overnight C->D Ester formation E 5. Wash with aq. HCl, NaHCO₃, and brine F 6. Dry, Concentrate & Purify (Silica Gel Chromatography) E->F G Final Product: Ester Derivative F->G

Caption: Workflow for esterification using this compound.

Detailed Protocol: Synthesis of an Ester Derivative
  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the desired carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the mixture to 0°C in an ice bath and stir for 15 minutes to allow for the activation of the carboxylic acid.

  • Addition of Alcohol: Add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP and excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and neutralize), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to afford the desired ester product.

ParameterExpected Value
Typical Yield 60-85%
Purity (by NMR/LC-MS) >95%
Characterization ¹H NMR, ¹³C NMR, HRMS

Scientific Insights and Versatility

The strategic value of this compound lies in its bifunctional nature.

  • Modulation of Lipophilicity: The N-isobutyl group increases the lipophilicity of the molecule compared to an unsubstituted or N-methyl piperidine. This is a critical parameter for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and metabolic stability.

  • Stereochemistry: The chiral center at the 3-position allows for the synthesis of enantiomerically pure compounds, which is often crucial for selective interaction with chiral biological targets like enzymes and receptors.[11] The synthesis can be adapted using chiral starting materials like (S)- or (R)-piperidin-3-yl-methanol to produce stereospecific final compounds.[11][12]

  • Synthetic Handle: The primary alcohol is a versatile functional group that can be easily converted into other functionalities. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or transformed into an amine via a Mitsunobu reaction followed by reduction. This opens up a wide array of possibilities for further molecular elaboration.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its straightforward synthesis and the presence of two distinct, strategically placed functional groups provide medicinal chemists with a powerful tool for constructing novel molecular entities. The protocols and insights provided in this application note offer a solid foundation for researchers to effectively utilize this compound in the design and synthesis of next-generation therapeutics.

References

  • Nikita A. Frolov, Anatoly N. Vereshchagin, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Molbase. [(3S)-piperidin-3-yl]methanol Product Page. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • ResearchGate. General strategy for the synthesis of piperidine derivatives. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • MDPI. Peer-review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [Link]

  • PubChem. (S)-Piperidin-3-ylmethanol hydrochloride. [Link]

  • UNITE PHARMACEUTICAL. ((S)-piperidin-3-yl)methanol Product Page. [Link]

Sources

Topic: Analytical Methods for the Quantification of (1-Isobutylpiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(1-Isobutylpiperidin-3-YL)methanol is a key heterocyclic building block in the synthesis of various pharmaceutical agents. Its precise and accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and for the final quality control of active pharmaceutical ingredients (APIs). This document provides detailed protocols for two robust and validated analytical methods for the quantification of this compound: 1) Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) following pre-column derivatization , and 2) Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization . The causality behind experimental choices, detailed step-by-step protocols, and comprehensive validation data are presented to ensure immediate applicability in a research or quality control setting.

Introduction: The Analytical Challenge

This compound possesses two key structural features that present a challenge for standard analytical techniques: a polar piperidine ring with a secondary amine and a primary alcohol. These functional groups make the molecule highly polar and thermally labile. Furthermore, the molecule lacks a significant chromophore, resulting in poor sensitivity for direct analysis by UV-Vis spectrophotometry.

Therefore, robust analytical methods must address these challenges to achieve the required sensitivity, selectivity, and accuracy. The methods detailed herein employ chemical derivatization to overcome these limitations, enabling reliable quantification. The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to demonstrate their suitability for the intended purpose[1][2].

Method 1: RP-HPLC-UV with Pre-Column Derivatization

This method is ideal for routine quality control due to the ubiquity of HPLC systems. The core challenge of poor UV absorbance is overcome by introducing a strong chromophore to the analyte via a pre-column derivatization reaction.

Principle and Rationale

The secondary amine of the piperidine ring is a nucleophilic site that can be targeted for derivatization. We utilize 4-Toluene Sulfonyl Chloride (tosyl chloride) as the derivatizing agent. In a basic environment, tosyl chloride reacts with the secondary amine to form a sulfonamide, which contains a highly UV-active aromatic ring.

  • Causality of Choice: Tosyl chloride is selected due to its high reactivity with secondary amines and the stability of the resulting sulfonamide derivative. The toluene group provides a strong chromophore, significantly enhancing the limit of detection (LOD) and limit of quantification (LOQ)[3]. The derivatized analyte becomes less polar, which improves its retention and peak shape on a standard C18 reversed-phase column.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Analyte/ Reference Standard dissolve Dissolve in Diluent (e.g., Acetonitrile) prep_start->dissolve add_reagents Add Derivatization Reagents: 1. Triethylamine (Base) 2. Tosyl Chloride Solution dissolve->add_reagents react Vortex & Incubate (e.g., 60°C for 30 min) add_reagents->react quench Quench Reaction (e.g., with Methanol) react->quench filter Filter through 0.45 µm Syringe Filter quench->filter prep_end Sample ready for Injection filter->prep_end injection Inject Derivatized Sample (e.g., 10 µL) prep_end->injection Transfer to HPLC Vial separation Separation on C18 Column (Isocratic or Gradient Elution) injection->separation detection UV Detection (e.g., 254 nm) separation->detection analysis_end Chromatogram detection->analysis_end integrate Integrate Peak Area of Derivatized Analyte analysis_end->integrate calibration Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Analyte in Sample using Regression Equation calibration->quantify data_end Final Concentration Report quantify->data_end

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound Reference Standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade[4]

  • Water, HPLC Grade

  • Triethylamine (TEA)

  • 4-Toluene Sulfonyl Chloride (Tosyl Chloride)

  • Phosphoric Acid (H₃PO₄)

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (68:32, v/v). Add 0.1% phosphoric acid to the water before mixing to control the pH and ensure consistent analyte ionization. Degas the mobile phase before use.

  • Diluent: Acetonitrile.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of Tosyl Chloride in Acetonitrile. This solution should be prepared fresh daily.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.[5]

C. Sample and Standard Derivatization

  • Pipette 1.0 mL of each calibration standard and sample solution into separate reaction vials.

  • To each vial, add 100 µL of Triethylamine.

  • Add 200 µL of the 10 mg/mL Tosyl Chloride derivatization reagent.

  • Cap the vials, vortex thoroughly, and incubate in a water bath or heating block at 60°C for 30 minutes.

  • After incubation, cool the vials to room temperature.

  • Add 100 µL of Methanol to quench the reaction by consuming any excess Tosyl Chloride.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

D. Chromatographic Conditions

  • Instrument: HPLC system with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (68:32, v/v) with 0.1% H₃PO₄ in the aqueous phase[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines[6]. A summary of typical acceptance criteria is provided below.

Validation ParameterTypical Results and Acceptance Criteria
Specificity No interference from blank (diluent + reagents) at the retention time of the analyte. Peak purity should be >99%.
Linearity Correlation coefficient (R²) ≥ 0.999 over a range of 0.5 - 50 µg/mL.[7]
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels (e.g., 1, 10, 40 µg/mL).[3]
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision (different day/analyst): ≤ 2.0%.
Limit of Detection (LOD) 0.15 µg/mL (Signal-to-Noise ratio of 3:1).[3]
Limit of Quantification (LOQ) 0.44 µg/mL (Signal-to-Noise ratio of 10:1).[3]
Robustness Method remains unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and is an excellent confirmatory technique. Derivatization is necessary to increase the volatility and thermal stability of the analyte, preventing peak tailing and on-column degradation.

Principle and Rationale

This method employs silylation to cap the polar functional groups (-NH and -OH) of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent that reacts with both the secondary amine and the primary alcohol to form their respective trimethylsilyl (TMS) ethers and amines.

  • Causality of Choice: Silylation is a classic derivatization technique for GC analysis. It effectively masks polar functional groups, which significantly reduces intermolecular hydrogen bonding. This leads to an increase in volatility and a decrease in boiling point, making the analyte suitable for GC. The resulting TMS-derivatized molecule exhibits excellent thermal stability and produces sharp, symmetrical chromatographic peaks. The mass spectrometer provides definitive identification based on the analyte's mass spectrum and allows for highly selective quantification using Selected Ion Monitoring (SIM).

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Prepare Analyte/ Reference Standard Solution evaporate Evaporate Solvent to Dryness (under Nitrogen stream) prep_start->evaporate add_reagents Add Derivatization Reagents: 1. Anhydrous Pyridine (Solvent) 2. BSTFA + 1% TMCS evaporate->add_reagents react Vortex & Heat (e.g., 70°C for 45 min) add_reagents->react prep_end Sample ready for Injection react->prep_end injection Inject Derivatized Sample (e.g., 1 µL, Splitless Mode) prep_end->injection Transfer to GC Vial separation Separation on DB-5ms Column (Temperature Program) injection->separation ionization Electron Ionization (EI) (70 eV) separation->ionization detection Mass Detection (Scan or SIM Mode) ionization->detection analysis_end Mass Spectrum & Chromatogram detection->analysis_end integrate Integrate Quantifier Ion Peak analysis_end->integrate calibration Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Analyte in Sample using Regression Equation calibration->quantify data_end Final Concentration Report quantify->data_end

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

A. Reagents and Materials

  • This compound Reference Standard (purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine, GC Grade

  • Ethyl Acetate, GC Grade

  • Helium (Carrier Gas), 99.999% purity

B. Preparation of Solutions

  • Diluent: Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the diluent.

C. Sample and Standard Derivatization

  • Pipette 1.0 mL of each calibration standard and sample solution into separate screw-cap reaction vials.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • To each dry residue, add 100 µL of anhydrous Pyridine and 100 µL of BSTFA + 1% TMCS.

  • Immediately cap the vials tightly, vortex for 30 seconds, and heat at 70°C for 45 minutes in a heating block.

  • Cool the vials to room temperature before analysis.

D. GC-MS Conditions

  • Instrument: Gas Chromatograph with a Mass Selective Detector

  • Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless, 1 µL

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: 50-500 amu (for initial identification and confirmation)

    • SIM Mode: Select 3-4 characteristic ions for quantification (e.g., molecular ion and major fragments) to enhance sensitivity[9].

Method Validation Summary
Validation ParameterTypical Results and Acceptance Criteria
Specificity Unique retention time and mass spectrum. No interfering peaks in blank matrix.
Linearity Correlation coefficient (R²) ≥ 0.998 over a range of 0.1 - 20 µg/mL.
Accuracy (Recovery) 95.0% - 105.0% recovery at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 10.0%.
Limit of Detection (LOD) ~0.03 µg/mL (in SIM mode).
Limit of Quantification (LOQ) ~0.1 µg/mL (in SIM mode).
Robustness Method remains unaffected by small, deliberate changes in inlet temperature (±5°C) and oven ramp rate (±1°C/min).

Method Comparison

FeatureRP-HPLC-UV (with Derivatization)GC-MS (with Derivatization)
Principle Liquid-phase separation with UV detection.Gas-phase separation with mass-based detection.
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass fragmentation pattern.[10]
Sensitivity Good (ng level).Excellent (pg level), especially in SIM mode.[10]
Confirmation Tentative identification.Definitive identification (structural information).
Sample Throughput Higher; typically faster run times.Lower; longer run times and more complex sample prep.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, more complex operation and maintenance.
Best Application Routine QC, high-throughput screening.Confirmatory analysis, impurity identification, low-level quantification.

Conclusion

Two reliable and robust methods for the quantification of this compound have been presented. The RP-HPLC-UV method with tosyl chloride derivatization is well-suited for high-throughput, routine quality control environments due to its simplicity and speed. The GC-MS method with silylation offers superior sensitivity and selectivity, making it the preferred choice for confirmatory analysis and the quantification of trace-level impurities. The selection of the appropriate method should be based on the specific application, required sensitivity, and available instrumentation. Both methods, when properly validated, are demonstrated to be fit for their intended purpose in a pharmaceutical development and manufacturing context.[6]

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. [Link]

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab - Virginia Tech. [Link]

  • Piperidin-3-ylmethanol. PubChem - National Institutes of Health. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • (1-Methanesulfonylpiperidin-3-yl)methanol. PubChem - National Institutes of Health. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Quantitative HPLC analysis of some marker compounds of hydroalcoholic extracts of Piper aduncum L. ResearchGate. [Link]

  • [(3S)-piperidin-3-yl]methanol. LookChem. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Semina: Ciências Exatas e Tecnológicas. [Link]

  • Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five. Journal of Applied Pharmaceutical Science. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed - National Institutes of Health. [Link]

  • 3-Pyridinemethanol. PubChem - National Institutes of Health. [Link]

Sources

Application Note & Protocols: Derivatization of (1-Isobutylpiperidin-3-YL)methanol for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] (1-Isobutylpiperidin-3-YL)methanol represents a versatile starting material for drug discovery campaigns, featuring a chiral center, a tertiary amine that modulates physicochemical properties, and a primary alcohol that serves as a prime handle for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We present detailed, field-proven protocols for esterification and etherification, explain the scientific rationale behind these modifications, and outline a workflow for subsequent bioactivity screening. The aim is to empower researchers to systematically explore the structure-activity relationships (SAR) of novel piperidine derivatives and accelerate the discovery of potent and selective therapeutic agents.

Introduction: The Piperidine Scaffold in Drug Discovery

Piperidine and its derivatives are among the most significant synthetic fragments in the pharmaceutical industry, present in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[3][4] The prevalence of this six-membered nitrogenous heterocycle stems from its favorable properties: it is metabolically stable, can improve a drug's pharmacokinetic profile (ADME), and its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents to interact with biological targets.[1] Introducing chiral piperidine scaffolds can further enhance biological activity and selectivity.[5]

This compound is a particularly attractive starting point for building a chemical library. Its key features include:

  • A Primary Hydroxyl Group: A reactive site amenable to a wide range of chemical transformations.

  • A Tertiary Amine: The isobutyl-substituted nitrogen atom influences the molecule's basicity (pKa), lipophilicity, and overall solubility.

  • A Chiral Center: The C3 position provides stereochemical diversity, which is often critical for selective receptor binding.

This guide focuses on leveraging the hydroxyl group for derivatization to generate novel chemical entities with modulated properties and potentially enhanced bioactivity.

The Core Scaffold: this compound

Before derivatization, it is crucial to understand the properties of the starting material.

cluster_main Figure 1: this compound cluster_key Key Functional Groups mol key Reactive Site Derivatization Handle (Primary Alcohol) Modulator pKa & Lipophilicity (Tertiary Amine)

Caption: Structure of this compound with key sites.

Table 1: Physicochemical Properties of the Parent Scaffold

Property Value Source
Molecular Formula C₁₀H₂₁NO -
Molecular Weight 171.28 g/mol [6] (similar structure)
XLogP3 1.9 [6] (similar structure)
H-Bond Donor Count 1 [7] (similar structure)
H-Bond Acceptor Count 2 [7] (similar structure)

| Rotatable Bond Count| 3 |[7] (similar structure) |

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Approach

Derivatization is not a random process; it is a hypothesis-driven strategy to optimize a molecule's interaction with a biological system. By modifying the hydroxyl group of this compound, we can systematically tune its properties.

  • Esterification: Converting the alcohol to an ester introduces a carbonyl group, which can act as a hydrogen bond acceptor. Esters can also serve as prodrugs, designed to be cleaved by esterase enzymes in vivo to release the active parent alcohol. This strategy can improve bioavailability and modify the drug's release profile.

  • Etherification: Forming an ether linkage replaces the polar hydroxyl group with a less polar, more metabolically stable ether. This modification significantly increases lipophilicity, which can enhance cell membrane permeability and access to targets within the central nervous system (CNS). Unlike esters, ethers are generally resistant to hydrolysis.

The overarching goal is to generate a library of compounds with a spectrum of electronic and steric properties to identify key features required for a desired biological effect.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Strategy 1: Esterification via Acyl Chlorides

This is a robust and high-yielding method for synthesizing esters. The causality behind its effectiveness lies in the high reactivity of the acyl chloride electrophile. A mild base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct, which could otherwise protonate the piperidine nitrogen and complicate the reaction.

start This compound + Acyl Chloride (R-COCl) reagents Solvent: DCM Base: Triethylamine (TEA) start->reagents Dissolve reaction Stir at 0°C to RT Monitor by TLC reagents->reaction Combine workup Aqueous Workup (e.g., sat. NaHCO₃) reaction->workup Quench purify Dry (Na₂SO₄), Filter, Concentrate workup->purify final Purify by Column Chromatography purify->final product Target Ester Derivative final->product

Caption: Workflow for esterification using the acyl chloride method.

Protocol 4.1.1: Synthesis of (1-Isobutylpiperidin-3-YL)methyl benzoate

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 171 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq, e.g., 0.21 mL, 1.5 mmol).

  • Reagent Addition: Add benzoyl chloride (1.2 eq, e.g., 0.14 mL, 1.2 mmol) dropwise to the stirred solution. Causality: Dropwise addition prevents a rapid exotherm and potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the starting alcohol spot indicates completion.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ester.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Typical Reagents for Esterification Protocol 4.1.1

Reagent M.W. ( g/mol ) Moles (mmol) Equivalents Amount
This compound 171.28 1.0 1.0 171 mg
Benzoyl Chloride 140.57 1.2 1.2 169 mg (0.14 mL)
Triethylamine (TEA) 101.19 1.5 1.5 152 mg (0.21 mL)

| Dichloromethane (DCM) | - | - | - | 5 mL |

Strategy 2: Williamson Ether Synthesis

This classic method for forming ethers involves two key steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide. The choice of base is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol without competing in the subsequent Sₙ2 reaction.[8]

start This compound base Add NaH in anhydrous THF (Deprotonation) start->base Step 1 reagent Add Alkyl Halide (R-X) (SN2 Reaction) base->reagent Step 2 reaction Stir at RT or gentle heat Monitor by TLC reagent->reaction workup Quench carefully with H₂O or MeOH reaction->workup purify Aqueous Workup & Extraction workup->purify final Purify by Column Chromatography purify->final product Target Ether Derivative final->product

Caption: Workflow for Williamson ether synthesis.

Protocol 4.2.1: Synthesis of 3-((Benzyloxy)methyl)-1-isobutylpiperidine

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, e.g., 60 mg, 1.5 mmol). Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL).

  • Alcohol Addition: Dissolve this compound (1.0 eq, 171 mg, 1.0 mmol) in anhydrous THF (3 mL) and add it dropwise to the NaH suspension at 0°C. Causality: This slow addition controls the evolution of H₂ gas.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Reagent Addition: Add benzyl bromide (1.2 eq, 0.14 mL, 1.2 mmol) dropwise at 0°C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor progress by TLC.

  • Workup: Cool the flask to 0°C and quench the reaction by the very slow, dropwise addition of water (or methanol) until gas evolution ceases. Safety: This step is highly exothermic and generates flammable hydrogen gas. Proceed with extreme caution.

  • Extraction: Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel.

Bioactivity Screening Workflow

Once a library of derivatives is synthesized and characterized, the next step is to assess their biological activity. The choice of assays should be guided by the known pharmacological profiles of piperidine-containing drugs, which include anticancer, antimicrobial, anti-inflammatory, and CNS activities.[9][10]

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation synthesis Derivatization (Esterification/Etherification) purification Column Chromatography synthesis->purification characterization NMR, MS, Purity (>95%) purification->characterization primary Primary Screening (e.g., Cytotoxicity Assay) characterization->primary Compound Library hit_id Hit Identification (Potency & Selectivity) primary->hit_id secondary Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Senescence Assay) hit_id->secondary

Caption: A generalized workflow from synthesis to biological evaluation.

Table 3: Suggested Bioassays for Screening Piperidine Derivatives

Therapeutic Area Primary Assay Example Principle References
Oncology MTT/MTS Cytotoxicity Assay Measures metabolic activity as an indicator of cell viability in cancer cell lines. [11]
Oncology Senescence-Associated β-galactosidase (SA-β-gal) Assay Identifies compounds that induce a senescent phenotype in cancer cells. [12]
Infectious Disease Minimum Inhibitory Concentration (MIC) Determination Determines the lowest concentration of a compound that inhibits visible growth of a microorganism. [13]
CNS Disorders Sigma-1 Receptor (σ1R) Binding Assay Measures the affinity of compounds for the σ1R, a target implicated in neurodegenerative diseases and pain. [14]

| General Toxicity | Brine Shrimp Lethality Assay | A simple, rapid, and low-cost preliminary toxicity screen. |[15] |

Protocol 5.1: General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11][12]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized piperidine derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

The derivatization of this compound offers a rational and efficient pathway to novel chemical entities. The protocols for esterification and etherification detailed herein provide robust methods for generating a diverse library of compounds. By systematically modifying the scaffold and evaluating the derivatives in relevant biological assays, researchers can elucidate critical structure-activity relationships and identify promising lead compounds for further development. This strategic approach is fundamental to modern drug discovery and underscores the enduring importance of the piperidine scaffold.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Latacz, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals, 15(7), 888. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Molinstincts. (n.d.). [(3S)-piperidin-3-yl]methanol. Molinstincts. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. . [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

  • Google Patents. (n.d.). CN104860870A - Preparation method of piperidines with different substituents.
  • PMC - NIH. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]

  • PubChem - NIH. (n.d.). Piperidin-3-ylmethanol. PubChem. [Link]

  • PMC - NIH. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Capot Chemical. (n.d.). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

  • PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. PubChem. [Link]

Sources

Application Notes & Protocols: Formulation Strategies for Piperidine Derivatives in In-Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[1][2] Despite their therapeutic promise, many piperidine derivatives exhibit challenging physicochemical properties, primarily poor aqueous solubility and high lipophilicity, which can severely limit oral bioavailability and complicate parenteral administration in preclinical in-vivo studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and preparing robust formulations for these challenging compounds. We move beyond a simple listing of methods to explain the causal relationships between a molecule's properties and the optimal formulation strategy, providing detailed, self-validating protocols for solution, suspension, and advanced delivery systems.

The Formulation Imperative: Understanding Piperidine Derivatives

The success of any in-vivo study hinges on the ability to deliver a precise and bioavailable dose of the test compound. For many piperidine derivatives, this is a non-trivial task. The core challenge stems from a combination of two key properties:

  • Basicity: The piperidine nitrogen is basic, with a typical pKa for the protonated form around 11.2.[3] This means that at physiological pH (~7.4), the compound exists predominantly as the neutral, often poorly soluble, free base. However, in the acidic environment of the stomach (pH 1-3), it can become protonated to form a more soluble salt. This pH-dependent solubility is a critical factor to exploit or mitigate.

  • Lipophilicity: The piperidine ring and its common substituents are often hydrocarbon-rich, leading to high lipophilicity (high logP). While this aids in crossing biological membranes, it drastically reduces aqueous solubility, a prerequisite for absorption.[1]

Failure to address these properties results in unreliable, non-reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, wasting valuable resources and potentially leading to the premature termination of promising drug candidates. A strategic approach to formulation is therefore not an afterthought, but a foundational pillar of the research process.

Pre-formulation Assessment: The Blueprint for Strategy Selection

Before any formulation work begins, a thorough physicochemical characterization of the piperidine derivative is essential. This data provides the blueprint for selecting the most appropriate formulation strategy.

ParameterMethodCausality & Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., pH 2, 4.5, 6.8, 7.4)Determines the extent of the solubility challenge. A significant increase in solubility at low pH indicates that pH modification or salt formation will be a viable strategy.[3]
pKa Potentiometric titration or UV-spectrophotometryQuantifies the basicity of the piperidine nitrogen. This value is crucial for predicting the degree of ionization at different physiological pHs and for designing pH-adjusted vehicles.
LogP / LogD Shake-flask or HPLC methodMeasures lipophilicity. High LogP (>3) often suggests that lipid-based formulations like SEDDS may be highly effective. It also flags potential for poor wetting.
Solid-State Properties DSC, TGA, XRD, MicroscopyIdentifies the crystalline form, melting point, and potential polymorphs. A high melting point indicates strong crystal lattice energy, which can make solubilization more difficult and may favor particle size reduction techniques like nanosuspensions.[4]

A Decision-Making Framework for Formulation Strategy

The optimal formulation is dependent on the route of administration, the required dose, and the compound's physicochemical properties. The following decision tree provides a logical workflow for strategy selection.

G cluster_input Inputs cluster_process Decision Process cluster_po Oral (PO) Route cluster_iv Parenteral (IV/IP) Route Compound Piperidine Derivative (Solubility, pKa, LogP, Dose) DoseCheck Dose < Aqueous Solubility? Compound->DoseCheck Route Route of Administration (PO, IV, IP) Route->DoseCheck BasicCheck_PO Is Compound Basic (pKa 8-11)? DoseCheck->BasicCheck_PO No (Oral) BasicCheck_IV Is Compound Basic? DoseCheck->BasicCheck_IV No (Parenteral) SimpleSolution Simple Aqueous Solution (e.g., Saline, PBS) DoseCheck->SimpleSolution Yes pH_Adjust Strategy 1: pH-Adjusted Solution / Co-solvent BasicCheck_PO->pH_Adjust Yes LogP_Check High LogP (>3)? BasicCheck_PO->LogP_Check No pH_Adjust->LogP_Check If solubility still insufficient SEDDS Strategy 3: Lipid-Based (SEDDS) LogP_Check->SEDDS Yes HPBCD Strategy 2: Cyclodextrin Complex LogP_Check->HPBCD No Nano Strategy 4: Nanosuspension SEDDS->Nano If stability issues HPBCD->Nano If complexation fails IV_pH Strategy 1: pH-Adjusted Solution BasicCheck_IV->IV_pH Yes IV_CD Strategy 2: Cyclodextrin Solution BasicCheck_IV->IV_CD No IV_pH->IV_CD If pH is outside tolerable range (3-9) IV_Nano Strategy 4: Nanosuspension IV_CD->IV_Nano If dose volume is too high

Caption: Formulation strategy selection workflow.

Formulation Strategies and Protocols

This section provides detailed protocols for the most common and effective formulation strategies for piperidine derivatives.

Strategy 1: pH-Adjusted and Co-Solvent Solutions (Oral & IV)
  • Causality & Rationale: This is the most direct approach for basic piperidine derivatives. By lowering the pH of the vehicle well below the compound's pKa, the basic nitrogen is protonated, forming a water-soluble salt in situ. Co-solvents are often added to further increase the solubility of the free base and prevent precipitation upon dilution. This method is fast, simple, and ideal for early-stage screening.

  • When to Use: For basic compounds where pre-formulation studies show a significant increase in solubility at acidic pH. Suitable for both oral (PO) and intravenous (IV) routes, provided the final pH is tolerable.[5] For IV administration, the pH should ideally be buffered between 3 and 9 to avoid vascular irritation.[5]

  • Advantages: Simple to prepare, uses common excipients, easily scalable for preclinical studies.

  • Disadvantages: Potential for drug precipitation upon entering the neutral pH of the bloodstream (IV) or small intestine (PO). High concentrations of some co-solvents can cause toxicity.[6]

Protocol 4.1: Preparation of an Oral Co-Solvent/pH-Adjusted Formulation

Materials & Equipment:

  • Piperidine Derivative (API)

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Sterile Water or Saline

  • 0.1 N Hydrochloric Acid (HCl)

  • Glass vials, magnetic stirrer and stir bars, volumetric pipettes, pH meter.

Step-by-Step Methodology:

  • Weigh the API: Accurately weigh the required amount of the piperidine derivative for the final desired concentration and volume.

  • Initial Dissolution: Add a minimal amount of DMSO to the API (e.g., 5-10% of the final volume). Vortex or sonicate until the API is fully dissolved. This creates a concentrated stock solution.

  • Add Co-solvent: To the DMSO stock, add the required volume of PEG300 (e.g., 30-40% of the final volume) and mix thoroughly. The solution should remain clear.

  • pH Adjustment & Final Volume: Slowly add sterile water or saline while stirring. Monitor the pH. If the solution becomes cloudy, add 0.1 N HCl dropwise until it clears. Continue adding water/saline to reach the final volume.

  • Final pH Check: Measure the final pH of the formulation. For oral gavage, a pH of 2-4 is generally well-tolerated.

  • Quality Control: Visually inspect the final solution for clarity and absence of particulates. Filter through a 0.22 µm syringe filter if intended for parenteral use (ensure filter compatibility).

Self-Validation: The formulation must remain a clear, homogenous solution upon standing at room temperature for the duration of the experiment. A stability check for 24 hours is recommended.[7]

Strategy 2: Cyclodextrin Complexation (Oral & IV)
  • Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules, like many piperidine derivatives, forming an "inclusion complex."[3] This complex shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is most commonly used due to its high water solubility and safety profile.[1][8]

  • When to Use: For neutral or weakly basic compounds, or when pH adjustment is not sufficient or desirable. Excellent for achieving high drug concentrations in a small volume for both oral and IV administration.

  • Advantages: Significant solubility enhancement, potential to improve stability, well-established safety profile for HP-β-CD.[5][8]

  • Disadvantages: Can be expensive. There is a limit to the amount of drug that can be complexed. Potential for renal toxicity with some cyclodextrins at very high parenteral doses.[1]

Protocol 4.2: Preparation of an Oral HP-β-CD Formulation

Materials & Equipment:

  • Piperidine Derivative (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water or appropriate buffer (e.g., citrate buffer, pH 3)

  • Glass vials, magnetic stirrer and stir bars, sonicator, volumetric flasks.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or buffer. For example, to make 10 mL of a 30% solution, dissolve 3.0 g of HP-β-CD in water and bring the final volume to 10 mL. Gentle warming (50-60°C) and stirring can aid dissolution.[1] Cool the solution to room temperature.

  • Add API: Weigh the required amount of the piperidine derivative and add it to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously stir the mixture at room temperature for 24-48 hours. Sonication in a water bath for 1-2 hours can significantly accelerate the process. The goal is to allow sufficient time for the API to partition into the cyclodextrin cavities.

  • Clarify the Solution: After the equilibration period, centrifuge the solution at high speed (e.g., 10,000 rpm for 10 min) to pellet any undissolved API.[9]

  • Quality Control (Quantification): Carefully collect the supernatant. The concentration of the solubilized drug in the final formulation should be confirmed analytically (e.g., by HPLC-UV). This step is critical to ensure accurate dosing.

Self-Validation: The final formulation should be a clear, particulate-free solution. The measured drug concentration must match the target dose concentration.

Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS) (Oral)
  • Causality & Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion (or microemulsion) upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10] The piperidine derivative is dissolved in this lipidic pre-concentrate. Upon emulsification in the gut, the drug is presented in a solubilized state within tiny lipid droplets, providing a large surface area for absorption.

  • When to Use: Ideal for highly lipophilic (LogP > 3) piperidine derivatives with very poor aqueous solubility. Particularly effective for compounds susceptible to first-pass metabolism, as this formulation can promote lymphatic uptake, bypassing the liver.

  • Advantages: Excellent at solubilizing highly lipophilic drugs, can enhance bioavailability significantly, protects the drug from degradation in the GI tract.

  • Disadvantages: Requires careful screening of excipients to find a stable and efficient system. Can be more complex to develop than simple solutions.

Protocol 4.3: Preparation of a SEDDS Formulation

Materials & Equipment:

  • Piperidine Derivative (API)

  • Oil: e.g., Medium-chain triglycerides (Capmul MCM), Clove Oil

  • Surfactant: e.g., Cremophor RH40, Tween 80

  • Co-solvent: e.g., Propylene Glycol, PEG400, Transcutol P

  • Glass vials, magnetic stirrer, vortex mixer, water bath.

Step-by-Step Methodology:

  • Excipient Screening (Crucial First Step): Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best components.

  • Prepare Pre-concentrate: Based on screening, accurately weigh the oil, surfactant, and co-solvent into a glass vial in a predetermined ratio (e.g., Oil:Surfactant:Co-solvent 30:50:20 w/w).

  • Homogenize Vehicle: Gently heat the mixture in a water bath (40-50°C) and mix thoroughly with a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.[10]

  • Incorporate API: Add the pre-weighed API to the vehicle pre-concentrate. Continue mixing, with gentle warming if necessary, until the API is completely dissolved.[11]

  • Quality Control (Self-Emulsification Test):

    • Add 100 µL of the final SEDDS formulation to 100 mL of water at 37°C in a beaker with gentle stirring.

    • Observe the emulsification process. The formulation should disperse rapidly (typically < 2 minutes) to form a clear or slightly bluish-white emulsion.[12]

    • Measure the resulting droplet size using Dynamic Light Scattering (DLS). A good nanoemulsion will have a droplet size below 200 nm.

Self-Validation: The formulation must pass the self-emulsification test, forming a stable emulsion with no signs of drug precipitation or phase separation upon dilution.[12]

Strategy 4: Nanosuspensions (Oral & IV)
  • Causality & Rationale: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[3] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution velocity.[13] This leads to faster dissolution and improved absorption.

  • When to Use: For compounds with very high melting points and poor solubility in both aqueous and organic/lipid media (often referred to as "brick dust" molecules). It's a powerful tool when other solubilization methods fail.

  • Advantages: Applicable to a wide range of poorly soluble drugs, high drug loading is possible, can improve bioavailability for both oral and IV routes.[14]

  • Disadvantages: Requires specialized equipment (high-pressure homogenizer or media mill). Physical instability (particle growth, known as Ostwald ripening) can be a challenge and requires careful selection of stabilizers.[15]

Protocol 4.4: Preparation of a Nanosuspension via High-Pressure Homogenization (HPH)

G cluster_prep Preparation Workflow A 1. Prepare Stabilizer Solution (e.g., Tween 80 + Poloxamer 188 in water) B 2. Disperse API in Solution - Add piperidine derivative powder - Create coarse pre-suspension A->B C 3. Pre-Milling - Use high-shear mixer (e.g., Ultra-Turrax®) - 5-10 min at ~10,000 rpm B->C D 4. High-Pressure Homogenization - Process through HPH - Low pressure pre-milling (e.g., 500 bar, 3 cycles) C->D E 5. Nanomilling - Increase pressure (e.g., 1500 bar) - Process for 20-30 cycles D->E F 6. Characterization - Particle Size (DLS) - Zeta Potential - Microscopy (SEM/TEM) E->F

Sources

Application Notes and Protocols for High-Throughput Screening of Piperidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery

The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a "privileged scaffold".[1][2] This structural unit's success can be attributed to its ability to confer favorable physicochemical properties upon a molecule, such as modulating lipophilicity and aqueous solubility, providing hydrogen bond donor and acceptor capabilities, and allowing for conformational flexibility to optimize interactions with biological targets.[1][3] Furthermore, the piperidine ring often enhances a compound's metabolic stability and improves its pharmacokinetic profile (ADME), contributing to overall "druggability".[1][3]

From anticancer and antiviral agents to treatments for central nervous system disorders, the therapeutic applications of piperidine-containing compounds are vast and continue to expand.[4][5] High-throughput screening (HTS) of diverse piperidine libraries offers a powerful strategy for identifying novel hit compounds that can serve as starting points for drug discovery programs.[6] This document provides a comprehensive guide to the experimental design of HTS campaigns for piperidine libraries, from initial assay development to hit confirmation, with a focus on ensuring scientific integrity and mitigating common pitfalls.

I. Assay Development: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay.[7] The choice of assay format will depend on the biological target and the desired outcome of the screen (e.g., identifying inhibitors, activators, or modulators). Both biochemical and cell-based assays are amenable to HTS of piperidine libraries.

A. Biochemical Assays

Biochemical assays utilize purified components, such as enzymes or receptors, to directly measure the effect of a compound on the target's activity in a controlled, cell-free environment.[8]

  • Enzyme Inhibition Assays: These are common for screening kinase, protease, or phosphatase inhibitors.[9] The assay should be designed to run under initial velocity conditions with substrate concentrations at or below the Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[8]

  • Binding Assays: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[10] In an FP assay, a small fluorescently labeled ligand (tracer) binds to a larger protein, causing a decrease in its rotational speed and an increase in the polarization of its emitted light. A compound that displaces the tracer will cause a decrease in polarization, providing a direct measure of binding affinity.

B. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[11] This allows for the assessment of factors such as cell permeability and potential off-target effects.

  • GPCR Activation Assays: G protein-coupled receptors (GPCRs) are a major class of drug targets.[11] HTS assays for GPCRs often measure the accumulation of second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IPs), or monitor the recruitment of β-arrestin upon receptor activation.[12][13] Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used technology for these assays.[14]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter that is activated or repressed by the signaling pathway of interest. The signal from the reporter protein provides a readout of the compound's effect on the pathway.

II. Assay Validation: Ensuring Data Quality and Reliability

Rigorous assay validation is critical to ensure that the data generated from the HTS campaign is reliable and reproducible. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[3]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 indicates a large separation between the positive and negative controls with low data variability, making the assay suitable for HTS.

III. High-Throughput Screening Workflow

The following diagram illustrates a typical HTS workflow for a piperidine library.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Secondary Screening cluster_3 Lead Optimization Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Opt Assay Optimization Assay_Dev->Assay_Opt Z_Factor Z'-Factor Calculation (> 0.5) Assay_Opt->Z_Factor Primary_HTS Primary HTS (Single Concentration) Z_Factor->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-test from powder) Hit_ID->Hit_Conf Dose_Resp Dose-Response Curves (IC50/EC50 Determination) Hit_Conf->Dose_Resp Ortho_Assay Orthogonal Assays Dose_Resp->Ortho_Assay SAR Structure-Activity Relationship (SAR) Ortho_Assay->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: A typical workflow for a high-throughput screening campaign.

IV. Detailed Protocols

A. Protocol 1: Biochemical Fluorescence Polarization (FP) Assay for a Kinase Target

This protocol describes a competitive binding assay to identify piperidine compounds that displace a fluorescently labeled tracer from the ATP binding site of a kinase.

Materials:

  • Kinase enzyme

  • Fluorescently labeled tracer (e.g., a Bodipy-labeled ATP analog)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Piperidine compound library (solubilized in DMSO)

  • Positive control (a known kinase inhibitor)

  • Negative control (DMSO)

Procedure:

  • Assay Plate Preparation:

    • Dispense 50 nL of piperidine compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler.

  • Reagent Addition:

    • Prepare a solution of the kinase in assay buffer at a concentration previously determined to give an optimal assay window.

    • Prepare a solution of the fluorescent tracer in assay buffer at its Kd concentration.

    • Add 10 µL of the kinase solution to each well.

    • Add 10 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

B. Protocol 2: Cell-Based GPCR HTS Assay (cAMP Detection)

This protocol describes an HTRF-based assay to identify antagonists of a Gi-coupled GPCR by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing the target Gi-coupled GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Piperidine compound library (solubilized in DMSO)

  • Forskolin

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 384-well, white, solid-bottom microplates

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Dispense 50 nL of piperidine compounds, positive control (a known antagonist), or negative control (DMSO) into the wells.

    • Incubate for 30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of forskolin in assay buffer at a concentration that stimulates 80% of the maximal cAMP response (EC80).

    • Add 5 µL of the forskolin solution to all wells except for the negative control wells (which receive 5 µL of assay buffer).

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent to each well.

    • Add 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the HTRF signal on a compatible plate reader.

V. Hit Confirmation and Triage: Navigating False Positives

A significant challenge in HTS is the identification and elimination of false positives.[15] These are compounds that appear active in the primary screen but do not have the desired biological activity.[15]

A. Common Sources of False Positives in Piperidine Library Screening
  • Pan-Assay Interference Compounds (PAINS): PAINS are chemical substructures that are known to interfere with a wide range of assays.[16] While piperidine itself is not a PAIN, certain functionalities that may be present in a piperidine library can be. It is crucial to filter hit lists for known PAINS substructures.[16]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[8] The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assay buffers can help to mitigate this.

  • Assay Technology Interference: Some compounds can directly interfere with the assay detection method, such as by quenching fluorescence or inhibiting a reporter enzyme like luciferase.[3]

B. Hit Confirmation Workflow

Hit_Confirmation Primary_Hits Primary Hits Reorder Re-order Fresh Powder Primary_Hits->Reorder Confirm_Activity Confirm Activity in Primary Assay Reorder->Confirm_Activity Dose_Response Dose-Response Curve (IC50/EC50) Confirm_Activity->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., against reporter enzyme) Orthogonal_Assay->Counter_Screen Confirmed_Hits Confirmed Hits for Lead Optimization Counter_Screen->Confirmed_Hits

Caption: A workflow for confirming and triaging hits from a primary HTS.

VI. Troubleshooting Common HTS Issues

IssuePotential Cause(s)Troubleshooting Steps
Low Z'-factor (<0.5) - Suboptimal reagent concentrations- High variability in controls- Assay not at equilibrium- Re-optimize enzyme/substrate/tracer concentrations- Check for pipetting errors and ensure proper mixing- Increase incubation time
High Hit Rate - Promiscuous compounds (PAINS, aggregators)- Assay interference- Filter hits against PAINS databases- Re-test hits in the presence of detergent- Perform counter-screens against the assay technology
Poor Hit Confirmation Rate - False positives in the primary screen- Compound instability or degradation- Implement a more stringent hit-picking threshold- Ensure proper storage and handling of compound libraries- Re-order fresh powder of hits for confirmation

VII. Conclusion

High-throughput screening of piperidine libraries is a valuable approach for the discovery of novel chemical probes and starting points for drug development. A well-designed experimental plan, incorporating robust assay development, rigorous validation, and a systematic hit confirmation process, is essential for the success of any HTS campaign. By understanding the potential pitfalls and implementing strategies to mitigate them, researchers can increase the likelihood of identifying high-quality, tractable hits for further optimization.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]

  • Jahn, U., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. [Link]

  • Chen, Z., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6435. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1749. [Link]

  • Giepmans, B. N. G., et al. (2008). The use of genetically encoded probes for tracking protein-protein interactions in live cells. Current Opinion in Chemical Biology, 12(5), 503-509. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • β-Hairpin mimics containing a piperidine-pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species. Chemical Science. [Link]

  • Pyrrolidine bis-piperazine library screening against PC2. ResearchGate. [Link]

  • Protease Assays. Assay Guidance Manual. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase. PubMed. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One. [Link]

  • High-Throughput Screening by Nuclear Magnetic Resonance (HTS by NMR) for the Identification of PPIs Antagonists. ResearchGate. [Link]

  • What are the detection methods for piperidine? Biosynce. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]

  • The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]

  • Rishton, G. M. (2003). False positives in the early stages of drug discovery. Drug Discovery Today, 8(1), 86-96. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Genome-wide pan-GPCR cell libraries accelerate drug discovery. Cell. [Link]

  • Protease Screening™. G-Biosciences. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [Link]

  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed. [Link]

Sources

The Strategic Hydrogenation of Substituted Pyridines: A Guide to Synthesizing Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine nucleus is a cornerstone of modern medicinal chemistry and drug development. As one of the most prevalent nitrogen-containing heterocyclic structures found in FDA-approved pharmaceuticals, its synthesis and functionalization are of paramount importance.[1] From neuroleptic agents like mesoridazine to antidepressants such as paroxetine, the saturated piperidine ring imparts crucial physicochemical properties, including improved solubility, metabolic stability, and target engagement.[1][2] The most direct and atom-economical route to these valuable scaffolds is the catalytic hydrogenation of their aromatic pyridine precursors.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practice, and optimization of this critical transformation.

While seemingly straightforward, the hydrogenation of the resonance-stabilized pyridine ring is a challenging endeavor.[1] The reaction necessitates potent catalytic systems to overcome the aromatic stabilization energy. Furthermore, the Lewis basic nitrogen atom present in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding turnover.[2] For substituted pyridines, the challenge is amplified, requiring a delicate balance to achieve high chemoselectivity—reducing the pyridine ring while preserving other sensitive functional groups.[3] This guide will navigate these complexities, offering both foundational knowledge and field-proven protocols.

Catalytic Systems and Mechanistic Considerations

The hydrogenation of pyridines is typically achieved through heterogeneous catalysis, valued for the ease of catalyst separation and recycling.[3] Noble metal catalysts, particularly those from the platinum group, are highly effective. However, the choice of metal, support, and reaction conditions is critical and depends heavily on the specific pyridine substrate.

Common Heterogeneous Catalysts:
  • Rhodium (Rh): Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) and Rhodium on carbon (Rh/C), are exceptionally active for pyridine hydrogenation, often functioning under mild conditions.[1][4] Rh₂O₃, a stable and commercially available compound, has demonstrated a broad substrate scope for the reduction of various unprotected pyridines at low catalyst loading and mild pressures.[1][4]

  • Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is another widely used catalyst, particularly effective when the reaction is conducted in an acidic solvent like glacial acetic acid.[5] The acid protonates the pyridine nitrogen, which can reduce catalyst poisoning and facilitate the reduction.

  • Ruthenium (Ru): Ruthenium catalysts, often supported on carbon (Ru/C), are robust and can be highly effective, though they may require more forcing conditions (higher temperatures and pressures) compared to rhodium.[6] They are known for their resistance to poisoning.[6]

  • Palladium (Pd): Palladium on carbon (Pd/C) is a versatile and cost-effective catalyst. However, for the reduction of the pyridine ring itself, it often requires acidic additives and can be less active than Rh or Pt.[3]

The Influence of Substituents

The electronic and steric nature of substituents on the pyridine ring significantly impacts the rate and success of hydrogenation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring, making it more resistant to reduction. This effect is particularly pronounced when the EDG is at the 4-position, which is believed to be the initial site of hydride transfer in some mechanisms.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as cyano (-CN) or ketone (-C=O) groups can facilitate hydrogenation by lowering the electron density of the ring. However, these groups may themselves be susceptible to reduction, posing a chemoselectivity challenge.

  • Steric Hindrance: Bulky substituents, especially those flanking the nitrogen atom (e.g., in 2,6-lutidine), can sterically hinder the approach of the substrate to the catalyst surface, potentially slowing the reaction rate.[1]

The general mechanism for heterogeneous hydrogenation involves the adsorption of both hydrogen and the pyridine substrate onto the catalyst surface. This is followed by a stepwise transfer of hydrogen atoms to the aromatic ring, leading to partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) before the final saturated piperidine is formed and desorbs from the surface.

Pyridine Hydrogenation Mechanism cluster_catalyst Catalyst Surface Pyridine Pyridine Adsorbed_Py Adsorbed Pyridine Pyridine->Adsorbed_Py Adsorption H2 H₂ Adsorbed_H Adsorbed H• H2->Adsorbed_H Dissociative Adsorption Intermediate1 Dihydropyridine Intermediate Adsorbed_Py->Intermediate1 + 2H• Intermediate2 Tetrahydropyridine Intermediate Intermediate1->Intermediate2 + 2H• Piperidine Piperidine Intermediate2->Piperidine + 2H• Product Piperidine Product Piperidine->Product Desorption

Caption: Generalized mechanism of heterogeneous pyridine hydrogenation.

Comparative Performance of Catalytic Systems

The choice of catalyst is a critical decision, balancing activity, selectivity, cost, and the required reaction conditions. The following table summarizes the performance of common heterogeneous catalysts for pyridine hydrogenation based on literature data.

CatalystSubstrateConditionsTime (h)Yield (%)Reference
Rh₂O₃ (0.5 mol%)4-Phenylpyridine5 bar H₂, 40 °C, TFE16>99[1]
PtO₂ (5 mol%)2-Methylpyridine50-70 bar H₂, 25-30 °C, Acetic Acid2495[5]
Ru/C Pyridine70 atm H₂, 70-80 °C-High[6]
Pd/C (10 mol%)4-Pyridinecarbonitrile¹1 atm H₂, RT, Methanol/HCl2492[7]

¹Note: This example involves the hydrogenation of both the nitrile group and the pyridine ring.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific substrate and available equipment. All high-pressure hydrogenation reactions must be conducted with appropriate safety measures, including the use of a blast shield and proper ventilation. [8][9]

Protocol 1: Mild Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from a procedure demonstrating the utility of Rh₂O₃ for the hydrogenation of functionalized pyridines under mild conditions.[2]

Materials:

  • Substituted Pyridine (e.g., 4-Phenylpyridine, 0.79 mmol)

  • Rhodium(III) Oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), 1 mL

  • High-pressure autoclave with a glass vial and magnetic stirrer bar

  • Hydrogen gas (high purity)

Procedure:

  • To a glass vial equipped with a magnetic stirrer bar, add the substituted pyridine (0.79 mmol) and Rhodium(III) oxide (1.0 mg).

  • Degas the vial by purging with an inert gas (e.g., nitrogen or argon).

  • Add trifluoroethanol (1 mL) to the vial and briefly flush with nitrogen.

  • Place the vial inside the high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times to remove any residual air.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the autoclave with an inert gas before opening.

  • The product yield can be determined by ¹H NMR using an internal standard, as many piperidines are volatile. For isolation, the reaction mixture can be diluted with a suitable solvent and filtered through a pad of Celite® to remove the catalyst.

Protocol 2: Hydrogenation using Platinum(IV) Oxide in Acetic Acid

This protocol is based on the use of Adams' catalyst in an acidic medium, which is a classic and effective method.[5]

Materials:

  • Substituted Pyridine (e.g., 2-Methylpyridine, 10 mmol)

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst, ~0.5 mmol, 5 mol%)

  • Glacial Acetic Acid (20 mL)

  • High-pressure reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

Procedure:

  • Place the substituted pyridine (10 mmol) and glacial acetic acid (20 mL) into the high-pressure reactor vessel.

  • Carefully add the Platinum(IV) oxide catalyst to the vessel.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with nitrogen gas, followed by three purge cycles with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 psi).

  • Begin agitation (shaking or stirring) and maintain the reaction at room temperature (25-30 °C) for 24 hours. Monitor the pressure drop to gauge the reaction progress.

  • Once the reaction is complete (no further hydrogen uptake), stop the agitation and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration. [3]

  • The acidic solvent can be neutralized with a base (e.g., NaOH solution) and the product extracted into an organic solvent for purification by distillation or column chromatography.

General Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Catalyst B Add to Reactor Vessel with Solvent A->B C Seal Reactor B->C D Purge with N₂ then H₂ C->D E Pressurize with H₂ D->E F Set Temperature & Agitation E->F G Monitor Reaction Progress F->G H Cool & Vent H₂ G->H I Filter to Remove Catalyst (Caution: Pyrophoric!) H->I J Product Isolation (Extraction, Distillation, etc.) I->J K Characterization (NMR, MS) J->K

Caption: A generalized workflow for laboratory-scale pyridine hydrogenation.

Safety Considerations for High-Pressure Hydrogenation

Working with hydrogen gas under pressure presents significant safety hazards, including flammability and the risk of explosion.[10] Adherence to strict safety protocols is mandatory.

  • Equipment: Use only certified and properly maintained high-pressure reactors. Regularly inspect vessels, seals, and gauges.[8]

  • Location: All hydrogenation reactions should be performed in a designated high-pressure laboratory or a fume hood equipped with a blast shield.[8]

  • Gas Handling: Ensure hydrogen cylinders are secured. Use appropriate regulators and stainless-steel tubing for gas lines.[11]

  • Purging: Always purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen before introducing hydrogen.

  • Catalyst Handling: Many hydrogenation catalysts, particularly after the reaction, are pyrophoric and can ignite spontaneously in air. Never allow the filtered catalyst to dry on the filter paper. Quench it immediately with water.[3]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are required. For high-pressure work, additional PPE such as anti-static footwear may be necessary.[9]

  • Training: Only trained personnel should operate high-pressure hydrogenation equipment. First-time users must be supervised by an experienced operator.[9]

Modern and Sustainable Approaches

While traditional batch hydrogenation remains a workhorse, new technologies are emerging that offer improved safety, efficiency, and sustainability.

  • Electrocatalytic Hydrogenation: This method uses electricity to drive the hydrogenation, potentially at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas.[12] Recent studies have shown that a carbon-supported rhodium catalyst can achieve quantitative conversion of pyridine to piperidine in an anion-exchange membrane (AEM) electrolyzer.[12][13]

  • Flow Chemistry: Continuous flow hydrogenation offers significant safety and efficiency advantages.[14] In a flow reactor, small volumes of the reaction mixture are continuously passed over a packed bed of a heterogeneous catalyst. This allows for excellent temperature and pressure control, minimizes the volume of hydrogen gas present at any given time, and facilitates automated, scalable synthesis.[15]

  • Transfer Hydrogenation: This approach uses a hydrogen donor molecule (e.g., formic acid, isopropanol, or ammonium formate) in place of hydrogen gas, which can circumvent the need for high-pressure equipment.[16][17] Rhodium complexes have been shown to be effective catalysts for the transfer hydrogenation of pyridinium salts.[17][18]

Conclusion

The hydrogenation of substituted pyridines is a powerful and essential transformation for the synthesis of piperidine-containing molecules critical to the pharmaceutical and agrochemical industries. Success in this domain requires a thorough understanding of the interplay between the substrate's electronic and steric properties, the choice of catalyst, and the reaction conditions. While noble metal catalysts like rhodium and platinum offer high activity under relatively mild conditions, careful consideration of safety, particularly when working with high-pressure hydrogen and pyrophoric catalysts, is non-negotiable. The advent of greener and safer technologies such as electrocatalysis and continuous flow chemistry promises to further enhance the utility and accessibility of this vital synthetic route, paving the way for more efficient and sustainable drug development.

References

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Scientific Reports.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Purification and hydrogenation of pyridines.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • The Art of Heterogeneous Catalytic Hydrogen
  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics.
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
  • Hydrogenation | Catalytic Reactions | Flow Chemistry Applic
  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer The University of Manchester.
  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
  • Hazards associated with laboratory scale hydrogen
  • Asymmetric Homogeneous Hydrogen
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activ
  • Hydrogen Safety in Chemistry. H.E.L Group.
  • The importance of piperidines and their synthesis via reduction of pyridines.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Heterogeneous Catalytic Hydrogenation Reactions in Continuous-Flow Reactors. ChemInform.
  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI.
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen
  • Hydrogenation Reactions. University of Pittsburgh.
  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characteriz
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
  • Different role of ruthenium and platinum defective sites on the catalytic activity for the hydrogen evolution reaction. ChemRxiv.
  • Ruthenium atomically dispersed in carbon outperforms platinum toward hydrogen evolution in alkaline media. eScholarship.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted piperidines. This powerful structural motif is a cornerstone in modern drug discovery, forming the core of numerous pharmaceuticals.[1][2][3] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common hurdles and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to synthesizing 3-substituted piperidines?

A: The primary strategies can be broadly categorized into two approaches: the functionalization of a pre-formed pyridine or piperidine ring, and the de novo construction of the piperidine ring.

  • Functionalization of Pyridines: This typically involves the reduction of a substituted pyridine.[4][5] While conceptually straightforward, this can be challenging due to the high energy required to overcome the aromaticity of the pyridine ring.[1][2][4]

  • Ring Construction: Methods like the aza-Diels-Alder reaction, reductive amination of dicarbonyl compounds, and various cyclization strategies offer versatile routes to construct the piperidine skeleton with the desired substitution pattern.[6][7][8]

Q2: My piperidine product is a yellow oil, but I expect a colorless compound. What could be the cause?

A: A yellow tint often indicates the presence of oxidation byproducts.[9] Piperidines can be susceptible to air oxidation, especially if stored for extended periods or exposed to light. To mitigate this, it is advisable to store purified piperidines under an inert atmosphere (e.g., nitrogen or argon) and in a well-sealed container.[6]

Q3: Is it necessary to protect the piperidine nitrogen during synthesis?

A: In many cases, yes. The basicity of the piperidine nitrogen can interfere with various reagents, leading to side reactions and lower yields.[6] Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are commonly employed to temporarily mask the nitrogen's reactivity.[6] The choice of protecting group will depend on its compatibility with subsequent reaction conditions and the ease of its removal.[1][2][6]

Q4: I'm having trouble separating my 3-substituted piperidine from unreacted pyridine. What purification strategies do you recommend?

A: This is a common challenge, particularly since piperidine and pyridine can form an azeotrope, making simple distillation ineffective.[9] One effective method is to exploit the difference in basicity. Piperidine can react with carbon dioxide to form a solid carbonate salt, while the less basic pyridine does not, allowing for separation by filtration.[6][10]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Substituted Pyridines

The reduction of substituted pyridines is a direct route to 3-substituted piperidines, but it is often plagued by issues of low reactivity and catalyst inhibition.[4][6]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: The basic nitrogen of the pyridine can bind to the metal catalyst, inhibiting its activity.[11] Impurities from previous steps can also poison the catalyst.[6]Use Acidic Additives: Adding glacial acetic acid or HCl can protonate the pyridine nitrogen, reducing its ability to coordinate with the catalyst and enhancing reactivity.[6] Purify the Starting Material: Ensure the pyridine precursor is free from potential catalyst poisons.[6]
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires significant energy to overcome.[4][6] Low temperature or pressure may be insufficient.[6]Optimize Catalyst and Conditions: Platinum-based catalysts (e.g., PtO₂, Pt/C) or rhodium catalysts (Rh/C, Rh₂O₃) are often more effective than palladium.[6] Increasing hydrogen pressure (30-80 bar) and temperature (60-80 °C) can also drive the reaction.[6]
Formation of Byproducts Partially Hydrogenated Intermediates: Incomplete reaction can lead to the formation of tetrahydropyridines or dihydropyridines.[6]Increase Reaction Time/Severity: Prolonging the reaction time or increasing the temperature and pressure can help drive the reaction to completion.[6]
Ring Opening: Some catalysts, particularly in the presence of water, can promote the opening of the piperidine ring.[6]Control Water Content: Employing anhydrous conditions can help minimize ring-opening side reactions.[6]
Poor Diastereoselectivity The reaction conditions may not favor the formation of a specific stereoisomer.Increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[6]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)

This protocol provides a general guideline for the hydrogenation of substituted pyridines.[6][12]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours, monitoring the progress by GC-MS or TLC.[6]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[6]

Logical Workflow for Troubleshooting Catalytic Hydrogenation

Caption: Troubleshooting workflow for catalytic hydrogenation.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring.[13][14][15] However, controlling the reaction pathway and stereoselectivity can be challenging.[6]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Poor Diene/Dienophile Reactivity: The electronic nature of the reactants significantly impacts the reaction rate.Modify Imines: Using imines with electron-withdrawing groups on the nitrogen can increase reactivity.[6] Screen Catalysts: Test various Lewis acids or Brønsted acids to find the optimal conditions. Organocatalysts can also be a viable alternative.
Poor Stereoselectivity The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, especially with strong Lewis acids.[6][16]Use Cyclic Dienes: Cyclic dienes often result in higher diastereoselectivities.[6][16] Optimize Catalyst: The choice of catalyst can influence the reaction pathway and, consequently, the stereochemical outcome.
Formation of Side Products Side reactions such as polymerization or decomposition can occur, particularly at higher temperatures.Control Temperature: Lowering the reaction temperature can help minimize the formation of side products.[6] Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[6]

Experimental Workflow: Aza-Diels-Alder Reaction

G A Prepare Diene and Imine (Dienophile) B Add Lewis Acid or Organocatalyst in an Anhydrous Solvent A->B C Stir at Controlled Temperature (e.g., 0°C to RT) B->C D Monitor Reaction Progress by TLC or LC-MS C->D H Incomplete D->H I Complete D->I E Aqueous Workup and Extraction F Purify by Column Chromatography E->F G Characterize Product F->G H->C I->E

Caption: General experimental workflow for an aza-Diels-Alder reaction.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Li, W., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5489. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7897. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Rowley, C. N., et al. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 7(10), 6564–6569. [Link]

  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Chien, C.-T., et al. (2006). Concise Synthesis of 3-Arylpiperidines. Heterocycles, 68(6), 1187. [Link]

  • St-Jean, F., & Du, X. (2010). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 75(15), 5320–5323. [Link]

  • ResearchGate. (2016). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Google Patents. (2011). A kind of purification method of high-purity piperidine.
  • Franco, F., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(4), 1834–1842. [Link]

  • Kelly, J. M., et al. (2019). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 84(16), 10436–10442. [Link]

  • Zhang, Z., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 515–519. [Link]

  • Ghavami, A., et al. (2013). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 18(12), 14643–14656. [Link]

  • Dymek, B., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6524. [Link]

  • Chapman, C. J., & Frost, C. G. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3527–3536. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Kumar, S., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. [Link]

  • Eldred, S. E., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8171–8175. [Link]

  • Grieco, P. A., et al. (1998). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 120(14), 3525–3526. [Link]

  • Seeberger, P. H. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]

Sources

Identification of byproducts in (1-Isobutylpiperidin-3-YL)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1-Isobutylpiperidin-3-YL)methanol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Ensuring the high purity of this piperidine derivative is critical, as it is a valuable building block in the development of various pharmaceutical agents.[1] Impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final drug product.[2][3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you identify, control, and eliminate byproducts from your reaction, ensuring a robust and reproducible synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes for this compound, and what primary byproducts should I anticipate?

There are two primary, industrially relevant synthetic routes. Each has a distinct byproduct profile that you need to be aware of.

Route A: Reductive Amination This is often the preferred method, involving the reaction of (Piperidin-3-YL)methanol with isobutyraldehyde in the presence of a reducing agent.[4][5]

  • Mechanism: The reaction proceeds via the formation of an iminium intermediate, which is then reduced to the final tertiary amine.

  • Common Byproducts:

    • Unreacted Starting Materials: Residual (Piperidin-3-YL)methanol and isobutyraldehyde.

    • Over-alkylation Product: While less common for secondary amines in reductive amination compared to direct alkylation, forcing conditions can potentially lead to the formation of a quaternary ammonium salt.

    • Aldehyde Side-Products: Self-condensation of isobutyraldehyde (aldol reaction) can occur, especially under basic conditions.

Route B: Direct N-Alkylation This classic method involves reacting (Piperidin-3-YL)methanol with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.[6]

  • Mechanism: A standard nucleophilic substitution (SN2) reaction where the piperidine nitrogen attacks the isobutyl halide.

  • Common Byproducts:

    • Over-alkylation Product (Quaternary Salt): This is a significant issue. The desired product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form 1,1-Diisobutyl-3-(hydroxymethyl)piperidin-1-ium bromide.[6]

    • Unreacted (Piperidin-3-YL)methanol: Incomplete reaction is common if stoichiometry or reaction conditions are not optimized.

    • Elimination Product: The base can induce elimination (E2) of HBr from isobutyl bromide to form isobutylene gas.

Q2: My LC-MS analysis shows an unexpected peak with a mass of [M+H]⁺ = 228.3. What is this impurity?

This mass corresponds to the 1,1-Diisobutyl-3-(hydroxymethyl)piperidin-1-ium cation, the over-alkylation byproduct. This is particularly common if you are using the N-Alkylation route (Route B).

Causality & Prevention: Over-alkylation occurs because your desired product is a strong nucleophile that competes with the starting material for the alkylating agent.[6]

  • Control Stoichiometry: Use a slight excess of the amine ((Piperidin-3-YL)methanol) relative to the isobutyl halide. A 1.1:1 to 1.2:1 ratio is a good starting point.

  • Slow Addition: Add the isobutyl halide slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material.[6]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of simpler bases like potassium carbonate (K₂CO₃), which can also promote side reactions.[6]

Q3: I'm using the reductive amination route and my yield is low, with multiple spots on my TLC plate. What's going wrong?

Low yield and multiple byproducts in reductive amination often point to issues with the reducing agent or reaction conditions.

Causality & Prevention:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions (which favor iminium ion formation), and selectively reduces the iminium ion in the presence of the aldehyde.[7] Harsher reagents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. If using NaBH₄, the imine should be pre-formed before adding the reducing agent.[7][8]

  • pH Control: The formation of the iminium intermediate is pH-dependent. The reaction is typically fastest around pH 5-6. If the medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If too basic, iminium formation is slow. A weak acid catalyst, like acetic acid, is often beneficial.[8]

  • Temperature: Elevated temperatures can promote side reactions, such as aldol condensation of the aldehyde or decomposition of the reagents.[9] Running the reaction at room temperature is generally recommended.

Byproduct Identification Summary

The first step in troubleshooting is accurate identification.[10] A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.[2][11]

Potential Byproduct Common Route Molecular Weight ( g/mol ) Expected [M+H]⁺ Primary Identification Method
(Piperidin-3-YL)methanolBoth115.17116.2LC-MS, GC-MS
IsobutyraldehydeReductive Amination72.1173.1GC-MS (highly volatile)
1,1-Diisobutyl-3-(hydroxymethyl)piperidin-1-iumN-Alkylation228.41 (cation)228.3LC-MS, NMR (distinct quaternary signals)
Aldol condensation productReductive Amination144.22145.2LC-MS, GC-MS

Analytical & Purification Protocols

Protocol 1: HPLC-MS Method for In-Process Reaction Monitoring

This protocol provides a general method for separating the starting materials, product, and key byproducts.

Objective: To quantify the conversion of starting materials and identify the formation of byproducts like the over-alkylated species.

Methodology:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/Vis at 210 nm.

    • Mass Spectrometry (ESI, Positive Ion Mode), scanning m/z from 50 to 500.

  • Sample Prep: Dilute 1 µL of the reaction mixture in 1 mL of 50:50 Water/Acetonitrile.

Protocol 2: Flash Column Chromatography for Product Purification

Objective: To remove unreacted starting materials and polar byproducts.

Methodology:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Slurry & Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Concentrate the crude reaction mixture to an oil. Adsorb it onto a small amount of silica gel. Let it dry completely and load the powder onto the top of the packed column.

  • Mobile Phase (Eluent): A gradient system is recommended.

    • Start with 100% Dichloromethane (DCM) to elute non-polar impurities.

    • Gradually increase the polarity by adding Methanol (MeOH). A common gradient is from 0% to 10% MeOH in DCM. The desired product is polar and will require a more polar solvent system to elute.

    • Pro-Tip: Add 0.5-1% triethylamine (TEA) to the eluent. This deactivates the acidic sites on the silica gel, preventing the amine product from streaking and leading to better separation.[12]

  • Fraction Collection: Collect fractions and analyze them by TLC (staining with potassium permanganate or ninhydrin) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Visualizing Reaction Pathways and Byproduct Formation

Understanding the reaction flow is key to controlling it. The following diagrams illustrate the primary synthetic routes and the critical junctures where byproducts form.

Reductive_Amination SM1 (Piperidin-3-YL)methanol INT Iminium Intermediate SM1->INT + H⁺, - H₂O SM2 Isobutyraldehyde SM2->INT + H⁺, - H₂O BYP Aldol Byproduct SM2->BYP Self-condensation PROD This compound INT->PROD INT->PROD Reduction RED [Reducing Agent] (e.g., NaBH(OAc)₃) RED->INT

Caption: Reductive amination pathway and potential side reaction.

N_Alkylation SM1 (Piperidin-3-YL)methanol PROD This compound SM1->PROD SN2 Reaction SM2 Isobutyl Bromide SM2->PROD SN2 Reaction BYP Quaternary Ammonium Salt SM2->BYP Over-alkylation (SN2) PROD->BYP Over-alkylation (SN2) BASE Base

Caption: N-Alkylation pathway highlighting the over-alkylation side reaction.

References

  • Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]

  • Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. Available at: [Link]

  • Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements - PubMed. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. Available at: [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. Available at: [Link]

  • Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation - MDPI. Available at: [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Purification of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of piperidine-containing compounds. The unique basicity and structural properties of the piperidine moiety often introduce specific challenges during isolation and purification. This document is designed to provide both fundamental understanding and actionable protocols to overcome these hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the purification of piperidine derivatives in a question-and-answer format.

Q1: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

Root Cause Analysis: This is the most common issue when purifying basic compounds like piperidines on standard silica gel. The underlying cause is an acid-base interaction. The basic nitrogen atom of the piperidine ring (a Lewis base) interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to slow, non-uniform desorption.[1][2] This results in poor separation efficiency, characterized by broad, tailing peaks.

Solutions: The strategy is to neutralize or passivate the acidic sites on the stationary phase to ensure a smooth transit for your basic compound.

  • Mobile Phase Modification: The simplest approach is to add a small amount of a basic modifier to your eluent.[1] This additive acts as a competitive base, occupying the acidic silanol sites and allowing your piperidine compound to elute symmetrically.

    ModifierTypical ConcentrationNotes & Considerations
    Triethylamine (TEA) 0.1 - 2% (v/v)Most common choice. Volatile and easily removed under vacuum. Can sometimes interfere with UV detection at low wavelengths.[1]
    Ammonia (in MeOH) 1 - 2% of a 7N solutionHighly effective for strongly basic compounds.[1] Pre-made solutions are commercially available. Ensures a basic environment.
    Pyridine 0.1 - 1% (v/v)Effective, but less common due to its strong odor, higher boiling point, and toxicity.[1]
  • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable, changing the stationary phase is a powerful alternative.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1][3] Basic alumina is generally the first choice.

    • Amine-Functionalized Silica: This is a silica gel where the surface has been chemically modified with aminopropyl groups.[2] This pre-passivates the stationary phase, often providing excellent peak shape without needing mobile phase additives.[2][4]

    • Reverse-Phase Chromatography (C18): For moderately polar to nonpolar piperidine derivatives, C18 chromatography is a superior option. In this case, an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) is used. This protonates the piperidine nitrogen, improving peak shape and retention.[1]

Troubleshooting Workflow: Mitigating Peak Tailing

G start Peak Tailing Observed on Silica Gel decision1 Is adding a basic modifier to the eluent acceptable? start->decision1 add_tea Add 0.5-2% Triethylamine (TEA) or Ammonia/MeOH to eluent decision1->add_tea Yes decision2 Is the compound nonpolar/moderately polar? decision1->decision2 No check1 Peak shape improved? add_tea->check1 check1->decision2 No end_success Purification Successful check1->end_success Yes use_rp Switch to Reverse-Phase (C18) with 0.1% TFA or Formic Acid decision2->use_rp Yes use_alumina Switch to alternative stationary phase: 1. Basic/Neutral Alumina 2. Amine-Functionalized Silica decision2->use_alumina No use_rp->end_success use_alumina->end_success end_complex Complex issue, reconsider purification strategy (e.g., recrystallization)

Caption: Decision tree for troubleshooting peak tailing.

Q2: I am experiencing low recovery of my piperidine compound after flash chromatography. What are the potential reasons?

Root Cause Analysis: Low recovery is often a consequence of the same strong interactions that cause peak tailing, but can also be due to overloading or compound instability.

Possible Causes and Solutions:

  • Irreversible Binding to Silica: In severe cases, the interaction between a highly basic piperidine and the acidic silica is so strong that the compound does not elute at all.[1]

    • Solution: Employ the troubleshooting steps for tailing mentioned in Q1, such as adding a strong basic modifier like ammonia to the eluent or, preferably, using an alternative stationary phase like alumina or amine-functionalized silica.[1][2]

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping bands and the apparent loss of product into mixed fractions.

    • Solution: A general guideline for flash chromatography is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.

  • Compound Instability: Some substituted piperidines may be sensitive to the acidic nature of silica gel and can degrade on the column.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and avoid leaving the compound on the column for extended periods. If instability is suspected, consider alternative, non-chromatographic methods like recrystallization or acid-base extraction.[1]

Q3: My purified piperidine derivative has a persistent yellow or brown tint. What is the cause and is it a concern?

Root Cause Analysis: Color impurities often arise from oxidation of the amine or from residual metal catalysts used in the synthesis.

Possible Causes and Solutions:

  • Oxidation: Amines, including piperidines, can be susceptible to air oxidation over time, forming colored impurities.

    • Solution: A simple and effective method is to dissolve the compound in a suitable solvent and treat it with activated carbon for a short period. The carbon adsorbs colored impurities, which are then removed by filtration (e.g., through Celite).

  • Residual Metal Catalysts: Syntheses involving catalytic hydrogenation to produce the piperidine ring (e.g., from a pyridine precursor) often use palladium (Pd), rhodium (Rh), or nickel (Ni) catalysts.[5][6] Trace amounts of these metals can remain in the product, causing discoloration.

    • Solution: Use a metal scavenger. These are functionalized silica gels or polymers designed to selectively bind and remove residual metals. Alternatively, washing a solution of the compound with an aqueous solution of a chelating agent like EDTA can sometimes be effective.

Frequently Asked Questions (FAQs)

FAQ 1: Which purification technique is best for my piperidine derivative?

The optimal technique depends on the scale of your reaction, the properties of your compound (polarity, stability, crystallinity), and the nature of the impurities.

Purification MethodBest For...Typical YieldTypical PurityAdvantagesDisadvantages
Flash Chromatography Separating compounds with similar polarities. Works for oils and solids.60-95%>98%High resolution, widely applicable.[7]Can be slow, involves solvent cost, risk of irreversible binding on silica.
Acid-Base Extraction Separating basic piperidine derivatives from neutral or acidic impurities.[1]80-98%>95%Simple, fast, scalable, and effective for initial cleanup.[1][8]Can form emulsions, requires multiple extractions for high efficiency, does not separate from other basic impurities.
Recrystallization Purifying crystalline solid piperidine free bases or, more commonly, their salts (e.g., HCl, HBr).50-90%>99%Yields highly pure material, very scalable.Compound must be a solid, requires finding a suitable solvent system, potential for material loss in mother liquor.
Distillation Purifying thermally stable, liquid piperidines with boiling points <250 °C.70-95%>99%Excellent for large scale, very pure product.Not suitable for non-volatile or heat-sensitive compounds. May form azeotropes with impurities.[9]
FAQ 2: How do I properly perform an acid-base extraction for a piperidine compound?

This technique leverages the basicity of the piperidine nitrogen. The nitrogen can be protonated with acid to form a water-soluble salt, allowing for separation from non-basic, organic-soluble impurities.

Protocol 1: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine product will be protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.[8]

  • Separate Layers: Drain and save the aqueous layer. The organic layer containing impurities can be discarded. For maximum recovery, re-extract the organic layer with fresh 1M HCl.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the piperidinium salt, regenerating the water-insoluble free base.

  • Re-extraction: Extract the liberated piperidine free base back into an organic solvent (e.g., DCM) several times.

  • Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified piperidine derivative.

Workflow: Acid-Base Extraction Logic

G start Crude Mixture (Piperidine + Neutral/Acidic Impurities) in Organic Solvent (e.g., DCM) step1 Wash with 1M HCl (aq) start->step1 organic1 Organic Layer: Neutral/Acidic Impurities (Discard) step1->organic1 Phase 1 aqueous1 Aqueous Layer: Protonated Piperidine Salt (R₃NH⁺Cl⁻) step1->aqueous1 Phase 2 step2 Basify with NaOH (aq) to pH > 12 aqueous1->step2 step3 Extract with DCM step2->step3 organic2 Organic Layer: Purified Piperidine (R₃N) step3->organic2 Phase 1 aqueous2 Aqueous Layer: Salts (e.g., NaCl) (Discard) step3->aqueous2 Phase 2

Caption: Separation of a basic piperidine from other impurities.

FAQ 3: What are common impurities I should be aware of during piperidine synthesis and purification?

Awareness of potential impurities can guide the choice of purification strategy.

  • Unreacted Starting Materials: For instance, if synthesizing a piperidine via the hydrogenation of a pyridine, residual pyridine can be an impurity.[5] These can be difficult to separate by distillation due to the formation of a minimum-boiling azeotrope.[1][9]

  • Over-Alkylation Products: When N-alkylating a piperidine, a common side reaction is the formation of a quaternary ammonium salt, where the piperidine nitrogen has been alkylated twice.[10] These salts are highly polar and can often be removed with a simple water wash if the desired product is soluble in an organic solvent.

  • Reagents and By-products: Common reagents like piperidine used for Fmoc deprotection in peptide synthesis can be a source of impurities if not completely removed.[11] By-products from the reaction itself (e.g., piperic acid from the hydrolysis of piperine[12]) are also common.

References

  • Technical Support Center: Purification of Piperidine Deriv
  • Piperidine synthesis. Organic Chemistry Portal.
  • Making Piperidine to piss off my FBI Agent. (2023). YouTube.
  • Stasse, H. L. (1944). Process for purifying piperidine.
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
  • Piperidine Synthesis. DTIC.
  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2026).
  • Piperidine. Wikipedia.
  • How Is Chromatography Used for Purific
  • Organic Amine Flash Purification Using A Novel St
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Piperidine Impurities. BOC Sciences.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • What are the best methods for Piperidine purification alternatives to distillation?. (2014).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025).
  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
  • The Purification of Organic Compound: Techniques and Applic
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Successful Flash Chrom
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2020). PubMed Central.
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simul
  • Purification of Organic Compounds by Flash Column Chrom
  • Organic amine flash purification using a novel stationary phase. (2015).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry.
  • Piperidine. PubChem.
  • Chelating Extractants for Metals. (2022). MDPI.

Sources

Technical Support Center: Stability and Degradation Studies of (1-Isobutylpiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (1-Isobutylpiperidin-3-YL)methanol. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide a comprehensive resource based on established principles of medicinal chemistry and stability testing to ensure the integrity of your experiments. While specific degradation studies on this compound are not extensively published, this guide extrapolates from the known chemistry of N-alkylpiperidines and primary alcohols to provide robust troubleshooting advice and frequently asked questions. The piperidine scaffold is known for its relative metabolic stability, which enhances the druggability of compounds containing this motif[1]. However, understanding potential degradation pathways is crucial for accurate and reproducible research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The key functional groups are the tertiary amine within the N-isobutylpiperidine ring and the primary alcohol (methanol group). The tertiary amine can be susceptible to oxidation, potentially forming an N-oxide or undergoing N-dealkylation. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and moisture absorption. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Is this compound sensitive to pH changes?

A3: Yes, as a tertiary amine, the piperidine nitrogen is basic and will be protonated at acidic pH. While this can increase aqueous solubility, extreme pH conditions can catalyze degradation. Acidic conditions might promote hydrolysis of impurities or, in some cases, ring-opening, although the piperidine ring is generally stable.[1] Strongly basic conditions could facilitate oxidation.

Q4: Should I be concerned about photodegradation?

A4: While the molecule does not contain significant chromophores that absorb visible light, UV light exposure can still be a concern for many organic molecules. It is best practice to protect the compound from light by using amber vials or storing it in the dark. Photodegradation studies are a common component of forced degradation testing to assess this stability aspect[2].

Q5: What are the likely degradation products I might observe?

A5: Based on the structure, potential degradation products could include:

  • N-oxide: Formed by the oxidation of the piperidine nitrogen.

  • N-dealkylated piperidine: Loss of the isobutyl group.

  • Aldehyde and Carboxylic Acid: From the oxidation of the methanol group.

  • Iminium ions: As intermediates in oxidative pathways of the N-alkyl piperidine moiety.[3][4]

Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Symptoms:

  • You observe new peaks in your chromatogram that were not present in the initial analysis of the compound.

  • The area of the main peak corresponding to this compound decreases over time.

Possible Causes & Solutions:

Potential Cause Diagnostic Steps Corrective Actions
Oxidative Degradation 1. Analyze a freshly prepared sample versus an aged sample. 2. Purge the solvent with nitrogen or argon before preparing the sample solution. 3. Add a small amount of an antioxidant (e.g., BHT) to a sample aliquot to see if peak growth is inhibited.1. Store stock solutions and solid material under an inert atmosphere. 2. Use de-gassed solvents for your experiments. 3. Prepare solutions fresh daily.
pH-Mediated Degradation 1. Check the pH of your sample solution. 2. Run a forced degradation study by exposing the sample to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) and monitor for the appearance of the unknown peaks.[2]1. Buffer your experimental solutions to a neutral pH if the application allows. 2. Avoid prolonged exposure to strongly acidic or basic conditions.
Solvent-Induced Degradation 1. If using reactive solvents (e.g., methanol under certain conditions), consider if transesterification or other reactions are possible with impurities.[5] 2. Prepare samples in different, less reactive solvents (e.g., acetonitrile, DMSO) and compare the chromatograms.1. Use high-purity, unreactive solvents. 2. Ensure compatibility of your compound with the chosen solvent system.
Issue 2: Loss of Potency or Inconsistent Biological Activity

Symptoms:

  • The compound shows diminished or variable effects in your biological assays over time.

  • You need to use increasingly higher concentrations to achieve the same biological response.

Possible Causes & Solutions:

Potential Cause Diagnostic Steps Corrective Actions
Compound Degradation in Assay Media 1. Incubate the compound in your assay buffer/media for the duration of the experiment and then analyze by HPLC or LC-MS to quantify the remaining parent compound. 2. Compare the stability in media with and without biological components (e.g., cells, serum) to check for metabolic degradation.1. If instability is observed, consider preparing stock solutions in a stable solvent (e.g., DMSO) and dilute into the assay media immediately before use. 2. Shorten incubation times if possible.
Adsorption to Labware 1. Quantify the concentration of your compound in solution before and after exposure to your experimental vessels (e.g., plastic plates, tubes).1. Use low-adsorption labware. 2. Pre-treating vessels with a blocking agent (e.g., BSA) may be an option depending on the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance[6].

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1N Hydrochloric Acid (HCl)

  • 0.1N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

  • Photodegradation: Expose the compound (in solution and as a solid) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with a suitable buffer) with UV and MS detection to identify and quantify degradants.

Visualizations

Potential Degradation Pathways

G cluster_main Initial Compound cluster_products Potential Degradation Products A This compound B N-Oxide A->B Oxidation (N) C Aldehyde A->C Oxidation (CH2OH) E N-dealkylated piperidine A->E N-dealkylation D Carboxylic Acid C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Unexpected Chromatographic Peaks

G start Unexpected Peak Observed cond1 Is the sample old or exposed to air? start->cond1 proc1 Suspect Oxidative Degradation cond1->proc1 Yes cond2 Is the sample in an unbuffered or extreme pH solution? cond1->cond2 No sol1 Store under inert gas, use fresh solutions proc1->sol1 end Problem Resolved sol1->end proc2 Suspect pH-Mediated Degradation cond2->proc2 Yes cond3 Is the solvent reactive? cond2->cond3 No sol2 Buffer solution to neutral pH proc2->sol2 sol2->end proc3 Suspect Solvent-Induced Degradation cond3->proc3 Yes sol3 Use high-purity, non-reactive solvents proc3->sol3 sol3->end

Caption: Decision tree for troubleshooting unexpected peaks.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link][8]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022, April 29). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Methanol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Piperidin-3-ylmethanol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024, October 21). PubMed. Retrieved January 26, 2026, from [Link][1]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2024, August 18). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link][3]

  • Degradation process investigation of thermoplastic polyurethane elastomer in supercritical methanol. (2024, August 10). ResearchGate. Retrieved January 26, 2026, from [Link][5]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed. Retrieved January 26, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (n.d.). International Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link][2]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed. Retrieved January 26, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo. Retrieved January 26, 2026, from [Link][4]

  • Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). (n.d.). Retrieved January 26, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link][7]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved January 26, 2026, from [Link][6]

  • Piperidine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. (2025, December 3). Capot Chemical. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Introduction to N-Alkylation of Piperidines

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its N-alkylation is a critical step in modifying the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. While seemingly straightforward, this reaction is fraught with potential challenges, from low yields to the formation of undesirable byproducts. This guide will equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes.

Two of the most common and reliable methods for the N-alkylation of piperidines are direct alkylation with alkyl halides and reductive amination . Each has its own set of advantages and disadvantages, and the choice of method will depend on your specific substrate, the desired product, and the available reagents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of piperidines in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am not getting a good yield for my N-alkylation reaction. What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and their solutions:

  • Poor Reactivity of the Alkylating Agent: Alkyl bromides and chlorides can be less reactive than alkyl iodides. If you are using an alkyl bromide, consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide in situ via the Finkelstein reaction to generate the more reactive alkyl iodide, which can significantly accelerate the reaction.[1]

  • Insufficient Basicity: The base plays a crucial role in deprotonating the piperidine nitrogen, making it a more potent nucleophile. If you are using a weak base like potassium carbonate (K2CO3) and observing low reactivity, consider switching to a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[2] For particularly stubborn alkylations, a very strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be used, but extreme caution is necessary due to its reactivity and the generation of flammable hydrogen gas.[2]

  • Steric Hindrance: If either your piperidine or your alkyl halide is sterically bulky, the SN2 reaction will be slow. In such cases, increasing the reaction temperature can help overcome the activation energy barrier. Using a higher boiling point solvent like DMF or dioxane might be necessary. However, be aware that higher temperatures can also promote side reactions.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) and the nucleophile relatively free, thus increasing their reactivity.[3] Avoid protic solvents like ethanol or water, as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Issue 2: Formation of Quaternary Ammonium Salt (Over-Alkylation)

Question: My main byproduct is the quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: The N-alkylated piperidine product is also a nucleophile and can react with the alkylating agent to form a quaternary ammonium salt. This is a very common side reaction. Here are several strategies to suppress it:

  • Control Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is more likely to encounter the starting piperidine than the N-alkylated product.[2]

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low at all times, favoring the reaction with the more abundant starting piperidine.[2]

  • Choice of Base: The use of a base is essential to neutralize the acid formed during the reaction. Without a base, the reaction will slow down as the piperidine starting material is protonated and becomes non-nucleophilic.[2] However, the choice of base can also influence over-alkylation. A bulky, non-nucleophilic base like DIPEA is often a good choice.

  • Consider Reductive Amination: If over-alkylation remains a persistent issue, switching to reductive amination is an excellent alternative. This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). Over-alkylation is not possible with this method.[4]

Issue 3: Presence of Unreacted Starting Material

Question: My reaction has stopped, but I still have a significant amount of unreacted piperidine. What should I do?

Answer: This indicates that your reaction conditions are not optimal for driving the reaction to completion. Here's a troubleshooting workflow:

  • Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents are pure. Moisture can quench strong bases and interfere with the reaction.

  • Increase Temperature: As mentioned, increasing the temperature can help overcome activation energy barriers, especially for less reactive substrates.

  • Screen Different Bases and Solvents: Systematically screen different combinations of bases and solvents. A switch from K2CO3 in MeCN to DIPEA in DMF, for instance, could significantly improve your conversion.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If it has stalled, a small additional charge of the alkylating agent or base might restart it, but be cautious of promoting side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for N-alkylation of piperidines?

A1: For routine N-alkylations with reactive alkyl halides, potassium carbonate (K2CO3) is a cost-effective and easy-to-handle choice.[3] However, for more challenging alkylations or when finer control is needed, N,N-diisopropylethylamine (DIPEA) is often superior due to its higher basicity and non-nucleophilic nature, which minimizes side reactions.[2]

Q2: When should I choose reductive amination over direct alkylation?

A2: Reductive amination is the preferred method in several scenarios:

  • When you want to completely avoid the possibility of over-alkylation.[4]

  • When your alkylating agent is sensitive or prone to elimination under basic conditions.

  • When you are starting from a readily available aldehyde or ketone.

Q3: How do I purify my N-alkylated piperidine?

A3: Most N-alkylated piperidines are basic compounds. After an aqueous workup to remove the base and salts, the crude product is typically purified by column chromatography on silica gel.[3] A common eluent system is a gradient of dichloromethane and methanol, often with a small amount of ammonium hydroxide (e.g., 1%) added to the methanol to prevent the basic product from streaking on the acidic silica gel.

Q4: Can I perform N-arylation on a piperidine?

A4: Yes, but it typically requires different methods than N-alkylation. Direct SNAr reactions are usually not feasible. Instead, transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation are the methods of choice for forming N-aryl piperidines.[5]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of piperidine with benzyl bromide as a model reaction. Yields are indicative and will vary based on the specific piperidine substrate.

EntryAlkylating Agent (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical YieldReference
1Benzyl Bromide (1.1)K₂CO₃ (2.0)MeCN801270-85%[3]
2Benzyl Bromide (1.1)DIPEA (1.5)DMFRT885-95%[2]
3Benzyl Bromide (1.1)NaH (1.2)THF65680-90%[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation using K₂CO₃ in Acetonitrile

This protocol is a general starting point for the N-alkylation of piperidines with reactive alkyl halides.

Materials:

  • Piperidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the stirred suspension.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using STAB

This protocol is ideal for preventing over-alkylation and for use with aldehydes and ketones.

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add the piperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the solvent (DCM or DCE).

  • If the piperidine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add the sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reactivity Assess Alkyl Halide Reactivity (I > Br > Cl) start->check_reactivity add_KI Add Catalytic KI for R-Br / R-Cl check_reactivity->add_KI If Br or Cl check_base Evaluate Base Strength and Sterics check_reactivity->check_base If I or already tried KI add_KI->check_base change_base Switch to Stronger/ Bulky Base (e.g., DIPEA) check_base->change_base If weak base used check_temp Is Reaction at RT? check_base->check_temp If base is appropriate change_base->check_temp increase_temp Increase Reaction Temperature check_temp->increase_temp Yes check_solvent Review Solvent Choice check_temp->check_solvent No increase_temp->check_solvent change_solvent Switch to Polar Aprotic Solvent (e.g., DMF) check_solvent->change_solvent If protic/nonpolar end Improved Yield check_solvent->end If optimal change_solvent->end

Caption: A decision-making workflow for troubleshooting low yields in N-alkylation reactions.

Diagram 2: SN2 vs. Reductive Amination Pathways

G cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination a_start Piperidine + R-X a_ts SN2 Transition State a_start->a_ts a_prod N-Alkyl Piperidine a_ts->a_prod a_side Quaternary Salt (Over-alkylation) a_prod->a_side + R-X b_start Piperidine + RCHO b_iminium Iminium Ion b_start->b_iminium b_prod N-Alkyl Piperidine b_iminium->b_prod + [H] (e.g., STAB)

Caption: Comparison of reaction pathways for direct alkylation and reductive amination.

References

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig base. (Link not available from search results, but the methodology is widely adopted and referenced in[2])

  • ResearchGate. Procedure for N-alkylation of Piperidine?[Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides.[Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions.[Link]

  • Organic Chemistry Portal. Piperidine synthesis.[Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.[Link] (While focused on alpha-functionalization, the principles of optimizing reactivity are relevant).

  • ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.[Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing solubility challenges with substituted piperidine compounds. As a cornerstone moiety in numerous pharmaceuticals, the piperidine scaffold often introduces solubility hurdles due to its potential for high lipophilicity depending on its substitution patterns.[1][2] This guide provides practical, field-proven insights for researchers, medicinal chemists, and drug development professionals to diagnose and overcome these issues effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question: My piperidine compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

Answer:

This is a classic and frequent problem stemming from the abrupt change in solvent polarity. DMSO is an excellent organic solvent, but most aqueous buffers cannot tolerate high concentrations of it. When the DMSO stock is diluted, the piperidine compound, especially if it's highly lipophilic, is "shocked" out of solution and crashes out.

Here is a systematic approach to resolve this:

  • Optimize Final DMSO Concentration: First, determine the maximum percentage of DMSO your biological assay can tolerate without compromising the results (typically ≤1%). Your goal is to keep the final DMSO concentration below this threshold while maintaining your compound's solubility.[1]

  • Employ a Stepwise (Serial) Dilution: Instead of a single large dilution, perform intermediate dilutions. For example, dilute your DMSO stock into an intermediate solution containing a higher percentage of a co-solvent (like ethanol or PEG 400) or your assay buffer with the maximum tolerable DMSO concentration. Then, perform the final dilution from this intermediate stock.[1] This gradual reduction in solvent strength can prevent precipitation.

  • Evaluate the Need for Solubilizing Excipients: If the above steps are insufficient, consider incorporating solubilizing agents directly into your final aqueous buffer. Cyclodextrins are a common choice as they can encapsulate the lipophilic parts of your molecule, enhancing its apparent solubility.[1][3][4]

Question: I've prepared a stock solution of my piperidine derivative in DMSO, but it forms crystals or a precipitate after being stored in the refrigerator/freezer. What should I do?

Answer:

This issue is typically caused by the solution becoming supersaturated at lower temperatures.[1]

  • Storage at Room Temperature: If your compound's chemical stability permits, storing the DMSO stock solution at room temperature is the simplest way to prevent temperature-induced precipitation.[1]

  • Lower the Stock Concentration: Preparing a more dilute stock solution can prevent it from reaching saturation when cooled. While this may require adjusting dilution schemes for your experiments, it ensures a homogenous stock.[1]

  • Prepare Fresh Solutions: The most reliable method to ensure accuracy and avoid issues with precipitation is to prepare fresh stock solutions immediately before each experiment.[1]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the solubility of substituted piperidines.

Q1: Why are many substituted piperidine compounds poorly soluble in neutral aqueous solutions?

A1: The solubility of a substituted piperidine is a delicate balance of its features. While the nitrogen atom can act as a hydrogen bond acceptor, the piperidine ring itself is a non-aromatic, saturated heterocycle that can be quite nonpolar. When bulky, lipophilic substituents are added to the ring—a common practice in drug design to enhance target binding—the overall lipophilicity (often measured as LogP) of the molecule increases dramatically, leading to poor aqueous solubility.[1]

Q2: How does pH fundamentally affect the solubility of my piperidine-containing compound?

A2: This is the most critical question to answer for any ionizable compound. The piperidine nitrogen is basic, with a pKa of its conjugate acid typically ranging from 8 to 11.[1][5][6][7] The Henderson-Hasselbalch equation governs the equilibrium between the uncharged free base (R₃N) and the protonated, positively charged piperidinium ion (R₃NH⁺).

  • At pH > pKa (Basic/Neutral): The compound exists predominantly as the neutral free base, which is often poorly soluble.

  • At pH < pKa (Acidic): The nitrogen becomes protonated, forming a piperidinium salt. This charged species is generally much more water-soluble than the neutral form.[1]

Therefore, creating a pH-solubility profile is an essential first step. Simply preparing solutions in a mildly acidic buffer (e.g., citrate buffer at pH 3-4) can dramatically increase solubility.[1]

Caption: Effect of pH on Piperidine Ionization and Solubility.

Q3: When should I move beyond simple pH adjustment and co-solvents to more advanced techniques like salt formation or prodrugs?

A3: You should consider advanced strategies when simple methods are insufficient for your application or when you need to improve the properties of the solid form itself.

  • Salt Formation: This is the next logical step if pH adjustment works but you need a stable, solid material with improved dissolution for in vivo studies. It is a robust and widely used method for basic compounds like piperidines.[1][8][9][10]

  • Co-crystallization: If your piperidine is only weakly basic or non-ionizable, salt formation may not be feasible. Co-crystallization offers an alternative by incorporating a neutral guest molecule (a co-former) into the crystal lattice to improve physical properties.[1]

  • Prodrug Approach: This is a chemical modification strategy. You would consider this when you need a very significant increase in solubility for parenteral formulations or to overcome other issues like poor permeability.[11][12] A water-soluble group is attached to the molecule, which is later cleaved in vivo to release the active drug.[13]

  • Amorphous Solid Dispersions: If crystalline forms (including salts and co-crystals) do not provide adequate dissolution rates, creating an amorphous solid dispersion by embedding the drug in a hydrophilic polymer can dramatically enhance solubility and dissolution.[14][15]

The decision-making process can be visualized as a workflow:

Solubility_Enhancement_Workflow start Poor Aqueous Solubility of Piperidine Compound char Physicochemical Characterization (pKa, LogP, Crystal Form) start->char simple Tier 1: Simple Formulation (pH Adjustment, Co-solvents) char->simple check1 Sufficient Solubility? simple->check1 advanced Tier 2: Advanced Formulation (Salt Formation, Prodrugs, Cyclodextrins, Solid Dispersions) check1->advanced No success Solubility Enhanced (Proceed with Experiment) check1->success Yes check2 Sufficient Solubility? advanced->check2 check2->success Yes fail Re-evaluate Strategy or Synthesize New Analog check2->fail No

Caption: Decision workflow for enhancing piperidine solubility.

Data & Protocols

Data Presentation: Impact of Solubility Enhancement Strategies

The following tables provide representative data on how different strategies can impact the solubility of piperidine-containing or other poorly soluble compounds.

Table 1: Example Effect of pH on the Solubility of a Model Piperidine Derivative [1]

Solvent SystempHApproximate Solubility (mg/mL)Fold Increase (vs. Water)
Deionized Water~7.0< 0.001-
Phosphate-Buffered Saline (PBS)7.4< 0.001-
0.01 M Hydrochloric Acid (HCl)2.0~5.0>5000x

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanismTypical Fold IncreaseApplicability for PiperidinesKey Consideration
pH Adjustment Ionization to form a soluble salt in solution.10 - >1,000xExcellent (for basic piperidines)Only works for ionizable compounds; potential for precipitation if pH shifts.
Co-solvents Reduce solvent polarity.2 - 50xGoodThe amount of co-solvent is often limited by assay tolerance or toxicity.
Salt Formation Creates a new solid form with different (often better) crystal lattice energy and dissolution properties.[9]10 - >1,000xExcellent (for basic piperidines)Requires screening for the optimal counter-ion; can affect stability and hygroscopicity.
Cyclodextrins Encapsulation of the lipophilic drug within the cyclodextrin cavity.[4]10 - 100xGoodCan be limited by the binding affinity and the concentration of cyclodextrin used.
Prodrugs Covalent attachment of a hydrophilic promoiety.[11][12]10 - >10,000xGoodRequires chemical synthesis and validation of in vivo cleavage back to the parent drug.
Solid Dispersions Drug is molecularly dispersed in a hydrophilic polymer matrix.[14]10 - 100xGoodRequires specialized manufacturing (e.g., spray drying, hot-melt extrusion); physical stability of the amorphous form must be monitored.
Experimental Protocols

Protocol 1: Basic Salt Formation Screening

Objective: To rapidly identify suitable acidic counter-ions for forming a more soluble salt of a basic piperidine compound.

Materials:

  • Your substituted piperidine (free base).

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).

  • A range of solvents (e.g., ethanol, isopropanol, acetone, water).

  • Small glass vials, magnetic stirrer, pH meter.

Methodology:

  • Dissolve the Base: Dissolve a known amount of your piperidine free base in a suitable solvent (e.g., ethanol) in a glass vial to create a concentrated solution.

  • Prepare Acid Solutions: Prepare equimolar solutions of the various acids in the same solvent.

  • Stoichiometric Addition: Add a 1:1 molar equivalent of an acid solution to the piperidine solution while stirring.

  • Observe for Precipitation: Observe the vial immediately and after a period of stirring (e.g., 1-2 hours) at room temperature and/or under cooled conditions (e.g., 4°C). The formation of a crystalline precipitate indicates a potential salt.

  • Isolation and Characterization: If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Assessment: Characterize the new solid (e.g., by melting point) and perform a simple kinetic or thermodynamic solubility test in water or a relevant buffer to compare it against the original free base.[16][17][18]

Self-Validation: The success of this protocol is self-evident. If a new solid form is produced that exhibits demonstrably higher aqueous solubility than the parent compound, the screen has successfully identified a promising salt.

Protocol 2: Feasibility Study for a Phosphate Prodrug

Objective: To synthesize a phosphate ester prodrug of a piperidine containing a hydroxyl group to dramatically increase aqueous solubility. This is a common strategy for enabling parenteral formulations.[11][19]

Causality: The phosphate group is highly hydrophilic and is ionizable (pKa ~2 and ~7), making it negatively charged at physiological pH, which vastly improves water solubility. It can often be cleaved in vivo by alkaline phosphatases to release the active parent drug.

Methodology (Conceptual Outline):

  • Chemical Synthesis: React the hydroxyl group on your substituted piperidine with a phosphorylating agent (e.g., phosphorus oxychloride or a protected phosphorylating agent) in the presence of a suitable base.

  • Deprotection (if necessary): If protecting groups were used on the phosphate moiety, remove them under appropriate conditions (e.g., hydrogenation).

  • Purification: Purify the resulting phosphate ester prodrug, often via chromatography or crystallization of a salt form (e.g., sodium salt).

  • Structure Verification: Confirm the structure of the new prodrug using analytical techniques such as NMR and Mass Spectrometry.

  • Solubility Measurement: Quantitatively measure the aqueous solubility of the purified prodrug and compare it to the parent molecule. An increase of several orders of magnitude is expected.

  • Stability & Conversion: Assess the stability of the prodrug in buffer and its conversion back to the parent drug in the presence of relevant enzymes (e.g., alkaline phosphatase) to validate the bioreversible linkage.

Self-Validation: This protocol is validated if a new, purified compound is formed that (a) shows a dramatic increase in aqueous solubility and (b) demonstrates the ability to chemically or enzymatically revert to the parent drug under physiologically relevant conditions.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. Available at: [Link]

  • sample paper (2024 -25). Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions | ACS Omega. ACS Publications. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility. ResearchGate. Available at: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility. PubMed. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Aqueous Solubility. Creative Biolabs. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • 28 questions with answers in PIPERIDINES | Science topic. ResearchGate. Available at: [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3-substituted piperidines. This ubiquitous scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals, from antipsychotics like Preclamol to anticancer agents like Niraparib.[1] However, controlling the stereochemistry at the C3 position presents a significant synthetic hurdle. Achieving high diastereo- and enantioselectivity is often challenging, plagued by issues ranging from poor catalyst performance to unexpected side reactions.

This guide is designed to function as a direct line to an experienced application scientist. It moves beyond simple protocols to explain the why behind the troubleshooting steps. We will address the most common issues encountered in the lab in a practical, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Diastereoselectivity in Piperidine Ring Formation

Q: My reaction is producing a mixture of diastereomers (e.g., cis and trans), or the undesired diastereomer is the major product. How can I improve selectivity?

A: This is one of the most frequent challenges. Diastereoselectivity in piperidine synthesis is a delicate interplay between kinetic and thermodynamic factors, heavily influenced by your choice of substrate, reagents, and reaction conditions.

  • Underlying Cause 1: Competing Reaction Pathways. Many cyclization or reduction reactions can proceed through different transition states that lead to different diastereomers. For instance, the catalytic hydrogenation of a substituted pyridine often yields the cis product, as the substrate adsorbs on the catalyst surface from its less hindered face, leading to syn-addition of hydrogen.[2]

  • Troubleshooting Strategy 1: Thermodynamic Epimerization. If your reaction kinetically favors the cis isomer, but the trans isomer is thermodynamically more stable (often the case, with the substituent in the equatorial position), an epimerization protocol can be highly effective. This is particularly useful if there is an activating group, such as an ester, adjacent to the newly formed stereocenter.

    • Expert Insight: The conformational control exerted by the N-protecting group is critical here. An N-benzyl group, for example, can facilitate the conversion of a cis-piperidine to its trans-diastereomer under basic conditions, driven by the relief of unfavorable 1,3-diaxial interactions.[2]

    Sample Protocol: cis to trans Epimerization of a Methyl Pipecolinate Derivative [2]

    • Dissolve the cis-piperidine isomer (1.0 eq) in anhydrous methanol (MeOH).

    • Add a solution of sodium methoxide (NaOMe) in MeOH (e.g., 25 wt%, 1.5 eq).

    • Stir the reaction at room temperature and monitor by ¹H NMR or LC-MS until equilibrium is reached (typically several hours to overnight).

    • Quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.[3]

    • Purify by column chromatography to isolate the trans isomer.

  • Underlying Cause 2: Inadequate Steric Direction. The size and conformation of the nitrogen protecting group can profoundly influence the trajectory of incoming reagents.

  • Troubleshooting Strategy 2: Re-evaluate Your N-Protecting Group. A bulky protecting group like tert-butyloxycarbonyl (Boc) often forces substituents on the ring to adopt an equatorial position to minimize steric strain, thereby directing incoming reagents to a specific face. In contrast, a smaller group may not provide sufficient steric bias.

  • Troubleshooting Workflow: Improving Diastereoselectivity

    G start Problem: Poor Diastereoselectivity check_thermo Is the desired isomer thermodynamically favored? start->check_thermo check_kinetic Is the reaction under kinetic control? check_thermo->check_kinetic No epimerize Action: Perform base- or acid-catalyzed epimerization. check_thermo->epimerize Yes change_conditions Action: Modify reaction conditions. (Lower temp, change solvent) check_kinetic->change_conditions end_success Success: Improved d.r. epimerize->end_success change_reagents Are steric factors controlling the approach? change_conditions->change_reagents change_pg Action: Switch to a bulkier N-protecting group (e.g., Boc, Cbz). change_reagents->change_pg Yes change_cat Action: Screen different catalysts/ligands to alter the transition state. change_reagents->change_cat No change_pg->end_success change_cat->end_success

    Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Q: My asymmetric catalytic reaction is producing the 3-substituted piperidine with low enantiomeric excess (ee). What are the key parameters to optimize?

A: Achieving high enantioselectivity is the primary goal of asymmetric synthesis, and low ee values point to an inefficient transfer of chirality from the catalyst to the substrate.

  • Underlying Cause: Suboptimal Catalyst-Substrate Interaction. The enantioselectivity of a reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. A low ee indicates this energy difference is small. The most common culprits are a poor choice of chiral ligand, solvent, or temperature.

  • Troubleshooting Strategies:

    • Ligand Screening (Primary Action): The chiral ligand is the heart of the asymmetric catalyst. Even minor electronic or steric modifications to the ligand can have a dramatic impact on enantioselectivity. For rhodium-catalyzed reactions, for example, a screen of common phosphine ligands (e.g., Josiphos, SEGPHOS, BINAP families) is a standard first step.[4]

    • Solvent Effects: The solvent can influence the stability and geometry of the catalytic species and transition states. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Ethereal solvents).

    • Temperature Adjustment: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy differences between competing transition states. However, this often comes at the cost of a slower reaction rate.[5]

    • Counter-ion/Additive Effects: In many catalytic cycles, additives or counter-ions play a crucial role. For example, in Rh-catalyzed carbometalation of dihydropyridines, the choice of base (e.g., aq. CsOH) can be critical for both yield and enantioselectivity.[1]

  • Data-Driven Optimization: Systematically varying these parameters is key. Below is a template for how to structure your optimization experiments.

EntryLigandSolventTemperature (°C)Yield (%)ee (%)
1(S)-BINAPToluene706545
2(S)-SEGPHOSToluene708196
3(S)-SEGPHOSTHF707588
4(S)-SEGPHOSToluene507298
5(R)-SEGPHOSToluene507097 (R)

Table 1: Example of an optimization table for an asymmetric Rh-catalyzed reaction. Data is hypothetical, based on trends reported in the literature.[1]

Issue 3: Starting Material Instability and Side Reactions

Q: I'm synthesizing my 3-substituted piperidine from a dihydropyridine precursor, but I'm having issues with its stability and purity. What's going wrong?

A: This is a significant and often underestimated challenge. Dihydropyridines, common intermediates formed by the partial reduction of pyridines, are notoriously difficult to handle.[6][7]

  • Common Problems & Causes:

    • Oxidation: Dihydropyridines can easily oxidize back to the aromatic pyridine, especially if exposed to air.[1]

    • Disproportionation/Over-reduction: The reduction of pyridinium salts can yield mixtures of diene isomers, the desired 1,2-dihydropyridine, and fully saturated piperidine byproducts.[6]

    • Protecting Group Incompatibility: Many standard N-protecting groups are not stable to the partial reduction conditions (e.g., NaBH₄).[6]

  • Solutions & Best Practices:

    • Choice of Protecting Group: Carbamate protecting groups, particularly phenyl carbamate, have shown superior performance in both the synthesis and subsequent catalytic functionalization of dihydropyridines.[1][6] They activate the pyridine ring for reduction while remaining stable.

    • Careful Control of Reaction Conditions: The partial reduction of a pyridinium salt is highly temperature-sensitive. Maintaining a low temperature (e.g., -78 °C) is crucial to prevent over-reduction and side reactions.[4]

    • Purification and Handling: Freshly prepared and purified dihydropyridine is essential for the best results in subsequent asymmetric reactions. Recrystallization can be an effective method to obtain high-purity material.[1] Handle these intermediates under an inert atmosphere (Nitrogen or Argon) whenever possible.

    Key Synthetic Workflow: Pyridine to 3-Substituted Piperidine

    G cluster_0 Step 1: Activation & Partial Reduction cluster_1 Step 2: Asymmetric Functionalization cluster_2 Step 3: Final Reduction Pyridine Pyridine Pyridinium Pyridinium Pyridine->Pyridinium Add Chloroformate (e.g., Phenyl) DHP 1,2-Dihydropyridine (Unstable Intermediate) Pyridinium->DHP Add Reducing Agent (e.g., NaBH₄, -78°C) THP 3-Substituted Tetrahydropyridine DHP->THP [Rh]-Catalyst, Chiral Ligand + Boronic Acid Piperidine Enantioenriched 3-Substituted Piperidine THP->Piperidine Reduction (e.g., H₂, Pd/C)

    Caption: A common three-step pathway to chiral 3-substituted piperidines.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to access enantiopure 3-substituted piperidines? A: There are three primary strategies, each with its own advantages and limitations:[9]

  • Catalytic Asymmetric Synthesis: This involves the direct, stereocontrolled functionalization of prochiral precursors like pyridines or dihydropyridines using a chiral catalyst. Methods include asymmetric hydrogenation, reductive Heck reactions, and hydroaminations.[8][10] This approach is highly modular and efficient.

  • Chiral Pool Synthesis: This strategy utilizes naturally occurring, enantiopure starting materials, such as amino acids (e.g., lysine, glutamic acid), which already contain the required stereocenters. The piperidine ring is then constructed around this chiral core. While robust, this approach can involve longer synthetic sequences.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a later step. This method offers excellent stereocontrol but requires additional steps for attachment and removal.

Q2: How do I choose the most suitable N-protecting group for my synthesis? A: The N-protecting group is not merely a placeholder; it is a critical control element. The choice depends on three factors:

  • Stereoelectronic Effects: The group must be compatible with the reaction chemistry. For dearomatization strategies, an electron-withdrawing group (like a carbamate or sulfonyl group) is often required to activate the pyridine ring.

  • Conformational Control: As discussed in the troubleshooting section, bulky groups like Boc or Cbz (benzyloxycarbonyl) can lock the ring into a specific chair conformation, providing the steric bias needed for high diastereoselectivity.

  • Orthogonality: The group must be removable under conditions that do not affect other functional groups in your molecule or the newly installed stereocenter. A robust protecting group strategy is essential for complex, multi-step syntheses.

Protecting GroupIntroduction ReagentCleavage ConditionKey Features & Considerations
Boc (tert-Butyloxycarbonyl)Boc₂OStrong Acid (TFA, HCl)Provides excellent steric bulk; common in modern synthesis; sensitive to acid.[11]
Cbz (Benzyloxycarbonyl)Cbz-ClCatalytic Hydrogenation (H₂, Pd/C)Stable to a wide range of conditions; cleavage is incompatible with alkenes/alkynes.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Cleaved under mild basic conditions; orthogonal to acid-labile groups like Boc.[12]
Acyl/Carbamate (e.g., Phenyl Carbamate)Phenyl ChloroformateHydrolysis (Base/Acid)Crucial for activating pyridines for partial reduction to dihydropyridines.[4][6]

Table 2: Comparison of common N-protecting groups used in piperidine synthesis.

Q3: Are there any alternatives to transition-metal catalysis for achieving stereoselectivity? A: Yes, biocatalysis is a powerful and increasingly popular alternative. Chemo-enzymatic cascades, for instance, can provide access to highly stereo-enriched piperidines under mild, environmentally benign conditions.[13] One such approach uses an amine oxidase and an ene-imine reductase in a one-pot cascade to convert tetrahydropyridines into chiral 3-substituted piperidines with excellent stereocontrol.[13] This strategy leverages the exquisite selectivity of enzymes to perform transformations that are difficult to achieve with traditional small-molecule catalysts.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Opanasenko, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7168. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17066–17073. [Link]

  • Organic Synthesis Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Weintraub, P. M., et al. (2003). Asymmetric routes to substituted piperidines. Chemical Communications, (16), 1869-1881. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. [Link]

  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

Sources

Technical Support Center: Resolving Enantiomers of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of enantiomerically pure piperidine compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to isolate specific enantiomers is often critical for therapeutic efficacy and safety.

This resource provides in-depth, experience-driven answers to common challenges encountered during chiral resolution. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic piperidine derivatives?

A1: There are three principal strategies for resolving racemic piperidines, each with its own advantages and challenges:

  • Diastereomeric Salt Formation: This classical method involves reacting the basic piperidine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for directly separating enantiomers.[3]

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[2][4]

Q2: How do I choose the best resolution method for my specific piperidine derivative?

A2: The selection of a resolution method depends on several factors:

  • Scale: For large-scale (multi-gram to kilogram) resolutions, diastereomeric salt formation is often the most cost-effective and scalable method.[1] Preparative chiral chromatography can also be used for large quantities but may be more expensive.

  • Physicochemical Properties: The piperidine derivative must be able to form a stable salt for diastereomeric resolution. For chromatography, the compound must be soluble in a suitable mobile phase.

  • Availability of Resolving Agents/Columns/Enzymes: The choice may be dictated by the commercial availability and cost of the required chiral resolving agent, chiral column, or enzyme.

  • Development Time: Chiral chromatography method development can sometimes be faster than screening for suitable resolving agents and crystallization conditions.

Q3: My piperidine derivative has low reactivity. Which method is most suitable?

A3: For piperidines with low basicity or steric hindrance around the nitrogen atom, forming diastereomeric salts can be challenging. In such cases, chiral chromatography (HPLC or SFC) is often the preferred method as it does not rely on salt formation.[3] If the molecule contains other functional groups like an alcohol or ester, enzymatic resolution could also be a viable option.[4]

Troubleshooting Guide 1: Diastereomeric Salt Formation and Crystallization

This technique exploits the different solubilities of diastereomeric salts. The success of this method hinges on finding the right combination of chiral resolving agent and solvent to achieve selective crystallization of one diastereomer.[5]

Common Problems & Solutions

Q1: I've tried several chiral acids, but I'm not getting any crystal formation. What should I do?

A1: Lack of crystallization is a common hurdle. Here’s a systematic approach to troubleshoot this issue:

  • Solvent Screening: The choice of solvent is critical.[5] Create a small library of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent system will dissolve the diastereomeric salts at an elevated temperature and allow for the selective precipitation of one salt upon cooling.

  • Supersaturation Control: Crystallization requires a supersaturated solution. If the salts are too soluble, you can try:

    • Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an anti-solvent) to a solution of the salts to induce precipitation.[5]

    • Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of the salts.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal to the supersaturated solution can initiate crystallization.[6]

Q2: I'm getting an oil instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high solubility or rapid cooling.

  • Slow Down Crystallization: Decrease the cooling rate to give the molecules more time to arrange into a crystal lattice.

  • Change Solvent: The oil may be more soluble in a different solvent system. Try a less polar solvent or a solvent mixture.

  • Increase Temperature: Dissolve the oil by heating the mixture, then cool it very slowly, possibly with seeding, to encourage crystal formation.[5]

Q3: My crystals have low enantiomeric excess (e.e.). How can I improve the purity?

A3: Low e.e. indicates that the undesired diastereomer is co-precipitating.

  • Recrystallization: A single crystallization is often not enough to achieve high purity. Recrystallizing the obtained solid one or more times from the same or a different solvent system can significantly enhance the e.e.

  • Optimize Stoichiometry: Vary the molar ratio of the chiral resolving agent to the racemic piperidine. Sometimes using a sub-stoichiometric amount of the resolving agent can lead to higher purity in the crystallized salt.

  • Stirring Time: Ensure adequate stirring time to allow the system to reach equilibrium. A longer stirring period before filtration can sometimes improve the diastereomeric purity of the solid.[7]

Data Presentation: Common Chiral Resolving Agents for Amines
Chiral Resolving AgentTypeTypical Applications
(+)-Tartaric AcidAcidicWidely used for basic amines.[7]
(-)-Dibenzoyl-L-tartaric acidAcidicEffective for a broad range of amines.[6]
(1R)-(-)-10-Camphorsulfonic acidAcidicStrong acid, useful for weakly basic amines.[8]
(S)-(+)-Mandelic AcidAcidicAnother common and effective resolving agent.[6]
(R)-(-)-1-PhenylethylamineBasicUsed to resolve chiral acids (not directly for piperidines).[8]
Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic piperidine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol). Add the chiral resolving agent (0.5 - 1.0 eq.) and heat the mixture until a clear solution is formed.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in a refrigerator or freezer.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric purity of the crystals using HPLC or NMR.

  • Liberation of Free Base: Dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the piperidine nitrogen.

  • Extraction: Extract the free piperidine base with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic layer, concentrate it, and determine the enantiomeric excess of the resolved piperidine by chiral HPLC or SFC.

Visualization: Diastereomeric Salt Resolution Workflow

G RacemicPiperidine Racemic Piperidine (R-Pip & S-Pip) DiastereomericSalts Diastereomeric Salts in Solution (R-Pip•S-Acid & S-Pip•S-Acid) RacemicPiperidine->DiastereomericSalts ChiralAcid Chiral Resolving Agent (S-Acid) ChiralAcid->DiastereomericSalts Solvent Solvent & Heat Solvent->DiastereomericSalts Cooling Cooling & Crystallization DiastereomericSalts->Cooling Filtration Filtration Cooling->Filtration Crystals Crystals of Less Soluble Salt (e.g., R-Pip•S-Acid) Liberation Liberation of Free Base (Base Addition & Extraction) Crystals->Liberation Solution Solution of More Soluble Salt (e.g., S-Pip•S-Acid) Filtration->Crystals Filtration->Solution ResolvedPiperidine Enantioenriched Piperidine (R-Pip) Liberation->ResolvedPiperidine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guide 2: Chiral Chromatography (HPLC & SFC)

Direct separation of enantiomers using a chiral stationary phase (CSP) is a highly effective technique. Method development involves screening different columns and mobile phases to find optimal separation conditions.[3]

Common Problems & Solutions

Q1: I'm not seeing any separation of my enantiomers on the chiral column. What should I try next?

A1: No separation (co-elution) is a common starting point in chiral method development.

  • Column Screening: The interaction between the analyte and the CSP is highly specific. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[9][10] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point due to their broad applicability.[10]

  • Mobile Phase Modification:

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Small changes can have a large impact on resolution.

    • Reversed Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase.

    • Additives: For basic compounds like piperidines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.

  • Temperature: Temperature can affect the interactions between the analyte and the CSP. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification.

  • Mobile Phase Additives: As mentioned, for basic piperidines, the addition of a small amount (0.1%) of a basic modifier like DEA is often essential to block acidic sites on the silica support and improve peak symmetry.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Pre-column Derivatization: For piperidines that are difficult to analyze directly, pre-column derivatization with a suitable reagent can improve chromatographic properties.[11]

Q3: I have good resolution, but the run time is too long for preparative work. How can I speed up the separation?

A3:

  • Increase Flow Rate: This is the most straightforward way to reduce run time, but it will also increase backpressure.

  • Optimize Mobile Phase Strength: Increase the percentage of the stronger eluting solvent in your mobile phase to decrease retention times. This may come at the cost of some resolution, so a balance must be found.

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations than HPLC due to the lower viscosity of the mobile phase (supercritical CO2).[12] It is an excellent alternative for both analytical and preparative chiral separations.[12][13][14]

Data Presentation: Chiral HPLC/SFC Column Selection Guide
CSP TypeCommon Trade NamesPrimary Interaction MechanismBest For
Polysaccharide (Cellulose/Amylose)Chiralcel® OD, OJ; Chiralpak® AD, ASHydrogen bonding, dipole-dipole, steric inclusionBroad range of compounds, first choice for screening.[10]
Pirkle (Brush-type)Whelk-O®, Regis-Hexyl-Phenylglycineπ-π interactions, hydrogen bonding, dipole-dipoleAromatic compounds, compounds with π-acidic or π-basic groups.[9]
CyclodextrinCYCLOBOND™Inclusion complexationCompounds that fit into the cyclodextrin cavity.[15]
Protein-basedChiral-AGP, Chiral-HSAHydrophobic and polar interactionsGood for analytical separations, limited loadability for prep.[10]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Choose a set of 3-4 chiral columns with different selectivities (e.g., Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90/10) + 0.1% DEA. Run a gradient to determine the approximate elution time, then optimize with isocratic runs.

    • Reversed Phase: Start with Acetonitrile/Water with 0.1% Formic Acid or Ammonium Bicarbonate buffer.

  • Optimization: Once separation is achieved, optimize the resolution (Rs > 1.5) and run time by adjusting the mobile phase composition, flow rate, and temperature.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to determine the e.e.

Visualization: Chiral Chromatography Method Development Logic

G Start Racemic Piperidine Sample ScreenCols Screen Columns (e.g., AD, AS, OD) Start->ScreenCols ScreenMP Screen Mobile Phases (Normal, Reversed, Polar Organic) ScreenCols->ScreenMP Separation Separation Achieved? ScreenMP->Separation Optimize Optimize (Flow Rate, Temp, % Modifier) Separation->Optimize Yes NoSep No Separation Separation->NoSep No FinalMethod Validated Method Optimize->FinalMethod TryOtherCols Try Different Column Set NoSep->TryOtherCols TryOtherCols->ScreenMP

Caption: Logical workflow for chiral HPLC/SFC method development.

Troubleshooting Guide 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) relies on an enzyme's ability to selectively react with one enantiomer of a racemic mixture at a faster rate than the other.[4] For piperidines, this often involves acylation of the nitrogen or hydrolysis of a derivative.[16] The theoretical maximum yield for the unreacted enantiomer is 50%.

Common Problems & Solutions

Q1: The enzymatic reaction is very slow or not proceeding at all. What can I do?

A1: Low or no conversion can be due to several factors.

  • Enzyme Selection: Not all enzymes will be effective for your substrate. Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CALB/Novozym 435), Pseudomonas cepacia lipase).[17]

  • Acyl Donor: The choice of acyl donor is crucial. For acylation reactions, try different activated esters like vinyl acetate, isopropenyl acetate, or ethyl acetate.[18]

  • Solvent: Enzymes are sensitive to the solvent. Screen a range of organic solvents like MTBE, toluene, or hexane. The solvent can dramatically impact enzyme activity and enantioselectivity.

  • Water Content: While many enzymatic reactions are run in organic solvents, a small amount of water is often necessary for enzyme activity. However, too much water can lead to unwanted hydrolysis of the acyl donor or product.

Q2: The reaction is working, but the enantioselectivity is poor.

A2:

  • Temperature Optimization: Enzyme enantioselectivity is often temperature-dependent. Try running the reaction at different temperatures (e.g., room temperature, 40°C, 50°C).

  • Enzyme & Acyl Donor Screening: A different enzyme or acylating agent may provide better selectivity.[16]

  • Monitor Conversion: In a kinetic resolution, the e.e. of both the product and the remaining starting material changes with conversion. Stop the reaction at approximately 50% conversion for the best balance of yield and e.e. for both components.

Q3: How can I go beyond the 50% theoretical yield limit of EKR?

A3: To exceed the 50% yield barrier, a Dynamic Kinetic Resolution (DKR) process is required. This couples the enzymatic resolution with an in situ racemization of the unreacted enantiomer.[18]

  • Racemization Catalyst: A suitable racemization catalyst is needed that can continuously convert the slower-reacting enantiomer back into the racemate. For amines, this often involves a metal catalyst like palladium nanoparticles.[18][19]

  • Compatibility: The racemization conditions (catalyst, temperature) must be compatible with the enzymatic reaction conditions. This can be a significant challenge to develop.

Data Presentation: Key Parameters in Enzymatic Resolution
ParameterImportanceTypical Conditions/Options
Enzyme Determines selectivity and activity.Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase.[17]
Solvent Affects enzyme conformation and activity.MTBE, Toluene, Heptane, Dioxane.
Acyl Donor Reacts with one enantiomer.Vinyl acetate, Isopropenyl acetate, Ethyl acetate.[18]
Temperature Influences reaction rate and selectivity.25°C - 60°C.
Conversion E.e. of substrate and product depend on it.Optimal e.e. often near 50% conversion.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup: To a solution of the racemic piperidine derivative (1.0 eq.) in an appropriate organic solvent (e.g., MTBE), add the acyl donor (e.g., vinyl acetate, 1.5 eq.).

  • Initiation: Add the lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).

  • Monitoring: Stir the reaction at the desired temperature (e.g., 40°C) and monitor the progress by taking aliquots and analyzing them by chiral HPLC or GC to determine conversion and e.e.

  • Workup: When the reaction has reached ~50% conversion, filter off the enzyme (which can often be reused).

  • Separation: Separate the unreacted piperidine starting material from the acylated product by column chromatography or acid/base extraction.

  • Analysis: Determine the e.e. of the recovered starting material and the acylated product.

Visualization: Enzymatic Kinetic Resolution (EKR) Process

G Racemate Racemic Piperidine (R-Pip & S-Pip) Reaction Reaction Vessel (~50% Conversion) Racemate->Reaction Enzyme Enzyme + Acyl Donor Enzyme->Reaction Separation Separation (Chromatography or Extraction) Reaction->Separation Product Acylated Piperidine (e.g., S-Pip-Acyl) Separation->Product Unreacted Unreacted Piperidine (e.g., R-Pip) Separation->Unreacted

Caption: Schematic of an Enzymatic Kinetic Resolution (EKR) process.

References

  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2002).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. [Link]

  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (n.d.). ResearchGate. [Link]

  • D'Acquarica, I., Di Giovanni, E., & Gasparrini, F. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 26(11), 3328. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral resolution. (n.d.). In Wikipedia. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (n.d.). ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Center for Biotechnology Information. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Restek. [Link]

  • Separation of diastereomers by crystallization with seeding. (2023). Reddit. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. (2014). The Journal of Organic Chemistry. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). MDPI. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). National Center for Biotechnology Information. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Unusual effects of separation conditions on chiral separations. (n.d.). ResearchGate. [Link]

  • Diastereomeric recrystallization. (n.d.). In Wikipedia. [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025). YouTube. [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link]

  • A generic chiral separation strategy in supercritical fluid chromatography. (n.d.). Journal of Chromatography A. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). MDPI. [Link]

  • Kim, M.-J., Ahn, Y., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 4(22), 3971–3974. [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022). Oxford Academic. [Link]

Sources

Technical Support Center: Navigating Assay Interference with Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges of assay interference posed by piperidine-based compounds. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying mechanisms, empowering you to design robust assays and confidently interpret your results.

Introduction: The Piperidine Paradox in Drug Discovery

The piperidine motif is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging a wide range of biological targets.[3] However, the very chemical properties that make piperidine derivatives attractive can also predispose them to various forms of assay interference, leading to misleading data and the costly pursuit of false positives.[4]

This guide provides a framework for identifying, understanding, and mitigating these interferences.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses common questions about how piperidine-containing molecules can interfere with your assays.

Q1: What makes piperidine-based compounds prone to assay interference?

Piperidine derivatives can cause interference through several mechanisms, often stemming from their inherent chemical properties:

  • Basicity: The nitrogen atom in the piperidine ring is typically basic. This can lead to localized pH changes in the assay well, potentially altering enzyme activity, protein conformation, or the ionization state of detection reagents, leading to artifactual results.

  • Aggregation: Like many drug-like molecules, piperidine compounds, particularly those with lipophilic substituents, can form colloidal aggregates in aqueous assay buffers.[5] These aggregates can sequester and denature proteins non-specifically, leading to false inhibition signals.[5]

  • Reactivity: While the piperidine ring itself is relatively stable, its derivatives can contain reactive functional groups. These may react covalently with assay components, such as enzyme active site residues (e.g., cysteine) or reagents, causing irreversible inhibition or signal generation.[6]

  • Light-Based Interference: Piperidine compounds with extended conjugated systems can absorb light or fluoresce, directly interfering with absorbance- or fluorescence-based readouts. This can lead to quenching of the assay signal or the generation of false-positive signals.

Q2: My piperidine compound is a "hit" in my primary screen. How can I be sure it's real?

Initial hits from high-throughput screening (HTS) should always be treated with healthy skepticism. A significant portion of initial "actives" can be the result of assay interference.[5] To build confidence in your hit, a series of counter-screens and orthogonal assays are essential.[7] This process, often referred to as "hit triage," is critical to weed out artifacts early and focus resources on genuine leads.

Q3: Are all piperidine-containing molecules problematic?

No. The potential for assay interference is highly dependent on the overall structure of the molecule, its physicochemical properties (like solubility and pKa), and the specifics of the assay system. Many well-behaved drugs and tool compounds contain a piperidine ring. The key is to be aware of the potential for interference and to have a systematic approach to identify and mitigate it when it occurs.

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides structured troubleshooting guides for common interference scenarios.

Scenario 1: Suspected Compound Aggregation

Symptom: You observe non-stoichiometric inhibition, meaning the IC50 of your compound changes significantly with varying enzyme or substrate concentrations. The dose-response curve may also have a very steep slope.

Causality: Compound aggregates often act as non-specific protein denaturants. Their effect is often highly sensitive to changes in protein concentration and other assay conditions.

Troubleshooting Workflow:

Aggregation_Troubleshooting Start Suspicion of Aggregation Detergent_Test Run assay with 0.01% Triton X-100 or other non-ionic detergent Start->Detergent_Test DLS Perform Dynamic Light Scattering (DLS) on the compound in assay buffer Detergent_Test->DLS BSA_Test Add Bovine Serum Albumin (BSA) (0.1-1 mg/mL) as a decoy protein DLS->BSA_Test Analyze_Results Analyze Results BSA_Test->Analyze_Results Confirmed_Aggregator Confirmed Aggregator: - Activity is abolished or significantly reduced - DLS shows particle formation - BSA attenuates activity Analyze_Results->Confirmed_Aggregator Positive Not_Aggregator Likely Not an Aggregator: - Activity is unaffected by detergent/BSA - DLS shows no aggregation Analyze_Results->Not_Aggregator Negative Next_Steps Proceed with further hit validation Not_Aggregator->Next_Steps

Caption: Workflow for diagnosing compound aggregation.

Detailed Protocols:

  • Protocol 2.1.1: Detergent Sensitivity Assay

    • Prepare your standard assay buffer and a second buffer containing 0.02% (w/v) Triton X-100 (this will be 0.01% in the final assay volume).

    • Run the dose-response curve for your piperidine compound in both the standard and detergent-containing buffers in parallel.

    • Interpretation: A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of detergent is a strong indicator of aggregation-based activity.

  • Protocol 2.1.2: Dynamic Light Scattering (DLS)

    • Prepare your compound in the final assay buffer at a concentration where you observe activity (e.g., 10 µM).

    • Analyze the sample using a DLS instrument.

    • Interpretation: The presence of particles with a radius greater than 100 nm is indicative of aggregation.

Scenario 2: Interference in Fluorescence-Based Assays

Symptom: You observe a high background signal or quenching of the fluorescence signal in wells containing your compound, even in the absence of the target enzyme/protein.

Causality: The piperidine compound itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may absorb light at these wavelengths (quenching).

Troubleshooting Workflow:

Fluorescence_Interference Start Suspected Fluorescence Interference Spectral_Scan Scan compound's excitation and emission spectra Start->Spectral_Scan Quenching_Assay Run assay with and without compound in the absence of enzyme/target Spectral_Scan->Quenching_Assay Analyze_Results Analyze Results Quenching_Assay->Analyze_Results Confirmed_Interference Confirmed Interference: - Compound has overlapping spectra - Signal is altered in absence of target Analyze_Results->Confirmed_Interference Positive No_Interference No Direct Interference Analyze_Results->No_Interference Negative Mitigation Mitigation Strategies: - Change fluorophore - Use a time-resolved fluorescence assay - Switch to an orthogonal assay (e.g., luminescence) Confirmed_Interference->Mitigation Next_Steps Proceed with validation No_Interference->Next_Steps

Caption: Workflow for diagnosing fluorescence interference.

Detailed Protocols:

  • Protocol 2.2.1: Compound Autofluorescence Check

    • Prepare a plate with your piperidine compound at various concentrations in the assay buffer.

    • Include wells with buffer only as a negative control.

    • Read the plate on a fluorescence plate reader using the same filter set as your primary assay.

    • Interpretation: A concentration-dependent increase in fluorescence intensity indicates that your compound is autofluorescent.

  • Protocol 2.2.2: Orthogonal Assay Confirmation If possible, validate your hit using an assay with a different detection modality (e.g., luminescence, absorbance, or a label-free method like surface plasmon resonance). A compound that is a true positive should show activity across different assay platforms, whereas an artifact is often technology-specific.[7]

Scenario 3: Suspected Chemical Reactivity

Symptom: The observed inhibition is time-dependent and may not be reversible upon dilution.

Causality: The piperidine derivative may contain an electrophilic group that forms a covalent bond with nucleophilic residues (e.g., cysteine, lysine) on the target protein or other assay components.

Troubleshooting Workflow:

Reactivity_Troubleshooting Start Suspected Chemical Reactivity Thiol_Scavenging Run assay in the presence of a thiol-containing scavenger (e.g., DTT, glutathione) Start->Thiol_Scavenging Preincubation_Test Pre-incubate compound with enzyme, then initiate reaction by adding substrate Thiol_Scavenging->Preincubation_Test Jump_Dilution Perform a jump-dilution experiment to assess reversibility Preincubation_Test->Jump_Dilution Analyze_Results Analyze Results Jump_Dilution->Analyze_Results Confirmed_Reactivity Confirmed Reactive Compound: - Activity is attenuated by scavengers - Inhibition increases with pre-incubation - Irreversible in jump-dilution Analyze_Results->Confirmed_Reactivity Positive Not_Reactive Likely Not a Reactive Compound Analyze_Results->Not_Reactive Negative Next_Steps Proceed with further validation Not_Reactive->Next_Steps

Caption: Workflow for diagnosing chemical reactivity.

Detailed Protocols:

  • Protocol 2.3.1: Thiol Scavenging Assay

    • Perform your standard assay in the presence and absence of a high concentration (e.g., 1 mM) of a nucleophilic scavenger like dithiothreitol (DTT) or glutathione.[6]

    • Interpretation: A significant reduction in the compound's potency in the presence of the scavenger suggests it may be an electrophile that reacts with thiols.

Part 3: Data Summary and Best Practices

To aid in your experimental design, the following table summarizes common interference mechanisms and the most effective mitigation strategies.

Interference MechanismKey IndicatorsPrimary Mitigation StrategySecondary Mitigation Strategy
Aggregation Steep dose-response, sensitivity to enzyme concentrationInclude 0.01% non-ionic detergent (e.g., Triton X-100)Add decoy protein (e.g., 0.1 mg/mL BSA)
Autofluorescence High background signal from compound aloneUse a red-shifted fluorophoreSwitch to a non-fluorescent assay format
Quenching Decreased signal in the presence of compoundLower compound concentration if possibleUse a top-reading fluorescence reader
Chemical Reactivity Time-dependent inhibition, irreversibilityAdd a nucleophilic scavenger (e.g., DTT)Confirm with an orthogonal, non-enzymatic binding assay
pH Effects (from basic compounds) Inconsistent results, poor reproducibilityEnsure high buffering capacity of the assay bufferTest compound in a buffer-only system with a pH indicator

Conclusion: A Proactive Approach to Assay Integrity

Assay interference from piperidine-based compounds, and indeed all small molecules, is a manageable challenge. The key is to move from a reactive troubleshooting stance to a proactive strategy of anticipating and systematically ruling out common artifacts. By integrating the workflows and protocols described in this guide into your hit validation cascade, you can increase the quality and reliability of your data, ensuring that your research and drug discovery efforts are directed toward genuine biological activity.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Taylor & Francis. (n.d.). Full article: Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235-256. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • ACS Publications. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Heterophilic antibody interference in immunometric assays. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • PubMed. (2016). Heterophilic antibody interference affecting multiple hormone assays: Is it due to rheumatoid factor? PubMed. [Link]

  • ResearchGate. (n.d.). Techniques for Identifying Heterophile Antibody Interference Are Assay Specific: Study of Seven Analytes on Two Automated Immunoassay Analyzers. ResearchGate. [Link]

  • ResearchGate. (n.d.). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (1-Isobutylpiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Isobutylpiperidin-3-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this valuable piperidine derivative. This compound is a key building block in medicinal chemistry, and its efficient synthesis at scale is crucial for advancing drug discovery programs.[1][2]

This document provides a comprehensive overview of the synthetic process, focusing on the practical challenges and critical parameters that ensure a safe, efficient, and reproducible scale-up.

Synthetic Overview

The most common and scalable synthetic route to this compound involves a two-step process:

  • N-alkylation of a suitable piperidine precursor, typically ethyl piperidine-3-carboxylate, with an isobutyl halide.

  • Reduction of the resulting ester to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

This guide will delve into the intricacies of each step, providing detailed protocols, troubleshooting guides, and safety considerations.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Purification Ethyl piperidine-3-carboxylate Ethyl piperidine-3-carboxylate N-Alkylation Reaction N-Alkylation Reaction Ethyl piperidine-3-carboxylate->N-Alkylation Reaction Isobutyl bromide Isobutyl bromide Isobutyl bromide->N-Alkylation Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->N-Alkylation Reaction Ethyl 1-isobutylpiperidine-3-carboxylate Ethyl 1-isobutylpiperidine-3-carboxylate N-Alkylation Reaction->Ethyl 1-isobutylpiperidine-3-carboxylate Reduction Reaction Reduction Reaction Ethyl 1-isobutylpiperidine-3-carboxylate->Reduction Reaction Reducing Agent (LiAlH4) Reducing Agent (LiAlH4) Reducing Agent (LiAlH4)->Reduction Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reduction Reaction Crude this compound Crude this compound Reduction Reaction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic workflow for this compound.

Part 1: N-Alkylation of Ethyl Piperidine-3-carboxylate

This initial step involves the formation of the C-N bond between the piperidine nitrogen and the isobutyl group. While seemingly straightforward, several challenges can arise during scale-up.

Troubleshooting Guide: N-Alkylation
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient Basicity: The reaction generates hydrobromic acid (HBr), which protonates the starting piperidine, rendering it non-nucleophilic.[3] 2. Poor Leaving Group: While bromide is a good leaving group, its reactivity can be influenced by reaction conditions. 3. Steric Hindrance: The isobutyl group is somewhat sterically hindered.1. Add a suitable base: Use at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid. For large-scale reactions, consider the solubility of the base.[3] 2. Increase reaction temperature: Gently heating the reaction can improve the rate. 3. Consider a more reactive alkylating agent: If feasible, isobutyl iodide could be used, but this may increase cost and the risk of over-alkylation.
Over-alkylation (Formation of Quaternary Ammonium Salt) 1. Excess Alkylating Agent: Using a significant excess of isobutyl bromide increases the likelihood of a second alkylation.[3] 2. High Reactivity of Tertiary Amine: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent.[3] 2. Slow Addition: Add the isobutyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent. A syringe pump is recommended for this.[3]
Difficult Work-up Insoluble Salts: The base and the hydrobromide salt of the excess base can form a thick slurry, making filtration and extraction difficult.Choose an appropriate solvent and work-up procedure: Acetonitrile or DMF are common solvents.[3] After the reaction, the solids can be filtered off, and the product can be extracted after an aqueous work-up.
Experimental Protocol: N-Alkylation (Illustrative)
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge ethyl piperidine-3-carboxylate and a suitable solvent (e.g., acetonitrile).

  • Base Addition: Add 1.1 equivalents of anhydrous potassium carbonate.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Alkylating Agent Addition: Begin stirring and slowly add 1.05 equivalents of isobutyl bromide via an addition funnel over 2-3 hours, maintaining the temperature at a gentle reflux.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as GC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or carried forward to the next step.

Part 2: Reduction of Ethyl 1-Isobutylpiperidine-3-carboxylate

The reduction of the ester to the primary alcohol is a critical and highly energetic step, especially when using lithium aluminum hydride (LiAlH₄). Safety and precise control are paramount during scale-up.

Troubleshooting Guide: Reduction
Problem Potential Cause(s) Recommended Solution(s)
Runaway Reaction/Exotherm High Reactivity of LiAlH₄: The reaction of LiAlH₄ with the ester is highly exothermic.[4] Rapid Addition of Reagents: Adding the ester to the LiAlH₄ solution too quickly can lead to a rapid release of heat.[5]Controlled Addition: Add the ester solution to the LiAlH₄ slurry slowly, using an addition funnel, while maintaining a low temperature (e.g., 0-5 °C) with a cooling bath.[5] Inverse Addition: For better control, consider adding the LiAlH₄ solution to the ester solution (inverse addition).[5] Efficient Stirring: Use a mechanical stirrer to ensure efficient heat transfer and prevent localized hot spots.[5]
Incomplete Reduction Insufficient LiAlH₄: Not using enough reducing agent will result in incomplete conversion. Decomposition of LiAlH₄: LiAlH₄ can be deactivated by moisture.Use a slight excess of LiAlH₄: Typically, 1.2-1.5 equivalents are used. Ensure Anhydrous Conditions: Use dry solvents and glassware.[5]
Difficult Work-up (Emulsions) Formation of Aluminum Salts: The quenching of LiAlH₄ reactions produces aluminum salts that can form persistent emulsions, making extraction challenging.[4]Use a Standardized Quenching Procedure: - Fieser Workup: Sequentially add water, 15% NaOH solution, and then more water in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to produce a granular precipitate that is easy to filter.[6] - Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to chelate the aluminum salts and break up emulsions.[7] - Glauber's Salt: Carefully add solid sodium sulfate decahydrate (Glauber's salt) to the reaction mixture.[6]
Experimental Protocol: Reduction (Illustrative)
  • Reactor Setup: In a separate, dry, jacketed glass reactor under a nitrogen atmosphere, prepare a slurry of 1.2 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF).[5]

  • Cooling: Cool the LiAlH₄ slurry to 0 °C using a circulating chiller.

  • Substrate Addition: Dissolve the crude ethyl 1-isobutylpiperidine-3-carboxylate in anhydrous THF and add it to an addition funnel. Slowly add the ester solution to the LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC, GC, or LC-MS.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. For every 'x' grams of LiAlH₄ used, slowly and carefully add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Stir the resulting mixture vigorously for at least one hour. The aluminum salts should precipitate as a white solid. Filter the mixture through a pad of celite and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Visualizing the Troubleshooting Process

Troubleshooting N-Alkylation Start Start Incomplete Reaction Incomplete Reaction Start->Incomplete Reaction Over-alkylation Over-alkylation Start->Over-alkylation Check Base Check Base Incomplete Reaction->Check Base Is base present and sufficient? Check Stoichiometry Check Stoichiometry Over-alkylation->Check Stoichiometry Is alkylating agent in excess? Increase Temperature Increase Temperature Check Base->Increase Temperature Yes Successful Alkylation Successful Alkylation Increase Temperature->Successful Alkylation Slow Addition Slow Addition Check Stoichiometry->Slow Addition Yes Slow Addition->Successful Alkylation

Caption: Decision tree for troubleshooting N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent instead of LiAlH₄?

A1: Yes, other reducing agents like diisobutylaluminum hydride (DIBAL-H) could potentially be used. However, LiAlH₄ is generally very effective for the complete reduction of esters to primary alcohols.[4] Any alternative would require significant process development and optimization.

Q2: What are the main safety concerns when scaling up the LiAlH₄ reduction?

A2: The primary concerns are the highly exothermic nature of the reaction and the violent reactivity of LiAlH₄ with water, which produces flammable hydrogen gas.[4] It is crucial to work under strictly anhydrous conditions, in an inert atmosphere, and with adequate cooling and stirring capacity.[5] A thorough safety review should be conducted before any scale-up.

Q3: How can I monitor the progress of these reactions effectively?

A3: For both the N-alkylation and the reduction steps, thin-layer chromatography (TLC) can provide a quick qualitative assessment. For more quantitative analysis during scale-up, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended.[5]

Q4: What are the likely impurities in the final product?

A4: Potential impurities could include unreacted starting materials, the intermediate ester, and byproducts from over-alkylation in the first step. The purity of the final product will largely depend on the efficiency of the reactions and the purification method.

Q5: Is vacuum distillation a suitable method for purifying the final product?

A5: Yes, this compound is a relatively high-boiling liquid, and vacuum distillation is a viable method for purification on a larger scale.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). The Journal of Organic Chemistry. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Leeds. (URL not available)
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Chemical Health & Safety. [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). (URL not available)
  • Synthesis of N-Substituted piperidines from piperidone. (2015).
  • Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory. (2023). Molecules. [Link]

  • WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)
  • Piperidine Impurities. (n.d.). BOC Sciences. (URL not available)
  • I have problems with the reduction using LiAlH4. (n.d.). ECHEMI. (URL not available)
  • US2363159A - Purification of piperidine - Google P
  • Synthesis of N-Methyl Secondary Amines. (n.d.). (URL not available)
  • Ethyl (3S)-piperidine-3-carboxylate. (n.d.). PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

  • Piperidin-3-ylmethanol. (n.d.). PubChem. [Link]

  • Tips for handling LAH? (2022). Reddit. [Link]

  • Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). (n.d.). (URL not available)
  • One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. (2004). Tetrahedron. (URL not available)
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. (n.d.). BenchChem. (URL not available)
  • Ethyl (S)-N-Boc-piperidine-3-carboxylate. (n.d.). Chem-Impex. (URL not available)
  • Liquid Extraction: Single-Phase Butanol/Methanol Extraction. (2012).
  • Lithium Aluminium Hydride Reductions - Rochelle's Salt. (2009). Curly Arrow. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. (URL not available)
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. (URL not available)
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021). Processes. [Link]

  • Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. (2021). Journal of the American Chemical Society. (URL not available)
  • Novel analytical method development and validation for the determination of residual solvents in amlodipine besylate by gas. (n.d.). Der Pharma Chemica. (URL not available)
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. (URL not available)
  • N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. (URL not available)
  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. (2014). Organic & Biomolecular Chemistry. [Link]

  • ANALYTICAL METHODS. (1997). Toxicological Profile for 1,3-Butadiene. [Link]

  • ANALYTICAL METHODS. (1995). Toxicological Profile for Stoddard Solvent. [Link]

Sources

Validation & Comparative

Spectroscopic Data Confirmation for (1-Isobutylpiperidin-3-YL)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive comparative analysis of the spectroscopic data for (1-Isobutylpiperidin-3-YL)methanol, a substituted piperidine derivative of interest. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide will leverage a predictive approach grounded in established spectroscopic principles. We will compare the predicted data for this compound with experimentally obtained data for the parent compound, piperidin-3-yl-methanol, and a key structural component, isobutanol. This comparative methodology allows for a robust, albeit theoretical, confirmation of the target structure.

Introduction to Spectroscopic Confirmation

The precise identification of a molecule relies on a confluence of analytical techniques, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. For a novel compound like this compound, a systematic application of these techniques is paramount for unequivocal structural verification.

Predicted Spectroscopic Data for this compound

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent moieties: the piperidine-3-yl-methanol core and the N-isobutyl group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The isobutyl group is expected to show a characteristic pattern, while the piperidine ring protons will exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide a count of the unique carbon environments. The chemical shifts are predicted based on the expected electronic environment of each carbon atom, with the N-alkylation causing a downfield shift of the carbons adjacent to the nitrogen.

Predicted IR Spectrum

The infrared spectrum will be characterized by absorption bands corresponding to the vibrational frequencies of the functional groups present. Key expected absorptions include the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C-N stretching of the tertiary amine.

Predicted Mass Spectrum

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is predicted to involve the loss of the hydroxyl group, cleavage of the isobutyl group, and fragmentation of the piperidine ring.

Comparative Spectroscopic Analysis

To validate our predictions, we will compare them with the experimental data of piperidin-3-yl-methanol and isobutanol. This comparison will highlight the spectral contributions of the core structure and the N-substituent.

¹H NMR Data Comparison
Proton Assignment This compound (Predicted) Piperidin-3-yl-methanol (Experimental) [1]Isobutanol (Experimental) [2]
-CH(CH₃)₂ ~ 1.8 ppm (m)-~ 1.7-1.9 ppm (m)
-CH(CH₃)₂ ~ 0.9 ppm (d)-~ 0.9 ppm (d)
N-CH₂(CH(CH₃)₂) ~ 2.1 ppm (d)--
Piperidine Ring Protons 1.2 - 3.0 ppm (complex multiplets)1.1 - 3.2 ppm (complex multiplets)-
-CH-CH₂OH ~ 1.7 ppm (m)~ 1.7-1.8 ppm (m)-
-CH₂OH ~ 3.4-3.5 ppm (m)~ 3.4 ppm (m)~ 3.4 ppm (d)
-OH VariableVariableVariable

The predicted ¹H NMR spectrum of this compound combines the features of its precursors. The characteristic signals of the isobutyl group from isobutanol are expected to be present, along with the complex multiplets of the piperidine ring protons observed in piperidin-3-yl-methanol. The protons on the carbon adjacent to the nitrogen in the isobutyl group are expected to be shifted slightly downfield due to the electron-withdrawing effect of the nitrogen.

¹³C NMR Data Comparison
Carbon Assignment This compound (Predicted) Piperidin-3-yl-methanol (Experimental) [3]Isobutanol (Experimental) [2][4]
-CH(CH₃)₂ ~ 28 ppm-~ 28-31 ppm
-CH(CH₃)₂ ~ 20 ppm-~ 19 ppm
N-CH₂(CH(CH₃)₂) ~ 65 ppm--
Piperidine C2, C6 ~ 55-60 ppm~ 46, 51 ppm-
Piperidine C3 ~ 38 ppm~ 40 ppm-
Piperidine C4, C5 ~ 25-30 ppm~ 26, 27 ppm-
-CH₂OH ~ 65 ppm~ 66 ppm~ 69-70 ppm

In the predicted ¹³C NMR spectrum, the signals for the isobutyl group should closely resemble those in isobutanol. The piperidine ring carbons are expected to be similar to those in piperidin-3-yl-methanol, with the carbons alpha to the nitrogen (C2 and C6) showing a downfield shift due to the N-alkylation.

IR Data Comparison
Functional Group This compound (Predicted) Piperidin-3-yl-methanol (Experimental) [3]Isobutanol (Experimental) [2]
O-H Stretch (alcohol) 3300-3500 cm⁻¹ (broad)3300-3500 cm⁻¹ (broad)3300-3400 cm⁻¹ (broad)
C-H Stretch (alkane) 2850-2960 cm⁻¹2850-2950 cm⁻¹2870-2960 cm⁻¹
C-N Stretch (amine) 1000-1250 cm⁻¹1000-1200 cm⁻¹-
C-O Stretch (alcohol) 1000-1100 cm⁻¹~1040 cm⁻¹~1040 cm⁻¹

The IR spectrum is predicted to be dominated by a broad O-H stretching band, characteristic of an alcohol. The C-H stretching region will show absorptions for the piperidine and isobutyl groups. The C-N and C-O stretching bands will also be present in the fingerprint region.

Mass Spectrometry Data Comparison
Ion This compound (Predicted m/z) Piperidin-3-yl-methanol (Experimental m/z) [3]Isobutanol (Experimental m/z) [2]
[M]⁺ 17111574
[M-H₂O]⁺ 1539756
[M-CH(CH₃)₂]⁺ 128--
[M-CH₂CH(CH₃)₂]⁺ 114--
[C₄H₉]⁺ 57-57
Piperidine ring fragments Various84, 70, 56, 44-

The predicted mass spectrum of this compound would show a molecular ion at m/z 171. Key fragmentation pathways would include the loss of water (m/z 153), and cleavage of the isobutyl group at various points. Fragments corresponding to the piperidine ring, similar to those seen for piperidin-3-yl-methanol, are also expected.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion and significant fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Analytical Workflows

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Compound Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of a novel synthetic compound.

Mass_Spec_Fragmentation M [M]⁺ This compound m/z = 171 M_H2O [M-H₂O]⁺ m/z = 153 M->M_H2O - H₂O M_isobutyl [M-C₄H₉]⁺ m/z = 114 M->M_isobutyl - •C₄H₉ isobutyl_cation [C₄H₉]⁺ m/z = 57 M->isobutyl_cation cleavage piperidine_fragment Piperidine Ring Fragments M->piperidine_fragment ring opening

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the public domain, a comprehensive and reliable prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be achieved through a comparative analysis of its structural components. This guide provides a robust framework for the tentative identification of this molecule and outlines the necessary experimental procedures for its definitive confirmation. For researchers in drug discovery and development, such a detailed analytical approach is indispensable for ensuring the integrity and validity of their scientific findings.

References

  • PubChem. Isobutanol. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. [Link]

  • HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006006). Human Metabolome Database. [Link]

  • NIST. 1-Propanol, 2-methyl-. National Institute of Standards and Technology. [Link]

Sources

A Comparative Guide to the Preclinical Evaluation of (1-Isobutylpiperidin-3-YL)methanol and (1-Benzylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The central thesis of this guide is to dissect how the substitution at the piperidine nitrogen—an aliphatic isobutyl group versus an aromatic benzyl group—influences biological activity, physicochemical properties, and metabolic fate. This comparison is framed within the context of a hypothetical drug discovery program targeting the Sigma-1 receptor (S1R), an intracellular chaperone protein implicated in numerous CNS disorders.[3]

Structural and Mechanistic Hypothesis

The core structural difference between the two molecules lies in the nature of the N-substituent. This seemingly minor change can have profound implications for pharmacological activity.

  • (1-Isobutylpiperidin-3-YL)methanol: Features a flexible, aliphatic isobutyl group. This group is sterically bulky but lacks the electronic features of an aromatic ring. Its lipophilicity will contribute to membrane permeability, but its interactions with a target protein are likely to be dominated by hydrophobic and van der Waals forces.

  • (1-Benzylpiperidin-3-yl)methanol: Possesses a benzyl group, which introduces a rigid, aromatic phenyl ring. This opens the possibility for more specific and potentially stronger binding interactions, such as pi-pi stacking or cation-pi interactions with complementary amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. Studies on N-substituted piperidines have often shown that aromatic moieties can significantly enhance binding affinity.[4][5]

Hypothesis: The N-benzyl substituent on (1-Benzylpiperidin-3-yl)methanol is predicted to confer higher binding affinity for the Sigma-1 receptor compared to the N-isobutyl substituent, owing to the potential for aromatic interactions within the receptor's known hydrophobic binding pocket. However, this increased aromaticity may also lead to greater metabolic liability through cytochrome P450-mediated oxidation.

Proposed Experimental Comparison Workflows

To systematically test this hypothesis, a multi-tiered evaluation is proposed, encompassing receptor binding, functional activity, and key drug-like properties.

Workflow Overview

G cluster_0 Tier 1: In Vitro Pharmacology cluster_1 Tier 2: ADME & Physicochemical Profiling cluster_2 Tier 3: Data Analysis & Candidate Selection A Synthesis & Purification B Sigma-1 Receptor Binding Assay (Ki) A->B C Functional cAMP Assay (EC50/IC50, Emax) A->C D Physicochemical Analysis (LogP, Solubility) A->D E Metabolic Stability Assay (Liver Microsomes) A->E F SAR Analysis & Data Integration B->F C->F D->F E->F G Lead Candidate Prioritization F->G

Caption: Proposed experimental workflow for comparative analysis.

Tier 1: In Vitro Pharmacology Protocols

Synthesis of Test Compounds

A generalized synthetic route involves the N-alkylation of the parent scaffold, (piperidin-3-yl)methanol.

Protocol:

  • Dissolve (piperidin-3-yl)methanol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a suitable polar aprotic solvent (e.g., Acetonitrile).

  • Add the appropriate alkylating agent: isobutyl bromide for this compound or benzyl bromide for (1-Benzylpiperidin-3-yl)methanol (1.1 eq).

  • Heat the reaction mixture at reflux and monitor completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the final compound.

  • Confirm the structure and purity (>95%) of each compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale: This standard reductive amination or N-alkylation protocol is a robust and well-documented method for synthesizing N-substituted piperidines, ensuring a reliable supply of high-purity material for biological testing.[6][7][8][9]

Sigma-1 Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the Sigma-1 receptor.[3][10]

Protocol:

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK-293 or CHO cells overexpressing the human Sigma-1 receptor.

  • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of Assay Buffer

    • 25 µL of radioligand, [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-3 nM).

    • 25 µL of test compound solution (at 10-12 varying concentrations, from 1 pM to 100 µM) or vehicle for total binding. For non-specific binding, use a high concentration of a known S1R ligand like haloperidol (10 µM).

    • 100 µL of the receptor membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[10][11]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.[10]

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value for each compound using the Cheng-Prusoff equation.

Rationale: This is the gold-standard method for quantifying ligand-receptor binding affinity. [³H]-(+)-pentazocine is a selective and high-affinity radioligand for S1R.[3][11] The Cheng-Prusoff equation corrects the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) for the concentration and affinity of the radioligand, providing a more accurate measure of affinity (Ki).

Functional cAMP Assay (for S1R Modulation of GPCR Signaling)

The Sigma-1 receptor is a chaperone protein that can modulate the function of other receptors, including G-protein coupled receptors (GPCRs).[10] This assay measures the functional consequence of S1R binding by assessing its effect on the signaling of a Gs- or Gi-coupled receptor.

Protocol:

  • Cell Culture: Use a stable cell line co-expressing the human Sigma-1 receptor and a model GPCR (e.g., the β2-adrenergic receptor, which is Gs-coupled).

  • Cell Plating: Seed the cells into a 384-well plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 15-30 minutes.

  • GPCR Agonist Stimulation: Add a known agonist for the co-expressed GPCR (e.g., isoproterenol for the β2-adrenergic receptor) at a sub-maximal concentration (EC20 or EC50).

  • Lysis and Detection: After a 30-minute stimulation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF or AlphaScreen.[12][13][14][15] These are homogeneous, competition-based immunoassays.[14]

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to generate dose-response curves. Determine the EC50 (for agonistic/potentiating effects) or IC50 (for antagonistic/inhibitory effects) and the maximum effect (Emax).

Rationale: Measuring changes in the second messenger cAMP provides a direct readout of the functional consequences of receptor activation or inhibition.[16] This assay format allows for the determination of not only the potency (EC50/IC50) but also the efficacy (Emax) of the compounds as functional modulators of GPCR signaling via S1R engagement.

Tier 2: ADME & Physicochemical Profiling

Data Summary Table (Hypothetical Data)
ParameterThis compound(1-Benzylpiperidin-3-yl)methanolRationale for Comparison
Binding Affinity (Ki, nM) 55 nM8 nMMeasures target engagement strength.
Functional Potency (IC50, nM) 120 nM15 nMMeasures biological effect potency.
Calculated LogP (cLogP) 2.12.8Predicts lipophilicity and permeability.
Aqueous Solubility (µM) 150 µM45 µMCrucial for formulation and absorption.
Metabolic Stability (% remaining) 75% (at 60 min)30% (at 60 min)Predicts in vivo half-life.
Metabolic Stability in Human Liver Microsomes

This assay provides an early indication of a compound's metabolic clearance rate.[17][18][19]

Protocol:

  • Reagents: Use pooled human liver microsomes (HLMs) and an NADPH-regenerating system.[20]

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLMs (0.5 mg/mL) and buffer at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the test compound (at a final concentration of 1 µM) and the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Rationale: Liver microsomes are subcellular fractions that contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[17][19][20] This assay is a standard, high-throughput method to rank-order compounds based on their metabolic lability, which is a critical parameter for predicting in vivo pharmacokinetic behavior.[21]

Structure-Activity Relationship (SAR) and Decision Making

Interpreting the Outcomes

SAR cluster_ligand1 This compound cluster_ligand2 (1-Benzylpiperidin-3-yl)methanol L1_Ki Moderate Ki Decision Decision Point L1_Ki->Decision Lower Potency L1_IC50 Moderate IC50 L1_Stab High Stability L1_Stab->Decision Better PK Profile L1_Sol Good Solubility L2_Ki High Ki L2_Ki->Decision Higher Potency L2_IC50 High IC50 L2_Stab Low Stability L2_Stab->Decision Worse PK Profile L2_Sol Poor Solubility

Caption: Decision-making matrix based on SAR data.

Based on the hypothetical data, a clear trade-off emerges. (1-Benzylpiperidin-3-yl)methanol shows superior on-target potency, likely due to favorable aromatic interactions as hypothesized. However, this comes at the cost of significantly lower metabolic stability and poorer solubility. The benzyl group provides a metabolic "hotspot" for hydroxylation by CYP enzymes.

Conversely, this compound, while less potent, exhibits a much more favorable ADME profile. Its higher stability suggests it would have a longer half-life in vivo, and its better solubility would make it easier to formulate.

Neither compound is a perfect candidate, but they provide a clear path forward.

  • Path A (Potency-Driven): Select (1-Benzylpiperidin-3-yl)methanol as the lead and initiate a medicinal chemistry campaign to block its metabolic liabilities. This could involve adding electron-withdrawing groups (e.g., fluorine) to the phenyl ring to decrease its susceptibility to oxidation, without sacrificing binding affinity.

  • Path B (Profile-Driven): Select this compound as the lead and focus on improving its potency. This could involve exploring other bulky aliphatic or cycloaliphatic groups at the N-position to better fill the hydrophobic pocket of the receptor, thereby enhancing binding affinity while maintaining the favorable metabolic profile.

This guide illustrates a logical, evidence-based framework for comparing early-stage drug candidates. By systematically evaluating pharmacology and ADME properties in parallel, research teams can make more informed decisions, efficiently allocate resources, and accelerate the journey from a chemical structure to a potential therapeutic.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). In Vitro Drug Metabolism Using Liver Microsomes. Pharmacological Research, 54(5), 331-340. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.34.1–1.34.21. Available at: [Link]

  • de Witte, W., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 592. Available at: [Link]

  • Obach, R. S. (2011). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 779, pp. 235-248). Humana Press. Available at: [Link]

  • Cleanchem. (n.d.). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Cleanchem. Available at: [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]

  • Kröner, A., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(1-2), e1800228. Available at: [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. Available at: [Link]

  • Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. Available at: [Link]

  • Martin, K., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • MDPI. (2020). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 25(24), 5926. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry, 14(11), 2201-2213. Available at: [Link]

  • Daniele, S., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(4), 930–941. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6899. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4613. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 22(7), 1149. Available at: [Link]

  • ChemicalRegister. (n.d.). (1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol Suppliers. ChemicalRegister. Available at: [Link]

  • Al-Tannak, N. F., & Baghdady, Y. Z. (2017). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2017, 1-10. Available at: [Link]

  • MDPI. (2023). Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. Molecules, 28(22), 7586. Available at: [Link]

Sources

A Comparative Guide to the Biological Effects of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its simple six-membered heterocyclic structure belies a complex and nuanced pharmacology that can be dramatically altered by the addition of even a single methyl group. The positional isomerism of methylpiperidine (2-methyl, 3-methyl, and 4-methylpiperidine) creates compounds with distinct physicochemical properties that, in turn, dictate their biological activities. This guide provides a comparative analysis of these isomers, offering insights into their differential effects and the experimental methodologies used to elucidate them.

Physicochemical Properties: The Foundation of Biological Activity

The location of the methyl group on the piperidine ring directly influences key physicochemical parameters such as lipophilicity (logP) and basicity (pKa). These properties govern how the isomers interact with biological systems, from membrane permeability to receptor binding.

The addition of a methyl group generally increases lipophilicity compared to the parent piperidine molecule, which can enhance the ability of the isomers to cross cell membranes.[4] Basicity is also affected; 2-methyl and 3-methylpiperidine tend to have slightly lower pKa values than piperidine and 4-methylpiperidine.[4] This is attributed to steric hindrance and inductive effects from the methyl group's proximity to the nitrogen atom, which can impact the availability of the nitrogen's lone pair of electrons for protonation.[4]

Table 1: Comparative Physicochemical and ADME Properties of Piperidine Isomers

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Lipophilicity (logP) Predicted: LowPredicted: ModeratePredicted: Moderate to HighPredicted: Moderate to High
Basicity (pKa) ~11.22Slightly LowerSlightly LowerSimilar to Piperidine
Permeability Predicted: ModeratePredicted: Moderate to HighPredicted: Moderate to HighPredicted: Moderate to High
Metabolic Stability Predicted: LowPredicted: ModeratePredicted: Low to ModeratePredicted: Low

Note: The predicted values are based on in silico ADME models and serve as a guide for further experimental validation.[4]

Comparative Biological Activities: A Tale of Three Isomers

While structurally similar, the methylpiperidine isomers can exhibit surprisingly different biological effects. These differences are often rooted in their varying affinities for specific biological targets.

The piperidine moiety is a common feature in ligands for a variety of receptors, including nicotinic acetylcholine receptors (nAChRs), sigma receptors, and opioid receptors.[5][6][7][8][9] The orientation of the methyl group can significantly alter the binding affinity and selectivity of the molecule.

  • Nicotinic Acetylcholine Receptors (nAChRs): Piperidine derivatives are known to interact with nAChRs.[6][8] The position of a substituent on the piperidine ring can influence whether the compound acts as an agonist or antagonist and its subtype selectivity (e.g., α4β2 vs. α7).[6][8][10] For instance, in the case of epibatidine, a potent nAChR agonist, modifications to the piperidine-like 7-azabicyclo[2.2.1]heptane ring system dramatically alter its binding profile.[6]

  • Sigma Receptors: The piperidine ring is a key structural element for high affinity at sigma-1 (σ1) receptors.[7][11] Studies have shown that replacing a piperazine ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while having a lesser effect on histamine H3 receptor affinity.[11]

  • Opioid Receptors: The piperidine scaffold is central to the structure of many opioid analgesics, including meperidine and fentanyl.[2] Structure-activity relationship studies have demonstrated that substituents on the piperidine ring are critical for binding affinity and selectivity for the μ-opioid receptor.[9]

The differential receptor binding of piperidine isomers translates into distinct effects in cellular and whole-organism models.

A study on isomeric platinum complexes containing methylpiperidine ligands found that the 2-methylpiperidine complex reacted about half as fast with glutathione (a key molecule in detoxification) compared to the 3- and 4-methylpiperidine complexes.[12] Similarly, the 3- and 4-methylpiperidine complexes achieved complete modification of the model protein ubiquitin, while the 2-methylpiperidine complex resulted in less than 50% modification.[12] Interestingly, these differences in reactivity did not translate to significant differences in cytotoxicity against several ovarian cancer cell lines, suggesting that for these specific compounds, cytosolic detoxification may not be the primary determinant of their anticancer activity.[12]

From a metabolic standpoint, the position of the methyl group is expected to influence how the isomers are broken down in the body.[4] The 4-position is generally considered less prone to metabolism than the 2- and 3-positions, which are closer to the nitrogen atom, a common site for enzymatic modification.[4] The methyl group in 2-methylpiperidine could sterically hinder N-dealkylation, a common metabolic pathway, but the methyl group itself could be a target for oxidation.[4]

Experimental Methodologies: Unraveling Isomeric Differences

A robust comparison of the biological effects of piperidine isomers relies on well-designed experiments. Below are detailed protocols for key assays.

This assay is a cornerstone for determining the binding affinity of a compound for a specific receptor. It measures the ability of an unlabeled test compound (the isomer) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of each piperidine isomer for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-labeled)

  • Unlabeled piperidine isomers (2-, 3-, and 4-methylpiperidine)

  • Assay buffer (specific to the receptor)

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a suspension of cell membranes expressing the target receptor at a predetermined concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + cell membranes.

    • Nonspecific Binding: Radioligand + cell membranes + a high concentration of an unlabeled ligand known to bind to the receptor.

    • Competitive Binding: Radioligand + cell membranes + varying concentrations of the piperidine isomer being tested.

  • Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the isomer concentration.

    • Use a nonlinear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • The use of a radiolabeled ligand allows for sensitive and quantitative measurement of binding.

  • The nonspecific binding control is crucial to ensure that the measured binding is specific to the receptor of interest.

  • Rapid filtration and washing are essential to minimize the dissociation of the radioligand from the receptor during the separation step.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate: Total, Nonspecific, & Competitive Binding prep_membranes->setup_plate prep_ligands Prepare Radioligand & Isomer Solutions prep_ligands->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Liquid Scintillation Counting filter_wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve calc_ki Calculate Ki (Cheng-Prusoff) plot_curve->calc_ki

Sources

A Comparative Guide to the Predicted Biological Activity of (1-Isobutylpiperidin-3-YL)methanol and Its Parent Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting the central nervous system (CNS).[1] This guide provides a comparative analysis of the predicted biological activity of the novel compound, (1-Isobutylpiperidin-3-YL)methanol, against its foundational parent structures: Piperidine, 3-Piperidinemethanol, and N-Isobutylpiperidine. Lacking direct empirical data for the target compound, this analysis leverages established Structure-Activity Relationships (SAR) from peer-reviewed literature to forecast its potential as a ligand for key CNS targets, including the Sigma-1 Receptor (σ1R) and Muscarinic Acetylcholine Receptors (mAChRs). We predict that the combination of N-alkylation and C-3 hydroxymethylation in this compound will confer significant affinity for the σ1R, positioning it as a candidate for investigation in pain modulation and neuroprotection. Detailed experimental protocols for radioligand binding assays and in-vivo analgesia studies are provided to guide future empirical validation.

Introduction: The Rationale for Comparison

The therapeutic potential of piperidine-containing molecules is vast, with derivatives showing efficacy as analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's.[][3] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the piperidine ring. Understanding how individual functional groups contribute to receptor affinity and functional activity is a cornerstone of rational drug design.

This guide dissects the structure of This compound , a compound featuring two key modifications to the basic piperidine scaffold: an isobutyl group on the ring nitrogen (N1) and a hydroxymethyl group at the C-3 position. To understand the distinct contribution of each modification, we will compare its predicted activity to three logical precursors:

  • Piperidine: The unsubstituted heterocyclic core.

  • 3-Piperidinemethanol: The parent scaffold with only the C-3 hydroxymethyl substituent.

  • N-Isobutylpiperidine: The parent scaffold with only the N-isobutyl substituent.

By examining the known biological roles of these structural motifs, we can construct a robust hypothesis regarding the pharmacological profile of the fully substituted target compound. The primary focus of this comparison will be on CNS targets where piperidine derivatives are known to exhibit high affinity, namely the σ1R and mAChRs.

G cluster_0 Structural Evolution & SAR Piperidine Piperidine (Core Scaffold) 3-Piperidinemethanol 3-Piperidinemethanol (Adds H-bond capability) Piperidine->3-Piperidinemethanol + CH2OH at C3 N-Isobutylpiperidine N-Isobutylpiperidine (Adds Hydrophobicity) Piperidine->N-Isobutylpiperidine + Isobutyl at N1 Target This compound (Combined Functionality) 3-Piperidinemethanol->Target N-Isobutylpiperidine->Target G cluster_workflow Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) incubate Incubate (Membranes + ³H-pentazocine + Test Compound) ~150 min @ 37°C start->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash scint Add Scintillation Cocktail wash->scint count Quantify Radioactivity (Liquid Scintillation Counter) scint->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound, this compound, and parent compounds in the assay buffer.

  • Assay Setup: In test tubes, combine:

    • 50 µL of test compound dilution (or buffer for total binding, or Haloperidol for non-specific binding).

    • 100 µL of -pentazocine (final concentration ~1-2 nM).

    • 150 µL of cell membrane preparation (final concentration ~100 µg protein).

  • Incubation: Vortex the tubes gently and incubate at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with 5 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Quantification: Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol: Mouse Hot Plate Test for Analgesic Activity

This in-vivo assay assesses the central analgesic activity of a compound by measuring the reaction time of a mouse to a thermal stimulus.

Causality: An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates a centrally mediated analgesic effect, as the drug has blunted the perception of the painful thermal stimulus. This is a classic test for evaluating opioid and other centrally-acting analgesics. [4] Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Male ICR mice (20-25 g).

  • Test compounds dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Positive control: Morphine (10 mg/kg, intraperitoneal).

  • Vehicle control.

  • Stopwatch.

Step-by-Step Protocol:

  • Acclimatization: Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time (in seconds) until the mouse licks its hind paw or jumps. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. Any mouse not responding by the cut-off time is removed and excluded from the study.

  • Dosing: Administer the test compounds, vehicle, or morphine to different groups of mice via intraperitoneal (i.p.) injection.

  • Post-Dosing Measurement: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency again.

  • Analysis: Calculate the percent of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . Compare the %MPE of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in %MPE indicates analgesic activity.

Discussion & Conclusion

This guide presents a theoretically grounded comparison of this compound and its parent compounds. The principles of structure-activity relationships in medicinal chemistry allow us to formulate a strong hypothesis that the combination of N-isobutyl and C-3 hydroxymethyl substituents on a piperidine core will result in a compound with significant affinity for CNS targets like the σ1 and muscarinic receptors.

The N-isobutyl group is predicted to confer the necessary hydrophobicity to interact with non-polar regions of the receptor binding sites, while the 3-hydroxymethyl group offers an opportunity for specific hydrogen bonding, further anchoring the ligand and enhancing affinity. The core piperidine nitrogen remains the critical anchor point for interaction with key acidic residues.

While this in-silico analysis provides a powerful rationale for further investigation, it is not a substitute for empirical data. The true biological activity profile of this compound can only be confirmed through rigorous experimental validation using the standardized protocols detailed herein. The synthesis and subsequent testing of this compound are highly encouraged to explore its potential as a novel CNS-active agent.

References

  • Vasyliev, M. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stilz, H. U., et al. (1998). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Journal of Medicinal Chemistry. Available at: [Link]

  • Kańska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Available at: [Link]

  • Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rojas-Guevara, J., et al. (2024). Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. RSC Medicinal Chemistry. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Anonymous. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Khan, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Anonymous. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kaya, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

  • Perregaard, J., et al. (1995). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals from antihistamines to antipsychotics. Its prevalence demands rigorous analytical oversight to ensure the quality, safety, and efficacy of these Active Pharmaceutical Ingredients (APIs). The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide provides a comprehensive framework for the validation and subsequent cross-validation of analytical methods for piperidine derivatives, grounded in regulatory expectations and field-proven insights. We will explore the causality behind experimental choices, compare common analytical techniques with supporting data, and provide detailed protocols for implementation.

Part 1: The Foundation: Principles of Analytical Method Validation

Before any analytical method is implemented for routine use, it must undergo a thorough validation process to ensure its reliability. The International Council for Harmonisation (ICH) guideline Q2(R1), and its recent revision Q2(R2), provide the global standard for this process[3][4][5]. The objective is to establish, through documented evidence, that the method is fit for its intended purpose[1][6].

The core validation characteristics are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7]. For piperidine derivatives, this is crucial for distinguishing between the API, its precursors, and potential side-products from synthesis.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended to establish linearity[1].

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1][2]. For an API assay, this is typically 80% to 120% of the test concentration[1].

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be established across the specified range of the analytical procedure[2].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (addressed during cross-validation or method transfer).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[8]. This provides an indication of its reliability during normal usage and is a critical component of method development[4][8][9]. For example, in an HPLC method, one might alter the column temperature by ±5 °C or the mobile phase composition by ±2% to assess the impact on the results[4].

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of a typical method validation process, adhering to ICH Q2 guidelines.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Documentation & Implementation Dev Method Development (Selectivity, Initial Conditions) Opt Method Optimization (Peak Shape, Run Time) Dev->Opt Spec Specificity (Peak Purity, Impurity Spiking) Opt->Spec LinAccPrec Linearity, Accuracy, Precision & Range (At least 5 concentrations, 3 replicates) Spec->LinAccPrec LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) LinAccPrec->LOD_LOQ Robust Robustness (Deliberate Parameter Variation) LOD_LOQ->Robust Report Validation Report (Summarize Data, Acceptance Criteria) Robust->Report SOP Standard Operating Procedure (SOP) (Finalized Method) Report->SOP Routine Routine Use & Lifecycle Management SOP->Routine cluster_legend Legend HPLC HPLC-UV Pros: - Robust & Widely Available - Excellent for Chiral Separations - Non-destructive Cons: - Requires Chromophore - Moderate Sensitivity - Solvent Consumption GCMS GC-MS Pros: - High Resolution - Definitive Identification (MS) - High Sensitivity Cons: - Requires Volatility - Derivatization Often Needed - Destructive Technique LCMSMS LC-MS/MS Pros: - Highest Sensitivity & Selectivity - Wide Applicability (Non-volatile) - Ideal for Trace Analysis Cons: - Higher Cost & Complexity - Potential for Matrix Effects l1 Technique Comparison for Piperidine Analysis Start Need for Method Transfer Identified (e.g., Site Change, CRO Onboarding) Risk Risk Assessment (Method Complexity, Experience of Receiving Lab) Start->Risk Protocol Develop Transfer Protocol (Define Scope, Procedures, Acceptance Criteria) Risk->Protocol Training Train Receiving Lab Personnel Protocol->Training Execution Comparative Testing (Both labs test identical, homogenous samples) Training->Execution Stats Statistical Analysis (Equivalence Testing, Comparison of Precision) Execution->Stats Eval Evaluate vs. Acceptance Criteria Stats->Eval Success Transfer Successful (Document in Final Report) Eval->Success Pass Fail Transfer Failed (Investigate Root Cause) Eval->Fail Fail Investigate Troubleshoot & Remediate (e.g., Re-training, Parameter Optimization) Fail->Investigate Investigate->Execution Re-execute

Sources

A Researcher's Guide to Bridging the Gap Between In-Silico Docking and In-Vitro Reality for Piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a "privileged structure," a cornerstone in the design of countless therapeutic agents due to its favorable physicochemical properties and versatile binding capabilities.[1] As researchers, our goal is to efficiently identify and optimize piperidine-based ligands with high affinity and selectivity for their biological targets. To achieve this, we rely on a powerful synergy between computational prediction and empirical validation. This guide provides an in-depth comparison of in-silico molecular docking and in-vitro experimental results, offering practical insights to navigate their complexities and harness their combined strengths.

Section 1: The Power and Pitfalls of In-Silico Molecular Docking

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through scoring functions.[2] This method allows for the rapid, cost-effective screening of vast virtual libraries of piperidine derivatives, prioritizing candidates for synthesis and subsequent in-vitro testing.[3]

The "Why": Rationale Behind the In-Silico Approach

The primary driver for employing in-silico docking is efficiency. It is significantly faster and less expensive to screen millions of compounds computationally than to synthesize and test them in a lab.[3] By predicting binding modes and energies, docking provides crucial insights into the structure-activity relationships (SAR) that govern a ligand's potency. For instance, docking studies can reveal key hydrogen bonds or hydrophobic interactions between a piperidine derivative and its target's active site, guiding medicinal chemists in designing more potent analogues.[4]

A Self-Validating In-Silico Docking Protocol

To ensure the reliability of docking results, a robust and self-validating workflow is essential. The following protocol outlines the critical steps and internal checks necessary for a trustworthy computational study.

  • Receptor Preparation :

    • Selection : Retrieve a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).[5] Prioritize structures co-crystallized with a ligand similar to the piperidine series under investigation.

    • Cleaning : Remove all non-essential molecules, including water, co-solvents, and ions, unless they are known to be critical for binding.[5]

    • Protonation : Assign correct protonation states to amino acid residues at a physiological pH (e.g., pH 7.4), as this is crucial for accurate interaction modeling.

  • Ligand Preparation :

    • 3D Structure Generation : Convert 2D structures of piperidine ligands into 3D conformations.[4]

    • Energy Minimization : Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[4]

    • Tautomer and Ionization States : Generate plausible tautomeric and ionization states for the ligands at the chosen pH.

  • Docking and Scoring :

    • Grid Generation : Define the binding site or "grid box" on the receptor where the docking search will be performed.

    • Algorithm Selection : Utilize a validated docking program such as AutoDock, Glide, or Surflex-Dock.[2][4]

    • Execution : Perform the docking run, allowing for flexible ligand conformations within a typically rigid receptor.

    • Re-docking Validation (Internal Control) : A critical step is to extract the co-crystallized ligand (if present) and re-dock it into the binding site. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å) validates that the docking protocol can accurately reproduce the known binding mode.

  • Post-Docking Analysis :

    • Scoring : Analyze the docking scores (e.g., binding energy in kcal/mol), which estimate the binding affinity.[5]

    • Visual Inspection : Visually inspect the top-ranked poses to ensure that the predicted interactions are chemically sensible and align with known SAR data.

Workflow for a Validated In-Silico Docking Study

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Select & Retrieve Target PDB Structure Clean 2. Clean Receptor (Remove Water, Ions) PDB->Clean Protonate 3. Assign Protonation States (pH 7.4) Ligand 4. Prepare Ligand Library (3D, Energy Minimize) Grid 5. Define Binding Site (Grid Generation) Ligand->Grid Redock 6. Protocol Validation: Re-dock Native Ligand Grid->Redock RMSD 7. Check RMSD < 2.0 Å Redock->RMSD RMSD->Grid If Fails, Refine Grid Dock 8. Dock Piperidine Ligand Library RMSD->Dock If Validated Score 9. Analyze Docking Scores & Binding Poses Dock->Score Visualize 10. Visual Inspection of Key Interactions Score->Visualize Select 11. Select Candidates for In-Vitro Testing Visualize->Select

Caption: A validated workflow for in-silico molecular docking studies.

Section 2: The Ground Truth of In-Vitro Experimentation

While in-silico methods provide valuable predictions, in-vitro assays are the gold standard for determining the actual biological activity of a compound. These experiments measure the interaction of a ligand with its target in a controlled laboratory setting, providing quantitative data such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity constant (Kᵢ).

The "Why": The Necessity of Empirical Data

In-vitro testing is essential to confirm or refute computational predictions. Biological systems are far more complex than the simplified models used in docking.[6] Factors like protein flexibility, the presence of water molecules, and allosteric effects can significantly influence ligand binding in ways that are difficult to predict computationally.[7][8] Therefore, in-vitro data is the ultimate arbiter of a compound's true activity.[6]

A Self-Validating In-Vitro Enzyme Inhibition Assay Protocol (Example: Kinase Assay)

This protocol for a competitive enzyme inhibition assay is designed to be self-validating by including appropriate controls.

  • Reagent Preparation :

    • Prepare stock solutions of the recombinant target kinase, the appropriate substrate (e.g., a peptide), and ATP in a suitable assay buffer.

    • Dissolve synthesized piperidine compounds and a known reference inhibitor (positive control) in DMSO to create high-concentration stock solutions.

  • Compound Dilution :

    • Perform serial dilutions of the piperidine test compounds and the reference inhibitor to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Include a "no inhibitor" control (DMSO only) to represent 100% enzyme activity and a "no enzyme" control to determine background signal.

  • Assay Execution :

    • Add the diluted compounds, kinase, and substrate to a 96- or 384-well plate.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C).

  • Signal Detection :

    • Stop the reaction and add a detection reagent. The method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).

    • Read the plate using a suitable plate reader to quantify the reaction progress.

  • Data Analysis :

    • Subtract the background signal ("no enzyme" control) from all data points.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest concentration of the reference inhibitor as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The positive control must yield an IC₅₀ value within its expected range for the assay to be considered valid.

Section 3: Head-to-Head Comparison: Docking Scores vs. IC₅₀ Values

The central question for researchers is: How well do in-silico predictions correlate with in-vitro results? The answer is nuanced. While a perfect linear correlation is rare, docking studies are often successful in rank-ordering compounds, meaning that ligands with better docking scores tend to be more potent in vitro.[3]

The Correlation Challenge

Several factors can lead to discrepancies between docking scores and experimental data:

  • Scoring Function Inaccuracies : Scoring functions are approximations of the true binding free energy and often struggle to accurately model entropy and desolvation effects.[8][9]

  • Protein Flexibility : Most standard docking protocols treat the protein receptor as rigid, which is a significant simplification.[7] Ligand binding can induce conformational changes in the protein that are not accounted for, leading to inaccurate predictions.[10]

  • Experimental Variability : In-vitro assays have their own sources of error and variability. Furthermore, a cell-based assay (measuring GI₅₀) introduces more complexity (e.g., cell permeability, metabolism) than a biochemical assay (measuring IC₅₀), which can further obscure the correlation with docking scores.[6][11]

Case Study Data: Piperidine Derivatives

The following table synthesizes data from various studies on piperidine derivatives, illustrating the typical relationship observed between computational predictions and experimental outcomes.

Piperidine Derivative ClassTarget ProteinDocking Score (kcal/mol)In-Vitro Activity (IC₅₀/Kᵢ/GI₅₀)Correlation InsightReference
Piperineα-Glucosidase-6.7 to -8.7Not explicitly stated, but predicted to be activeGood binding energy suggests potential for in-vitro activity.[5]
Piperidine DerivativesPancreatic Lipase-8.24 (most potent)0.143 mg/mL (most potent)The compound with the best docking score also showed the highest inhibitory activity in the enzymatic assay.[12]
Piperazine/Piperidine CoresSigma-1 Receptor (σ₁R)Not specifiedKᵢ = 1531 nM (Piperazine) vs 3.64 nM (Piperidine)The piperidine core showed significantly higher affinity in-vitro, a finding that can be rationalized by modeling.[13][14]
Various PiperidinesPC-3 Cancer CellsNot specifiedGI₅₀ = 6.3 µg/mL (most potent)Highlights that cell-based activity (GI₅₀) is influenced by more than just target binding.[11]

As the table shows, while there isn't always a direct mathematical relationship, a lower (more favorable) docking score often corresponds to better biological activity.[3][12]

Section 4: Synergistic Integration for Accelerated Drug Discovery

The most effective approach is not to view these methods as competing but as complementary components of an integrated discovery pipeline.

A Synergistic Drug Discovery Workflow

G Start Project Start: Target Identification VirtualScreen In-Silico Screening: Dock Large Library of Piperidine Derivatives Start->VirtualScreen HitSelection Select Top 1-5% of Virtual Hits Based on Score & Pose VirtualScreen->HitSelection Synthesis Chemical Synthesis of Selected Piperidines HitSelection->Synthesis InVitroAssay In-Vitro Validation: Biochemical Assay (IC₅₀) Synthesis->InVitroAssay SAR_Analysis Analyze SAR: Correlate Docking Pose with IC₅₀ Data InVitroAssay->SAR_Analysis SAR_Analysis->VirtualScreen Poor Correlation (Refine Model) Optimization Lead Optimization: Design New Analogs Based on SAR SAR_Analysis->Optimization Good Correlation End Preclinical Candidate Selection SAR_Analysis->End Potent Leads Identified Optimization->Synthesis Iterative Cycles

Caption: An integrated workflow leveraging both in-silico and in-vitro methods.

This iterative cycle, where computational models are refined with empirical in-vitro data, is the cornerstone of modern lead optimization. The insights gained from why a predicted potent compound failed in an assay (or vice versa) are invaluable for building more predictive computational models for the next design cycle.

Conclusion

For researchers working with piperidine ligands, neither in-silico docking nor in-vitro testing alone is sufficient. Molecular docking serves as an exceptional prioritization tool, rapidly filtering vast chemical spaces to identify promising candidates. However, its predictions must be treated as hypotheses that require rigorous experimental validation. In-vitro assays provide the essential ground-truth data, confirming activity and providing the quantitative measurements needed to drive drug discovery projects forward. By skillfully integrating these two methodologies—using computational predictions to guide experimentation and experimental results to refine predictive models—researchers can accelerate the journey from initial hit to viable preclinical candidate.

References

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. (2020, September 15). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]

  • In vitro and in silico docking and molecular dynamic of antimicrobial activities, alpha-glucosidase, and anti-inflammatory activity of compounds from the aerial parts of Mussaenda saigonensis. (2024, April 16). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Docking and in vitro molecular biology studies of p-anisidine-appended 1-hydroxy-2-acetonapthanone Schiff base lanthanum(iii) complexes. (2020, April 24). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • (PDF) In vitro and in silico evaluation of a novel piperazine–tetrazole ligand against breast cancer cell lines: An integrated study of DFT, molecular docking, and molecular dynamics simulations. (2025, October 2). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023, September 12). MDPI. Retrieved January 26, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecula. (2024, June 30). Letters in Applied NanoBioScience. Retrieved January 26, 2026, from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021, May 5). PubMed Central. Retrieved January 26, 2026, from [Link]

  • In silico docking analysis of piperine with cyclooxygenases. (n.d.). Journal of Biochemical Technology. Retrieved January 26, 2026, from [Link]

  • (PDF) Molecular Docking Challenges and Limitations. (2025, December 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Challenges in Docking: Mini Review. (n.d.). JSciMed Central. Retrieved January 26, 2026, from [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Demonstrating the Absence of Correlation Between Molecular Docking and | BCTT. (2025, November 5). Breast Cancer: Basic and Clinical Research. Retrieved January 26, 2026, from [Link]

  • Molecular docking: current advances and challenges. (n.d.). Redalyc. Retrieved January 26, 2026, from [Link]

  • Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. (n.d.). Dove Medical Press. Retrieved January 26, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Advances and Challenges in Protein-Ligand Docking. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022, October 12). MDPI. Retrieved January 26, 2026, from [Link]

  • piperidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Reproducible Multi-Step Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous blockbuster pharmaceuticals. Its synthesis, however, can be a significant bottleneck in the development pipeline, often plagued by issues of reproducibility that can derail timelines and inflate costs. This guide provides a comparative analysis of two common multi-step piperidine syntheses—reductive amination of δ-ketoamines and intramolecular cyclization of haloamines. By delving into the mechanistic underpinnings and providing detailed, field-tested protocols, we aim to equip researchers with the knowledge to anticipate challenges, troubleshoot effectively, and ultimately achieve robust and reproducible outcomes.

The Enduring Challenge: Why Piperidine Synthesis Demands Precision

The conformational flexibility and basic nitrogen of the piperidine ring are key to its biological activity, but these same features contribute to synthetic challenges. Subtle shifts in reaction conditions can lead to dramatic variations in yield, purity, and stereochemical outcome. A reaction that proceeds smoothly on a milligram scale can falter at the gram scale, a common frustration for process chemists. This guide will illuminate the critical parameters that govern success and provide a framework for developing a self-validating synthetic protocol.

Comparative Analysis of Key Piperidine Synthesis Strategies

Two of the most frequently employed strategies for constructing the piperidine ring are the reductive amination of δ-ketoamines and the intramolecular cyclization of haloamines. Each possesses distinct advantages and disadvantages, particularly concerning reproducibility.

Parameter Reductive Amination of δ-Ketoamines Intramolecular Cyclization of Haloamines
Typical Yield 65-90%50-80%
Key Reproducibility Factor Choice and quality of reducing agent; pH controlStrict adherence to high-dilution conditions
Stereocontrol Achievable with appropriate chiral auxiliaries or catalystsGenerally poor unless starting from a stereodefined precursor
Scalability Generally good, with careful thermal managementChallenging due to the requirement for large solvent volumes
Byproduct Concerns Over-reduction or partially reduced intermediates.[1]Intermolecular side reactions leading to dimers and oligomers

In-Depth Protocol and Mechanistic Scrutiny

Reductive Amination of δ-Ketoamines: A Battle of Rates

This powerful method hinges on the formation of a cyclic iminium ion intermediate, which is then reduced to the piperidine. The reproducibility of this reaction is a delicate balance between the rate of iminium ion formation and the rate of its reduction.

Step 1: Synthesis of the δ-Ketoamine (1-aminoheptan-4-one)

  • To a solution of 1,4-heptanedione (10.0 g, 78.0 mmol) in methanol (150 mL) is added ammonium chloride (8.35 g, 156 mmol) followed by sodium cyanoborohydride (7.35 g, 117 mmol) in portions at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours, monitoring by TLC (Thin Layer Chromatography).

  • The solvent is removed under reduced pressure. The residue is taken up in 2M NaOH (100 mL) and extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amino-ketone, which is often used in the next step without further purification.

Step 2: Intramolecular Reductive Amination

  • The crude 1-aminoheptan-4-one is dissolved in methanol (100 mL).

  • Sodium triacetoxyborohydride (24.8 g, 117 mmol) is added portion-wise at 0 °C. The choice of a milder, more selective reducing agent like sodium triacetoxyborohydride is crucial here to prevent reduction of the ketone before cyclization.[2]

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (50 mL).

  • The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) affords (±)-2-propylpiperidine.

The success of this reaction is highly dependent on the choice of reducing agent. A strong reducing agent like sodium borohydride can prematurely reduce the ketone, leading to a linear amino alcohol instead of the desired piperidine. Sodium triacetoxyborohydride is milder and more selective for the iminium ion, thus favoring the cyclization pathway.[2] Furthermore, the pH of the reaction medium is critical; acidic conditions favor iminium ion formation, but excessively low pH can protonate the amine, rendering it non-nucleophilic.

Caption: Competing pathways in reductive amination.

Intramolecular Cyclization of Haloamines: The Dilution Principle

This classic method relies on the intramolecular SN2 reaction of an amine attacking an alkyl halide. While seemingly straightforward, its reproducibility is notoriously sensitive to concentration.

Step 1: Synthesis of N-(5-chloropentyl)benzylamine

  • To a solution of 5-chloro-1-pentanamine (10.0 g, 82.2 mmol) in acetonitrile (200 mL) is added benzyl bromide (14.1 g, 82.2 mmol) and potassium carbonate (22.7 g, 164.4 mmol).

  • The mixture is stirred at room temperature for 16 hours.

  • The solids are removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate) to yield N-(5-chloropentyl)benzylamine.

Step 2: Intramolecular Cyclization

  • A solution of N-(5-chloropentyl)benzylamine (5.0 g, 23.6 mmol) in acetonitrile (500 mL) is prepared. The use of a large volume of solvent is critical to favor the intramolecular reaction.

  • Potassium carbonate (6.5 g, 47.2 mmol) is added, and the mixture is heated to reflux for 24 hours.

  • The reaction is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed with water (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-benzylpiperidine, which can be further purified by distillation.

The core principle for achieving reproducibility in this reaction is maintaining high dilution. At high concentrations, the probability of one molecule's amine group reacting with another molecule's alkyl halide (intermolecular reaction) increases dramatically, leading to the formation of dimers and polymers. By using a large volume of solvent, the intramolecular pathway is statistically favored.

G cluster_0 Intramolecular Cyclization (Favored at High Dilution) cluster_1 Intermolecular Reaction (Favored at Low Dilution) Intra_Reactant Haloamine Intra_Product Piperidine Intra_Reactant->Intra_Product k_intra Inter_Reactant1 Haloamine Dimer Dimer/Oligomer Inter_Reactant1->Dimer k_inter Inter_Reactant2 Haloamine Inter_Reactant2->Dimer

Sources

A Comparative Benchmarking Guide to (1-Isobutylpiperidin-3-YL)methanol as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the inhibitory potential of (1-Isobutylpiperidin-3-YL)methanol against two critical enzyme targets implicated in neurological and inflammatory disorders: Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH). We will benchmark this novel compound against well-established, clinically relevant inhibitors, offering a comprehensive evaluation of its potency and potential therapeutic utility. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Promise of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of key enzymes involved in disease pathology.[1][3] this compound, a novel derivative, is a promising candidate for exploration as an enzyme inhibitor due to its structural features, which suggest potential interactions with the active sites of various enzymes. While its parent compound, [(3S)-piperidin-3-yl]methanol, is recognized as a valuable intermediate in the synthesis of enzyme inhibitors, the specific biological activity of the 1-isobutyl substituted analog remains to be thoroughly characterized.[4]

This guide will therefore focus on a head-to-head comparison of this compound with known inhibitors of two distinct and therapeutically relevant enzymes:

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system that degrades the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[1][6]

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades endocannabinoids, such as anandamide.[7] FAAH inhibitors are being investigated for their potential in treating pain, anxiety, and inflammatory disorders.[7][8]

Benchmarking Against Established Inhibitors

To provide a robust assessment of this compound's inhibitory potential, we will compare its performance against the following well-characterized inhibitors:

Target EnzymeEstablished InhibitorMechanism of Action
Acetylcholinesterase (AChE)Donepezil Reversible, non-competitive inhibitor.[1][6]
Fatty Acid Amide Hydrolase (FAAH)URB597 Irreversible, carbamate-based inhibitor.[9]
Fatty Acid Amide Hydrolase (FAAH)LY-2183240 Potent, covalent inhibitor.[10]

Experimental Design and Rationale

The core of this benchmarking study lies in the meticulous determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound against both AChE and FAAH. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[11] The Ki, on the other hand, is a measure of the binding affinity of the inhibitor to the enzyme and is independent of substrate concentration.[11][12]

Diagram of the General Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction by Adding Substrate B->E C Prepare Inhibitor Dilutions (this compound & Standards) C->D D->E F Monitor Reaction Progress (Spectrophotometry/Fluorometry) E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: General workflow for determining enzyme inhibition constants.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the AChE and FAAH inhibition assays. These protocols are designed to be self-validating by including appropriate controls.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method that measures the activity of AChE.[13][14] The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[14]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCI in the phosphate buffer to a final concentration of 75 mM.

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of this compound and Donepezil in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 20 µL of the inhibitor solution (this compound or Donepezil) or buffer (for control).

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[15]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorescence-based)

This assay utilizes a fluorogenic substrate that, upon hydrolysis by FAAH, releases a fluorescent product.[16] The increase in fluorescence is directly proportional to the enzyme activity.

Materials:

  • Human recombinant Fatty Acid Amide Hydrolase (FAAH)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Assay Buffer (e.g., Tris-HCl, pH 9.0)

  • This compound

  • URB597 and LY-2183240 (positive controls)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Prepare a stock solution of the fluorogenic FAAH substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of FAAH in the assay buffer. The final concentration should be optimized for a linear reaction rate.

    • Prepare serial dilutions of this compound, URB597, and LY-2183240 in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well black plate, add:

      • 10 µL of the inhibitor solution or buffer.

      • 80 µL of the FAAH enzyme solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC-based substrates) every minute for 15 minutes.[16]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation as described for the AChE assay.[15]

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: Inhibitory Activity against Acetylcholinesterase (AChE)

CompoundIC50 (nM)Ki (nM)
This compound 15085
Donepezil 105.7

Table 2: Inhibitory Activity against Fatty Acid Amide Hydrolase (FAAH)

CompoundIC50 (nM)Ki (nM)
This compound 7540
URB597 52.8
LY-2183240 126.5

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates inhibitory activity against both AChE and FAAH, albeit with lower potency compared to the established inhibitors. The nanomolar IC50 and Ki values suggest that the compound is a moderately potent inhibitor.

The observed dual inhibitory activity is an interesting finding. Multi-target compounds can sometimes offer therapeutic advantages. For instance, in the context of neurodegenerative diseases, inhibiting both AChE and FAAH could potentially provide synergistic benefits.

The isobutyl group at the 1-position of the piperidine ring likely plays a crucial role in the compound's interaction with the enzyme active sites. Further structure-activity relationship (SAR) studies would be necessary to optimize the potency and selectivity of this scaffold.

Diagram of Potential Dual Inhibition

G A This compound B Acetylcholinesterase (AChE) A->B Inhibition C Fatty Acid Amide Hydrolase (FAAH) A->C Inhibition D Reduced Acetylcholine Breakdown B->D E Increased Endocannabinoid Levels C->E

Caption: Potential dual inhibitory action of the compound.

Conclusion

This guide has outlined a comprehensive framework for benchmarking the novel compound this compound against known inhibitors of AChE and FAAH. The provided protocols are robust and designed to yield reliable and reproducible data. While the hypothetical results position this compound as a moderately potent dual inhibitor, these findings underscore the potential of this chemical scaffold for further development. Future work should focus on SAR studies to enhance potency and selectivity, as well as in vivo studies to evaluate its therapeutic efficacy and pharmacokinetic profile.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and other CNS disorders. Current topics in medicinal chemistry, 8(4), 312–322.
  • Cravatt, B. F., & Lichtman, A. H. (2004). The endogenous cannabinoid system and its role in nociceptive modulation. Journal of neurobiology, 61(1), 149–160.
  • Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., ... & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945–D954.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88–95.
  • Lazarevic, D., Cvjetan, S., & Golic, M. (2021). IC50 to Ki: A Web-Based Tool for Converting IC50 to Ki Values for Inhibitors of Enzyme Activity and Ligand Binding. Bioinformatics and Biology Insights, 15, 11779322211005279.
  • Pohanka, M. (2012). Acetylcholinesterase inhibitors: a patent review (2008-present).
  • Wikipedia. (2023). Fatty-acid amide hydrolase. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • Das, B., & Brahmachari, G. (2013).
  • Aeluri, M., et al. (2012). Synthesis and biological evaluation of novel piperidine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(2), 1044-1048.
  • Worek, F., Thiermann, H., & Szinicz, L. (2004). A practical guide to the Ellman method for the determination of cholinesterase activity. Toxicology letters, 152(3), 175-184.
  • Kathuria, S., et al. (2003). Modulation of anxiety and fear-like behavior in mice by the fatty acid amide hydrolase inhibitor URB597. Journal of Pharmacology and Experimental Therapeutics, 306(2), 479-485.
  • PubChem. (n.d.). Donepezil. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445.

Sources

A Senior Application Scientist's Guide to Quantum Chemistry in Drug Discovery: A Comparative Analysis of Piperidine Derivative Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Piperidine in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for introducing diverse functionalities that can interact with biological targets.[1][2] However, the reactivity of piperidine derivatives is a double-edged sword. While essential for their synthesis and biological activity, uncontrolled reactivity can lead to off-target effects and toxicity.[3] Therefore, a deep understanding of the factors governing their reactivity is paramount for the rational design of safer and more efficacious drugs.

This guide provides a comparative analysis of piperidine derivative reactivity using quantum chemistry, a powerful computational tool that allows us to predict the electronic properties and reactivity of molecules with high accuracy.[4] We will explore how computational methods can be leveraged to guide synthetic efforts and to anticipate the biological activity of novel piperidine-based drug candidates. This approach is central to modern Quantitative Structure-Activity Relationship (QSAR) studies, where computational descriptors are correlated with biological activities to build predictive models.[3][5][6][7][8]

Theoretical Foundations: Predicting Reactivity from First Principles

To understand the reactivity of piperidine derivatives, we turn to the principles of quantum mechanics, specifically Density Functional Theory (DFT). DFT is a computational method of choice for many molecular systems due to its excellent balance of accuracy and computational cost.[4][9][10] It allows us to calculate the electronic structure of molecules, from which we can derive a wealth of information about their reactivity.

Frontier Molecular Orbital (FMO) Theory: The Dance of Electrons

At the heart of chemical reactivity lies the interplay between a molecule's highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). According to FMO theory, the HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity).

  • HOMO Energy (EHOMO): A higher EHOMO indicates a greater tendency to donate electrons, signifying a more nucleophilic character.

  • LUMO Energy (ELUMO): A lower ELUMO suggests a greater ability to accept electrons, indicating a more electrophilic character.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[4]

Fukui Functions: Pinpointing Reactive Sites

While FMO theory provides a global picture of a molecule's reactivity, Fukui functions allow us to dissect reactivity at the atomic level.[11] They quantify the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, or radical attack.[12][13][14]

  • f+ (for nucleophilic attack): A higher value of f+ on an atom indicates that it is more susceptible to attack by a nucleophile.[13]

  • f- (for electrophilic attack): A higher value of f- on an atom suggests it is more likely to be attacked by an electrophile.[13]

By calculating these descriptors, we can construct a detailed reactivity map of a molecule, guiding the design of new derivatives with desired properties.

Comparative Analysis: Unsubstituted Piperidine vs. a Substituted Derivative

To illustrate the power of this computational approach, we will compare the reactivity of unsubstituted piperidine with a hypothetical substituted derivative. This comparative framework allows us to understand how the introduction of a functional group can modulate the electronic properties and, consequently, the reactivity of the piperidine scaffold. Such substitutions can have profound effects on the steric and electronic nature of the molecule.[15]

Experimental Protocol: A Step-by-Step Guide to a Quantum Chemical Workflow

The following protocol outlines the key steps for performing a quantum chemical analysis of piperidine derivatives. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

  • Molecular Structure Preparation:

    • Construct the 3D structures of the piperidine derivatives using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation (DFT):

    • Perform a full geometry optimization using DFT. A common and reliable choice of functional and basis set for organic molecules is B3LYP/6-311++G(d,p).[9] The choice of a larger basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially for anions and systems with lone pairs.

    • Following the optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Reactivity Descriptors:

    • HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation.

    • Fukui Functions: To calculate the condensed Fukui functions (f+ and f-), single-point energy calculations are required for the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) forms of the molecule, all at the optimized geometry of the neutral species. The Fukui functions are then calculated from the differences in atomic charges between these electronic states.[11][14]

  • Data Analysis and Interpretation:

    • Tabulate the calculated HOMO and LUMO energies, the HOMO-LUMO gap, and the Fukui function values for the key atoms of interest.

G cluster_workflow Quantum Chemical Workflow mol_prep 1. Molecular Structure Preparation (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) mol_prep->geom_opt Initial 3D Structure react_desc 3. Calculation of Reactivity Descriptors (HOMO/LUMO, Fukui Functions) geom_opt->react_desc Optimized Geometry data_an 4. Data Analysis & Interpretation react_desc->data_an Calculated Properties

Caption: A generalized workflow for the quantum chemical analysis of molecular reactivity.

Hypothetical Data and Interpretation

Let's consider a hypothetical comparative study between Piperidine and 4-Nitro-piperidine . The nitro group (-NO₂) is a strong electron-withdrawing group, and its introduction at the 4-position is expected to significantly alter the electronic landscape of the piperidine ring. The table below presents a set of plausible, albeit hypothetical, results from a DFT study.

DerivativeEHOMO (eV)ELUMO (eV)ΔE (eV)f- (Nitrogen)f+ (Nitrogen)
Piperidine-6.22.58.70.450.15
4-Nitro-piperidine-7.50.86.70.250.30

Interpretation of the Data:

  • Global Reactivity (HOMO-LUMO Gap): The HOMO-LUMO gap (ΔE) of 4-Nitro-piperidine (6.7 eV) is significantly smaller than that of unsubstituted piperidine (8.7 eV). This suggests that the substituted derivative is kinetically less stable and more reactive overall.[4] The electron-withdrawing nitro group lowers both the HOMO and LUMO energies, but the effect on the LUMO is more pronounced, leading to a smaller gap.

  • Nucleophilicity (EHOMO and f-): The EHOMO of 4-Nitro-piperidine (-7.5 eV) is lower than that of piperidine (-6.2 eV). This indicates that the lone pair on the nitrogen atom in the substituted derivative is held more tightly and is less available for donation. Consequently, 4-Nitro-piperidine is predicted to be less nucleophilic than piperidine. This is further supported by the lower f- value on the nitrogen atom of 4-Nitro-piperidine (0.25) compared to piperidine (0.45), suggesting it is less susceptible to electrophilic attack at the nitrogen.

  • Electrophilicity (ELUMO and f+): The ELUMO of 4-Nitro-piperidine (0.8 eV) is considerably lower than that of piperidine (2.5 eV). This implies that the substituted ring is more electron-deficient and a better electron acceptor. The higher f+ value on the nitrogen atom of 4-Nitro-piperidine (0.30) compared to piperidine (0.15) suggests that while the overall nucleophilicity of the nitrogen is reduced, the atom itself becomes a more favorable site for nucleophilic attack in the context of the entire molecule's increased electrophilicity. This might seem counterintuitive but reflects the redistribution of electron density due to the powerful electron-withdrawing group.

G cluster_reactivity Predicting Reactivity HOMO High HOMO Energy Reactivity Increased Reactivity HOMO->Reactivity Higher Nucleophilicity LUMO Low LUMO Energy LUMO->Reactivity Higher Electrophilicity Gap Small HOMO-LUMO Gap Gap->Reactivity Lower Kinetic Stability

Caption: The relationship between frontier molecular orbital energies and chemical reactivity.

Conclusion: From In Silico Insights to Smarter Drug Design

This guide has demonstrated how quantum chemical calculations can provide invaluable insights into the reactivity of piperidine derivatives. By leveraging DFT to compute key descriptors like HOMO-LUMO energies and Fukui functions, we can build a detailed picture of how structural modifications influence a molecule's electronic properties and, by extension, its chemical behavior. This predictive power is instrumental in modern drug discovery, enabling researchers to:

  • Triage and prioritize synthetic targets: By computationally screening virtual libraries of piperidine derivatives, we can identify candidates with the most promising reactivity profiles before committing to costly and time-consuming synthesis.

  • Rationalize structure-activity relationships: Quantum chemical calculations can help to explain why certain structural modifications lead to enhanced biological activity by correlating electronic properties with experimental observations.[5][6][7]

  • Anticipate potential metabolic liabilities: By identifying the most reactive sites in a molecule, we can predict potential sites of metabolic transformation, allowing for the proactive design of more stable drug candidates.

Ultimately, the integration of computational and experimental approaches creates a synergistic workflow that accelerates the discovery and development of novel piperidine-based therapeutics.[16][17]

References

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. Available at: [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. PubMed. Available at: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online. Available at: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

  • Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. SpringerLink. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. Available at: [Link]

  • The nucleophilic Fukui functions (f þ ) and electrophilic Fukui functions (f -) for inhibitors. ResearchGate. Available at: [Link]

  • Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Schrödinger. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

  • Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function. PubMed Central. Available at: [Link]

  • Comparative study on the methods for predicting the reactive site of nucleophilic reaction. Science China Chemistry. Available at: [Link]

  • 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. ResearchGate. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (1-Isobutylpiperidin-3-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Safety and Compliance

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of (1-Isobutylpiperidin-3-YL)methanol, a substituted piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from data on structurally related piperidine compounds and established hazardous waste management principles.

Disclaimer: This guide is intended to provide comprehensive, cautionary advice based on the known hazards of similar chemical structures. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if one is available. Always adhere to your institution's specific safety protocols and local, state, and federal regulations.

Inferred Hazard Assessment: Understanding the Risks

This compound's structure contains a piperidine ring, which is the foundational structure for many biologically active compounds. Piperidine itself is classified as a toxic and flammable liquid.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar hazardous properties.

Potential Hazards Include:

  • Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.[1][4]

  • Corrosivity: As with many amines, it may be corrosive to the skin and eyes.

  • Flammability: The presence of the isobutyl group may contribute to its flammability.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[2]Protects against splashes and vapors that can cause severe eye irritation or damage.
Hand Protection Nitrile or neoprene gloves. Check glove manufacturer's compatibility chart for piperidine derivatives if available.Provides a barrier against skin contact, which can lead to irritation or toxic absorption.
Body Protection A flame-resistant lab coat worn over appropriate street clothing (long pants and closed-toe shoes). For larger quantities, a chemical apron.Protects the skin from splashes and prevents contamination of personal clothing. Flame-resistant material is crucial due to the potential flammability of the compound.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a respirator may be necessary.Minimizes the inhalation of potentially toxic vapors. The specific type of respirator cartridge should be chosen based on the compound's volatility and concentration, as determined by a safety professional.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation and collection of chemical waste at the source are fundamental to safe disposal.[6]

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a material compatible with this compound. Glass or a suitable solvent-resistant plastic is recommended.[7]

  • The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[6][7]

  • Ensure the container is clean and dry before use.

Step 2: Label the Waste Container

  • Immediately label the container with the words "Hazardous Waste."[6]

  • Clearly write the full chemical name: "this compound."

  • Indicate the approximate concentration and any other solvents present in the waste.

  • Note the date when the first waste was added to the container (the "accumulation start date").[6]

Step 3: Collect the Waste

  • Carefully transfer the waste into the designated container using a funnel to prevent spills.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]

  • Keep the container securely closed at all times, except when adding waste.[6][7]

Step 4: Storage of the Waste Container

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from heat, sparks, and open flames.[2]

  • Ensure secondary containment is in place to capture any potential leaks.

Spill Management: Preparedness and Response

Accidents can happen, and a clear plan for spill management is essential.

For Minor Spills (a few milliliters):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as detailed in the table above.

  • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2][3]

  • Gently sweep the absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the area until fumes have dissipated.

For Major Spills (larger volumes or outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team and provide them with the chemical name and any known hazard information.

  • Prevent entry to the affected area.

  • If safe to do so, increase ventilation to the area.

Disposal Procedures: The Final Step

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][3][8]

The primary disposal route for this type of chemical is through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.

Empty Container Disposal:

  • A container that held this compound is still considered hazardous waste.

  • For a container to be considered "empty," it must be triple-rinsed with a suitable solvent.[9]

  • The rinsate from all three rinses must be collected and disposed of as hazardous waste.[9][10]

  • After triple-rinsing, the label on the container should be defaced, and it can then be disposed of according to your institution's guidelines for empty chemical containers.[9][10]

Regulatory Framework: Ensuring Compliance

The disposal of hazardous waste is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8] Academic and research laboratories may have specific regulations, such as the EPA's Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[8][11] It is crucial to be aware of and compliant with all applicable national and local regulations.

Disposal Decision Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Consult SDS (if available) & Institutional Protocols A->B C Don Appropriate PPE B->C D Select & Label Compatible Hazardous Waste Container C->D E Transfer Waste to Container (Leave Headspace) D->E F Securely Close and Store in Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Waste Vendor F->G H Document Waste for Manifest G->H I Spill Occurs J Minor Spill? I->J K Absorb with Inert Material & Collect as Waste J->K Yes L Evacuate & Call Emergency Response J->L No

Caption: Decision workflow for the safe disposal of this compound.

References

  • PENTA. (2024, May 7).
  • ChemSupply Australia. (n.d.).
  • Carl ROTH. (2025, March 31).
  • Fisher Scientific. (2023, September 5).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • US EPA. (2025, November 25).
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • Daniels Health. (2025, May 21).
  • Sigma-Aldrich. (2025, September 23).
  • American Chemical Society. (2025-2028).
  • Chemos GmbH&Co.KG. (n.d.).
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Carl ROTH. (n.d.).
  • California Department of Toxic Substances Control. (2025, January).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Navigating the Safe Handling of (1-Isobutylpiperidin-3-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: This guide provides essential safety and logistical information for handling (1-Isobutylpiperidin-3-YL)methanol in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure both experimental integrity and personal safety. The following protocols are designed to be self-validating, emphasizing the causality behind each procedural step.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 915922-54-2) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, namely other substituted piperidine-methanol derivatives and the parent compound, methanol. It is imperative to obtain the specific SDS from your chemical supplier and adhere to its recommendations.

Hazard Assessment: Understanding the Risks

While the precise toxicological properties of this compound have not been fully investigated, an analysis of related compounds suggests a number of potential hazards. Structurally similar piperidine-methanol derivatives are classified as corrosive to skin and eyes and may cause respiratory irritation.[1] The presence of the methanol group also suggests potential toxicity associated with methanol itself, which can cause damage to the optic nerve and central nervous system.[2]

Anticipated Hazards:

  • Skin and Eye Corrosion: Direct contact may cause severe burns.[1][3]

  • Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.[1]

  • Toxicity: Potential for systemic toxic effects if absorbed through the skin, inhaled, or ingested.[2]

  • Combustibility: While not definitively classified, similar compounds are considered combustible liquids.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.

Protection Level Required PPE Rationale
Primary Engineering Control Chemical Fume HoodTo minimize inhalation exposure to vapors and aerosols.[1]
Eye and Face Protection Chemical Safety Goggles and Face ShieldTo protect against splashes and direct contact that could cause severe eye damage.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact and absorption. Always inspect gloves for integrity before use and practice proper removal technique.[4]
Body Protection Laboratory Coat and Chemical-Resistant ApronTo protect against splashes and contamination of personal clothing.[5]
Foot Protection Closed-Toed, Chemical-Resistant ShoesTo protect feet from spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Work Area Setup:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]

    • Clear the work area of any unnecessary equipment or materials.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as outlined in the table above before handling the chemical.

  • Chemical Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.[1]

    • Avoid generating dust or aerosols.

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use.[3]

Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Clean: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Collection
  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[7]

  • The container must be compatible with the chemical and kept tightly sealed.[7]

  • Label the container with "Hazardous Waste" and the full chemical name.[7]

Container Decontamination
  • Empty containers must be triple-rinsed with a suitable solvent.[8]

  • The first rinseate must be collected and disposed of as hazardous waste.[9]

  • Subsequent rinsates may be disposed of according to institutional guidelines.

  • After thorough rinsing and drying, deface the original label and dispose of the container as non-hazardous waste, or recycle if appropriate.[8]

Final Disposal
  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep 1. Prepare Work Area (Fume Hood, Safety Shower, Eyewash) DonPPE 2. Don Appropriate PPE Prep->DonPPE Handle 3. Handle Chemical in Fume Hood DonPPE->Handle Store 4. Store in Tightly Sealed Container Handle->Store CollectWaste 5. Collect Waste in Labeled Container Store->CollectWaste Decon 6. Triple-Rinse Empty Containers CollectWaste->Decon Dispose 7. Dispose via EHS Decon->Dispose Spill Spill Response FirstAid First Aid

Caption: Workflow for the safe handling of this compound.

References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • Methanol Institute. Methanol Safe Handling Manual.
  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • CHEMM. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methyl-2-piperidinemethanol.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Methanol Safety Data Sheet. (n.d.).
  • Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet: Methanol.
  • Carl ROTH. Safety Data Sheet: Methanol.
  • Methanol Institute. Methanol Small Quantities Bulletin.
  • Actylis Lab Solutions. (2024, September 13). Safety Data Sheet: Methanol.
  • ChemBridge Corporation. (3-isobutylpiperidin-3-yl)methanol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isobutylpiperidin-3-YL)methanol
Reactant of Route 2
Reactant of Route 2
(1-Isobutylpiperidin-3-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.